2,4-Dihydroxyquinoline Monosodium Salt
Description
The exact mass of the compound 2(1H)-Quinolinone, 4-hydroxy-, monosodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sodium;2-oxo-1H-quinolin-4-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2.Na/c11-8-5-9(12)10-7-4-2-1-3-6(7)8;/h1-5H,(H2,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXMDMIYCCSYNP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063502 | |
| Record name | Sodium 4-hydroxycarbostyril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4510-76-3 | |
| Record name | Sodium 4-hydroxycarbostyril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Quinolinone, 4-hydroxy-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 4-hydroxycarbostyril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-2-quinolone, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 4-HYDROXYCARBOSTYRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZNV1B8UXF7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Heterocyclic Scaffold
An In-Depth Technical Guide to 2,4-Dihydroxyquinoline Monosodium Salt: Core Properties and Applications
Within the landscape of medicinal chemistry and biochemical research, quinoline and its derivatives represent a "privileged structure"—a molecular framework that consistently appears in a wide array of pharmacologically active agents.[1][2][3] Among these, the 2,4-dihydroxyquinoline scaffold, which exists in a critical tautomeric equilibrium with 4-hydroxy-2(1H)-quinolinone, has attracted considerable scientific attention.[2][4] Its monosodium salt form enhances aqueous solubility, making it an exceptionally versatile and accessible reagent for a multitude of research applications.[5]
This guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core properties of this compound. We will delve into its fundamental chemical and physical characteristics, synthesis, and diverse applications, explaining the causal links between its structure and its functional utility in fields ranging from pharmaceutical development to material science.
Section 1: Core Chemical and Physical Properties
This compound is the sodium salt of 2,4-dihydroxyquinoline (also known as 2,4-quinolinediol).[6] The parent compound exhibits keto-enol tautomerism, primarily existing in the 4-hydroxy-2(1H)-quinolinone form. The formation of the monosodium salt typically involves the deprotonation of the more acidic 4-hydroxy group.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 4510-76-3 | [5][6][7] |
| Molecular Formula | C₉H₆NNaO₂ | [5][6] |
| Molecular Weight | 183.14 g/mol | [5][6] |
| Appearance | Light orange to yellow to green crystalline powder | [5] |
| Solubility | Excellent solubility in water | [5] |
| Purity (Typical) | ≥ 90% (HPLC) | [5] |
| Storage Conditions | Store at Room Temperature (RT) | [5] |
Computed Molecular Properties
Computational analysis provides further insight into the molecule's structural and electronic characteristics, which underpin its reactivity and interactions.
| Computed Property | Value | Reference |
| IUPAC Name | sodium 2-oxo-1H-quinolin-4-olate | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Topological Polar Surface Area | 52.2 Ų | [6] |
| Complexity | 240 | [6] |
| Heavy Atom Count | 13 | [6] |
Section 2: Synthesis and Derivatization Pathways
The synthesis of this compound is intrinsically linked to the synthesis of its parent scaffold, 2,4-dihydroxyquinoline. The salt is readily prepared by treating the parent quinolinediol with a suitable sodium base. The core scaffold itself can be synthesized via several established methods, offering flexibility for laboratory-scale production and derivatization.
Synthesis of the 2,4-Dihydroxyquinoline Core
A robust and frequently employed method for synthesizing the quinoline core involves the cyclization of aniline derivatives with malonic acid derivatives, often facilitated by a condensing agent like polyphosphoric acid (PPA).[4][8] This approach is valued for its efficiency.
Protocol 1: One-Step Cyclization using Polyphosphoric Acid
This protocol describes a general method for the synthesis of a 2,4-dihydroxyquinoline derivative. The choice of starting materials (e.g., a substituted malonic acid amide) allows for the creation of various analogs.[8]
Causality: Polyphosphoric acid serves as both a solvent and a powerful dehydrating and cyclizing agent. At elevated temperatures, it facilitates the intramolecular condensation required to form the heterocyclic quinoline ring system, driving the reaction to completion.[8]
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, add 1 part by weight of a malonic acid amide derivative (e.g., methyl ester of (2,3-dimethylphenyl) malonic acid amide) to approximately 10 parts by volume of polyphosphoric acid.[4][8]
-
Heating: Heat the mixture with constant stirring to 130-150°C. The optimal temperature balances reaction rate with selectivity.[8]
-
Reaction Monitoring: Maintain the reaction at this temperature for 2-3 hours. Progress can be monitored using Thin Layer Chromatography (TLC).
-
Precipitation: After cooling to room temperature, carefully pour the viscous reaction mixture into a beaker of ice water with vigorous stirring. This precipitates the crude product.
-
Neutralization & Collection: Neutralize the resulting slurry with an aqueous solution of sodium bicarbonate. Collect the precipitated solid by vacuum filtration.
-
Washing & Drying: Wash the collected crystals thoroughly with water to remove any residual acid and salts. Dry the final product under reduced pressure.[4]
Caption: Relationship between core properties and research applications.
Section 4: Experimental Protocol: In Vitro Cytotoxicity Assessment
To illustrate the practical application of a 2,4-dihydroxyquinoline derivative in a drug discovery context, this section provides a validated protocol for assessing its anticancer potential using the MTT assay. This assay measures cell viability and is a standard preliminary screen for cytotoxic compounds. [9] Protocol 2: MTT Assay for Cytotoxicity Screening
Objective: To determine the concentration-dependent cytotoxic effect of a 2,4-dihydroxyquinoline derivative on a cancer cell line (e.g., MCF-7, HCT-116). [3][9] Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compound (2,4-dihydroxyquinoline derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells into a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations. Include vehicle control (DMSO only) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability against compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Section 5: Safety and Handling
While specific safety data for the monosodium salt is limited, the parent compound and related structures provide guidance. Standard laboratory precautions should always be observed.
-
GHS Hazard Statements: The parent compound, 4-hydroxy-2(1H)-quinolinone, is associated with H315 (Causes skin irritation) and H319 (Causes serious eye irritation). The monosodium salt is listed with H302 (Harmful if swallowed) and H312 (Harmful in contact with skin). [6]* Precautions: Always handle the compound in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
This compound is more than a simple chemical reagent; it is a versatile and powerful tool for scientific innovation. Its excellent water solubility, inherent chelating properties, and foundation as a privileged medicinal scaffold make it highly valuable. [5]From elucidating enzymatic pathways and developing novel anticancer agents to creating advanced materials and ensuring food safety, its applications are both broad and impactful. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their work, leveraging its unique properties to drive discovery and development.
References
-
This compound. Chem-Impex.
-
This compound CAS#: 4510-76-3. ChemicalBook.
-
Sodium 4-hydroxycarbostyril | C9H6NNaO2 | CID 517537. PubChem, National Center for Biotechnology Information.
-
Application Notes and Protocols for the Synthesis of 2,4-Dihydroxyquinoline Derivatives. Benchchem.
-
2,4-Dihydroxyquinoline | C9H7NO2 | CID 54680871. PubChem, National Center for Biotechnology Information.
-
Application Notes and Protocols: Derivatization of 2,4-Dihydroxyquinoline for Enhanced Biological Activity. Benchchem.
-
A new synthesis of 2,4-dihydroxyquinoline. Journal of the American Chemical Society.
-
2,4-Dihydroxyquinoline. Chem-Impex.
-
2,4-Dihydroxyquinoline | Biochemical Reagent. MedChemExpress.
-
2,4-Dihydroxyquinoline, 97% 25 g | Buy Online. Thermo Scientific Chemicals.
-
Application Notes and Protocols for the Synthesis of 2,4-Dihydroxyquinoline Derivatives in Medicinal Chemistry. Benchchem.
-
Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. ResearchGate.
-
EP0335046B1 - Method for producing 2,4-dihydroxyquinoline derivatives. Google Patents.
-
Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Sodium 4-hydroxycarbostyril | C9H6NNaO2 | CID 517537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 4510-76-3 [amp.chemicalbook.com]
- 8. EP0335046B1 - Method for producing 2,4-dihydroxyquinoline derivatives - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Synthesis of 2,4-Dihydroxyquinoline and its Monosodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2,4-Dihydroxyquinoline Scaffold
The quinoline ring system is a foundational structure in organic and medicinal chemistry, forming the backbone of numerous compounds with significant biological and material properties.[1] Among its derivatives, 2,4-dihydroxyquinoline, which exists in tautomeric equilibrium with 4-hydroxy-2-quinolone, has garnered substantial attention.[2][3] This scaffold is a versatile intermediate in the synthesis of compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective properties.[2][4][5] The reactivity of the hydroxyl groups at the 2 and 4 positions allows for extensive functionalization, enabling the creation of novel analogs with potentially enhanced therapeutic efficacy.[1]
Core Synthesis Methodologies for 2,4-Dihydroxyquinoline
Several methods have been established for the synthesis of the 2,4-dihydroxyquinoline core, with the choice often depending on the desired substitution pattern and available starting materials.[6] The most prominent among these are the Conrad-Limpach synthesis and polyphosphoric acid (PPA)-mediated cyclizations.[2][4][6]
The Conrad-Limpach synthesis is a robust, two-step method for producing 4-hydroxyquinolines.[7][8] It involves the initial condensation of an aniline with a β-ketoester to form an enamine intermediate, followed by a high-temperature thermal cyclization.[7][8]
Causality Behind Experimental Choices:
-
Step 1: Enamine Formation: The reaction between an aniline and a β-ketoester proceeds via nucleophilic attack of the aniline nitrogen on the keto group of the ester.[8] This step is typically performed at moderate temperatures.
-
Step 2: Thermal Cyclization: This is the rate-determining step and requires significant thermal energy (typically around 250°C) to overcome the activation barrier for the electrocyclic ring closure.[6][7][8] The high temperature is necessary to promote the formation of a high-energy imine-enol tautomer, which then cyclizes.[9] The use of a high-boiling, inert solvent such as mineral oil or diphenyl ether is crucial for achieving high yields, as it allows for uniform heating and prevents decomposition that can occur in solvent-free reactions.[6][8][9]
Regioselectivity Note: The Conrad-Limpach synthesis kinetically favors the formation of the 4-hydroxyquinoline product.[10] However, at higher temperatures, a competing reaction known as the Knorr synthesis can occur, leading to the thermodynamically favored 2-hydroxyquinoline isomer.[8][11][12]
An alternative and often high-yielding method involves the cyclization of an aryl malonic acid amide ester using polyphosphoric acid (PPA).[2][6][13] PPA serves as both a catalyst and a solvent in this reaction.[13]
Causality Behind Experimental Choices:
-
PPA as a Catalyst and Solvent: PPA is a strong dehydrating agent and a Brønsted acid, which facilitates the intramolecular Friedel-Crafts-type acylation required for ring closure.[14] Its viscous nature also allows it to act as a solvent at elevated temperatures.[13]
-
Temperature Control: The reaction temperature is a critical parameter. While elevated temperatures are needed for the reaction to proceed, lower temperatures (around 100-150°C) generally lead to higher selectivity and better yields.[13]
Detailed Experimental Protocols
This protocol outlines the synthesis starting from aniline and diethyl malonate.
Step 1: Synthesis of Ethyl 3-phenylaminocrotonate (Enamine Intermediate)
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine aniline (1.0 eq) and diethyl malonate (1.0 eq) in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude enamine is often a viscous oil and can be used in the next step without further purification.[2]
Step 2: Thermal Cyclization to 2,4-Dihydroxyquinoline
-
Transfer the crude enamine intermediate to a high-boiling point, inert solvent such as mineral oil or diphenyl ether.[2]
-
Heat the reaction mixture to approximately 250°C with vigorous stirring.[2]
-
Maintain this temperature for the duration required for the cyclization to complete, as monitored by TLC.
-
Cool the reaction mixture to room temperature, which should cause the 2,4-dihydroxyquinoline to precipitate.[2]
-
Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.[2]
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.[2]
Workflow for Conrad-Limpach Synthesis
Caption: Workflow of the Conrad-Limpach synthesis of 2,4-dihydroxyquinoline.
The conversion of 2,4-dihydroxyquinoline to its monosodium salt is a straightforward acid-base reaction. The acidic nature of the hydroxyl groups (particularly the 4-hydroxy group, which is part of a vinylogous carboxylic acid system) allows for deprotonation by a suitable base.
-
Dissolve the purified 2,4-dihydroxyquinoline in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
In a separate vessel, prepare a solution of one molar equivalent of sodium hydroxide or sodium methoxide in the same solvent.
-
Slowly add the basic solution to the 2,4-dihydroxyquinoline solution with stirring.
-
The monosodium salt may precipitate out of the solution upon its formation. If not, the solvent can be carefully removed under reduced pressure to yield the solid salt.
-
The resulting solid can be washed with a non-polar solvent like diethyl ether to remove any unreacted starting material and then dried under vacuum.
Conversion to Monosodium Salt
Caption: Process for the synthesis of 2,4-dihydroxyquinoline monosodium salt.
Quantitative Data Summary
The following table provides a summary of typical reaction parameters and expected yields for the synthesis of a representative 2,4-dihydroxyquinoline derivative via PPA-mediated cyclization, adapted from patent literature.[13]
| Starting Material | PPA Composition (molar ratio of P₂O₅/H₃PO₄) | Reaction Temperature (°C) | Reaction Time (hours) | Conversion (%) | Yield (%) |
| Methyl ester of (2,3-dimethylphenyl) malonic acid amide | 0.48 | 130 | 2 | 100 | 79 |
| Ethyl ester of (2,3-dimethylphenyl) malonic acid amide | 0.48 | 130 | 2 | 100 | 79 |
Troubleshooting and Optimization
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield in Conrad-Limpach Synthesis | Incomplete reaction due to insufficient temperature or reaction time. | Ensure the reaction temperature reaches ~250°C. Monitor the reaction by TLC to confirm completion.[6] |
| Side reactions leading to byproducts. | Use a high-boiling, inert solvent to improve heat transfer and minimize decomposition.[6][8] | |
| Formation of Isomeric Byproducts | Reaction conditions favoring the Knorr synthesis product (2-hydroxyquinoline). | In the Conrad-Limpach synthesis, lower cyclization temperatures generally favor the desired 4-hydroxyquinoline.[6] |
| Reaction Fails to Proceed | Poor quality of reagents or catalyst. | Verify the purity and identity of all starting materials. Ensure any acid or base catalysts are active.[6] |
| Sub-optimal reaction conditions. | Carefully review and adhere to established protocols from reliable literature sources.[6] |
Characterization of Synthesized Compounds
The synthesized 2,4-dihydroxyquinoline and its monosodium salt should be characterized using standard analytical techniques to confirm their identity and purity.[2]
-
Melting Point: To determine the melting point range of the solid product.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbons.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.
Conclusion
The synthesis of 2,4-dihydroxyquinoline and its monosodium salt is a well-established process with multiple reliable routes available to researchers. The Conrad-Limpach synthesis and PPA-mediated cyclization are two of the most effective methods, each with its own set of advantages. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently produce these valuable compounds for a wide range of applications in drug discovery and materials science.
References
- Application Notes and Protocols for the Synthesis of 2,4-Dihydroxyquinoline Derivatives in Medicinal Chemistry. Benchchem.
- Application Notes and Protocols for the Synthesis of 2,4-Dihydroxyquinoline Derivatives. Benchchem.
- Technical Support Center: Synthesis of 2,4-Dihydroxyquinoline. Benchchem.
- Conrad-Limpach Reaction. Name Reactions in Organic Synthesis.
- Conrad-Limpach Synthesis. SynArchive.
- 2,4-dihydroxyquinoline | 86-95-3. Chemical Bull Pvt. Ltd.
- Method for producing 2,4-dihydroxyquinoline derivatives. Google Patents.
- Conrad–Limpach synthesis. Wikipedia.
- 2,4-Dihydroxyquinoline. Chem-Impex.
- Exploring the Chemical Landscape: Applications of 2,4-Dihydroxyquinoline Beyond Dyes.
- Conrad-limpach-knorr synthesis of Quinolone. YouTube.
- 2,4-Dihydroxyquinoline | C9H7NO2. PubChem.
- Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org.
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org.
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Institutes of Health.
- Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. National Institutes of Health.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,4-Dihydroxyquinoline | C9H7NO2 | CID 54680871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. synarchive.com [synarchive.com]
- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 9. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 11. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. youtube.com [youtube.com]
- 13. EP0335046B1 - Method for producing 2,4-dihydroxyquinoline derivatives - Google Patents [patents.google.com]
- 14. Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Scaffold: A Technical Guide to the Discovery and History of 2,4-Dihydroxyquinoline Derivatives
This guide provides an in-depth exploration of the 2,4-dihydroxyquinoline core, a privileged heterocyclic scaffold that has captivated chemists and pharmacologists for over a century. We will traverse its historical origins, from early synthetic endeavors to the elucidation of its unique chemical nature, and delve into the modern methodologies that have unlocked its vast therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical, field-proven insights into the synthesis and application of these versatile compounds.
Genesis of a Scaffold: Historical Milestones
The story of the quinoline ring system begins in the 19th century, with its initial isolation from coal tar by Friedlieb Ferdinand Runge in 1834.[1] However, the specific synthesis of the 4-hydroxyquinoline core, the direct precursor to the 2,4-dihydroxy structure, gained significant momentum with the pioneering work of Max Conrad and Leonhard Limpach. In 1887, they developed a robust method for the synthesis of 4-quinolones through the condensation of anilines with β-ketoesters.[2][3] This reaction, now famously known as the Conrad-Limpach synthesis, marked a pivotal moment, providing a reliable pathway to this class of compounds and laying the groundwork for future investigations into their derivatives.[2][3]
Early research was primarily focused on the fundamental chemistry and synthesis of these new heterocyclic systems. It was the serendipitous discovery of the antibacterial effect of a 3-carboxyl-substituted 4-hydroxyquinoline, an intermediate in the synthesis of the antimalarial drug chloroquine, that hinted at the profound biological potential residing within this scaffold.[4] This discovery catalyzed a surge of interest in quinoline derivatives, ultimately leading to the development of the vast class of fluoroquinolone antibiotics.[4]
A significant advancement in the direct synthesis of 2,4-dihydroxyquinoline was reported in 1949, describing a simpler, higher-yielding procedure starting from isatin.[5] This method provided a more accessible route to the core structure, facilitating broader exploration of its chemical and biological properties.[5]
dot graph "Historical_Timeline" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];
"1834" [label="1834: Quinoline first\nextracted from coal tar\nby Friedlieb Ferdinand Runge"]; "1887" [label="1887: Conrad-Limpach\nsynthesis of 4-quinolones\ndeveloped"]; "1949" [label="1949: Improved synthesis\nof 2,4-dihydroxyquinoline\nfrom isatin reported"]; "Mid-20th_Century" [label="Mid-20th Century: Discovery\nof antibacterial properties\nof quinoline derivatives"];
"1834" -> "1887" -> "1949" -> "Mid-20th_Century"; } Caption: Key milestones in the history of quinoline and 2,4-dihydroxyquinoline discovery.
The Chemistry of Duality: Tautomerism in 2,4-Dihydroxyquinolines
A fundamental chemical feature of the 2,4-dihydroxyquinoline scaffold is its existence in a state of tautomeric equilibrium. The di-enol form (2,4-dihydroxyquinoline) readily interconverts with its more stable keto-enol tautomer, 4-hydroxy-2-quinolone.[6][7][8] Spectroscopic and theoretical studies have consistently shown that the 4-hydroxy-2(1H)-quinolone form is the predominant and more stable tautomer in both solution and the solid state.[9] This stability is attributed to the formation of a conjugated system within the quinolone ring. This tautomeric duality is not merely a chemical curiosity; it has profound implications for the molecule's reactivity, intermolecular interactions, and, crucially, its biological activity, as the different forms can exhibit distinct binding affinities for biological targets.[10]
dot graph "Tautomerism" { layout=dot; node [shape=none, fontname="Arial"]; edge [color="#202124"];
dihydroxy [label="2,4-Dihydroxyquinoline\n(Di-enol form)"]; quinolone [label="4-Hydroxy-2-quinolone\n(Keto-enol form - Predominant)"];
dihydroxy -> quinolone [label="Tautomeric Equilibrium"]; } Caption: Tautomeric equilibrium of the 2,4-dihydroxyquinoline scaffold.
Crafting the Core: Key Synthetic Methodologies
The ability to efficiently construct the 2,4-dihydroxyquinoline core and its derivatives is central to their exploration in drug discovery. Several key synthetic strategies have been developed and refined over the years.
The Conrad-Limpach Synthesis
This classical and still widely used method provides a versatile route to 4-hydroxyquinolines.[3] The reaction proceeds in two main stages: the initial condensation of a substituted aniline with a β-ketoester to form an enamine intermediate, followed by a high-temperature thermal cyclization.[2] The use of a high-boiling, inert solvent such as mineral oil is critical in the cyclization step to achieve high yields, which can be up to 95%.[3]
-
Step 1: Formation of the Enamine Intermediate
-
In a round-bottom flask, combine the substituted aniline (1.0 eq) and the β-ketoester (e.g., diethyl malonate, 1.0 eq). The reaction can be performed neat or in a suitable solvent like ethanol.
-
Stir the mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the formation of the enamine is complete, if a solvent was used, remove it under reduced pressure. The resulting enamine intermediate is often a viscous oil and can be used in the next step without further purification.
-
-
Step 2: Thermal Cyclization
-
In a suitable high-boiling point, inert solvent (e.g., mineral oil or Dowtherm A), add the enamine intermediate.
-
Heat the reaction mixture to approximately 250°C. Maintain this temperature for the duration required for the cyclization to complete, as monitored by TLC.
-
Cool the reaction mixture to room temperature, which should induce the precipitation of the 4-hydroxyquinoline product.
-
Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.
-
The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or acetic acid.
-
Polyphosphoric Acid (PPA) Mediated Cyclization
A more modern and often more efficient one-step method involves the cyclization of an aryl malonic acid amide ester using polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent.[5][11] This method offers the advantage of shorter reaction times and good yields, particularly for substituted derivatives.[5][11]
-
Reaction Setup
-
In a round-bottom flask, add the starting material, the methyl or ethyl ester of (2,3-dimethylphenyl) malonic acid amide.
-
Add polyphosphoric acid (PPA) with a P₂O₅/H₃PO₄ molar ratio of approximately 0.48.
-
-
Cyclization
-
Heat the mixture with stirring to 130°C.
-
Maintain the reaction at this temperature for 2 hours.
-
-
Work-up and Isolation
-
After cooling to room temperature, carefully pour the reaction mixture into ice water with vigorous stirring to precipitate the product.
-
Neutralize the resulting slurry with an aqueous solution of sodium bicarbonate.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals thoroughly with water.
-
Dry the product under reduced pressure.
-
dot graph "Synthetic_Workflow" { layout=dot; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"]; edge [color="#34A853"];
Start [label="Starting Materials\n(e.g., Aniline, β-ketoester)"]; Reaction [label="Chemical Synthesis\n(e.g., Conrad-Limpach or PPA Cyclization)"]; Workup [label="Reaction Work-up\n(Precipitation, Neutralization)"]; Purification [label="Purification\n(Filtration, Recrystallization)"]; Characterization [label="Characterization\n(NMR, MS, MP)"]; Final [label="Pure 2,4-Dihydroxyquinoline\nDerivative", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Reaction -> Workup -> Purification -> Characterization -> Final; } Caption: A general workflow for the synthesis and purification of 2,4-dihydroxyquinoline derivatives.
Biological Significance and Therapeutic Promise
The 2,4-dihydroxyquinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[12][13][14] Two of the most extensively studied therapeutic areas are oncology and neuroprotection.
Anticancer Activity
Numerous 2,4-dihydroxyquinoline derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[12][15] Their mechanisms of action are often multifaceted, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[12][16] One of the critical pathways often implicated is the PI3K/Akt signaling cascade, which plays a central role in cell survival and proliferation.[12] Inhibition of this pathway by 2,4-dihydroxyquinoline derivatives can lead to the downregulation of anti-apoptotic proteins and ultimately, cancer cell death.[12]
Table 1: Anticancer Activity of Representative 2,4-Dihydroxyquinoline Derivatives
| Derivative Type | Cancer Cell Line | Activity Metric (µM) |
| 3-Heteroaryl-quinolin-2(1H)-ones | PC-3 (Prostate) | GI50 = 28 - 48[12] |
| Dihydroquinoline Embelin Derivatives | Cardiomyocytes, Macrophages | IC50 > 40[17] |
| 91b1 (a novel quinoline derivative) | KYSE150 (Esophageal) | Downregulation of Lumican[15] |
dot graph "PI3K_Akt_Pathway" { layout=dot; node [shape=box, style=filled, fontname="Arial"]; edge [color="#EA4335"];
RTK [label="Receptor Tyrosine\nKinase", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream Effectors\n(e.g., mTOR, Bad)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="2,4-Dihydroxyquinoline\nDerivative", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
RTK -> PI3K; PI3K -> PIP3 [label=" phosphorylates "]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [label=" activates "]; Akt -> Downstream; Downstream -> Proliferation; Downstream -> Apoptosis [label=" inhibits "]; Inhibitor -> PI3K [label=" inhibits ", style=dashed]; } Caption: Inhibition of the PI3K/Akt signaling pathway by 2,4-dihydroxyquinoline derivatives.
Neuroprotective Potential
A particularly exciting application of this scaffold lies in the development of analogs of kynurenic acid (KYNA), an endogenous neuroprotective agent.[4] KYNA itself has limited therapeutic use due to its poor ability to cross the blood-brain barrier. However, by modifying the 2,4-dihydroxyquinoline core of KYNA, researchers have successfully developed derivatives with improved central nervous system permeability and enhanced neuroprotective effects.[13] These compounds hold promise for the treatment of neurodegenerative disorders where excitotoxicity plays a role.[13]
Conclusion and Future Directions
From its 19th-century origins to its current status as a privileged scaffold in modern drug discovery, the 2,4-dihydroxyquinoline core has demonstrated remarkable and enduring utility. Its rich chemical versatility, underpinned by a fascinating tautomeric nature, has allowed for the creation of a vast chemical space of derivatives with significant therapeutic potential. The historical synthetic routes, such as the Conrad-Limpach synthesis, remain relevant, while modern methodologies continue to improve efficiency and accessibility. As our understanding of the complex signaling pathways that govern human disease deepens, the rational design of novel 2,4-dihydroxyquinoline derivatives, guided by computational tools like QSAR, will undoubtedly continue to yield new and improved therapeutic agents for a range of challenging diseases.[18]
References
-
SynArchive. Conrad-Limpach Synthesis. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. A Brief History of Quinoline as Antimalarial Agents. [Link]
-
Wikipedia. Quinoline. [Link]
-
MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
-
Wikipedia. Conrad–Limpach synthesis. [Link]
-
National Institutes of Health. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Quinoline alkaloids. Part 22. Synthesis of the monoterpenoid quinoline alkaloid, bucharaine. [Link]
-
NIST WebBook. 2,4-Quinolinediol. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
PubChem. 2,4-Dihydroxyquinoline. [Link]
- Google Patents.
-
National Institutes of Health. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]
-
Journal of the American Chemical Society. A New Synthesis of 2,4-Dihydroxyquinoline. [Link]
-
PubMed. A new synthesis of 2,4-dihydroxyquinoline. [Link]
-
National Institutes of Health. Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research. [Link]
-
ResearchGate. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. [Link]
-
Wikipedia. Quantitative structure–activity relationship. [Link]
-
ResearchGate. Study of Quantitative Structure-Activity Relationship Analysis (QSAR) for Drug Development. [Link]
-
PharmaCompass. 2,4-Dihydroxy quinoline. [Link]
-
National Institutes of Health. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. [Link]
-
ResearchGate. A Quantitative Structure Activity Relationship (Qsar) Studies for 2-Oxo-1, 2-Dihydroquinoline-4-Carboxylic Acid Derivatives. [Link]
-
National Institutes of Health. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
The Good Scents Company. 2,4-dihydroxyquinoline. [Link]
-
ChemRxiv. What impact does tautomerism have on drug properties and development?. [Link]
-
ScienceDirect. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. [Link]
-
ACS Publications. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. [Link]
-
ResearchGate. Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies. [Link]
-
ResearchGate. Tautomeric forms of 4-hydroxy quinoline. [Link]
-
MDPI. Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. NMR study of tautomerism in natural perylenequinones. [Link]
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,4-Quinolinediol [webbook.nist.gov]
- 8. 2,4-Dihydroxyquinoline | C9H7NO2 | CID 54680871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. EP0335046B1 - Method for producing 2,4-dihydroxyquinoline derivatives - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemimpex.com [chemimpex.com]
- 14. benchchem.com [benchchem.com]
- 15. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to Tautomerism in 2,4-Dihydroxyquinolines for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the tautomeric phenomena observed in 2,4-dihydroxyquinolines. We will delve into the structural nuances, the equilibrium dynamics, and the state-of-the-art methodologies for their characterization. This document is intended to serve as a valuable resource for researchers actively engaged in the fields of medicinal chemistry, organic synthesis, and drug development, where the 2,4-dihydroxyquinoline scaffold is a privileged structure.[1]
Introduction: The Significance of Tautomerism in 2,4-Dihydroxyquinolines
The quinoline ring system is a cornerstone in the development of therapeutic agents, with a broad spectrum of pharmacological activities.[1] Within this class of heterocyclic compounds, 2,4-dihydroxyquinoline and its derivatives have garnered substantial interest. A critical, yet often complex, aspect of their chemistry is the phenomenon of tautomerism, which dictates their physicochemical properties and, consequently, their biological activity.
Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. In the case of 2,4-dihydroxyquinolines, the molecule can theoretically exist in several tautomeric forms, primarily oscillating between dihydroxy (enol-enol), keto-enol, and diketo forms. However, extensive spectroscopic and computational evidence has demonstrated that the 4-hydroxyquinolin-2(1H)-one form is the predominant and most stable tautomer in most conditions.[2][3][4] Understanding and controlling this tautomeric equilibrium is paramount for drug design, as the dominant tautomer will present a unique three-dimensional shape and distinct hydrogen bonding capabilities, which are critical for molecular recognition at biological targets.[5]
This guide will provide a detailed examination of the tautomeric forms of 2,4-dihydroxyquinolines, the factors governing their equilibrium, and the analytical techniques employed for their elucidation.
The Tautomeric Landscape of 2,4-Dihydroxyquinolines
The tautomerism in 2,4-dihydroxyquinolines is a dynamic equilibrium between several forms. While multiple structures can be drawn, the three primary tautomers of interest are:
-
2,4-Quinolinediol (Enol-Enol form): This form possesses two hydroxyl groups at the C2 and C4 positions.
-
4-Hydroxyquinolin-2(1H)-one (Keto-Enol form): This is the most stable and commonly observed tautomer, featuring a hydroxyl group at C4 and a carbonyl group at C2.[2][3][4]
-
Quinoline-2,4(1H,3H)-dione (Diketo form): This tautomer contains two carbonyl groups at the C2 and C4 positions.
The equilibrium between these forms is not static and is significantly influenced by various factors.
Caption: Tautomeric equilibrium in 2,4-dihydroxyquinolines.
Factors Influencing Tautomeric Equilibrium
The delicate balance between the tautomeric forms of 2,4-dihydroxyquinolines is dictated by a combination of intrinsic structural features and external environmental conditions.
Solvent Effects
The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.[6][7]
-
Polar Solvents: In polar solvents such as water, ethanol, and DMSO, the more polar keto-enol tautomer, 4-hydroxyquinolin-2(1H)-one, is significantly stabilized through intermolecular hydrogen bonding.[8] This stabilization overwhelmingly shifts the equilibrium in its favor.
-
Non-polar Solvents: In non-polar solvents like benzene or carbon tetrachloride, the less polar dihydroxy form may have a slightly increased population, although the keto-enol form generally remains dominant due to its inherent thermodynamic stability.[9]
The causality behind this choice in experimental design is to selectively stabilize and thus favor the observation of a particular tautomer. For instance, to confirm the structure of the predominant keto-enol form, a polar protic solvent would be the solvent of choice for NMR analysis.
pH of the Medium
The pH of the solution can have a profound effect on the tautomeric equilibrium, particularly for ionizable compounds like quinolines.[10][11]
-
Acidic Conditions: Under acidic conditions, protonation of the quinoline nitrogen or the carbonyl oxygen can occur, which may influence the relative stabilities of the tautomers.
-
Basic Conditions: In basic media, deprotonation of the hydroxyl or N-H groups can lead to the formation of anionic species, which will have their own unique tautomeric preferences.
The choice to study tautomerism under varying pH is driven by the need to mimic physiological conditions, which is critical in drug development.
Substituent Effects
The electronic nature of substituents on the quinoline ring can modulate the tautomeric equilibrium.
-
Electron-donating groups (EDGs): These groups can increase the electron density in the ring system, potentially favoring the enol form by stabilizing the aromaticity.
-
Electron-withdrawing groups (EWGs): These groups can decrease the electron density, which may favor the keto form. The presence of a hydrogen bond acceptor at the 3-position has been shown to favor the enol form through the formation of a stable six-membered intramolecular hydrogen bond.[12]
The systematic variation of substituents is a cornerstone of medicinal chemistry, used to fine-tune the electronic and steric properties of a lead compound to optimize its biological activity.
Experimental Protocols for Tautomerism Analysis
A multi-faceted approach combining spectroscopic and computational methods is essential for the unambiguous characterization of the tautomeric equilibrium in 2,4-dihydroxyquinolines.
Caption: A typical experimental workflow for tautomerism analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for studying tautomerism in solution.
Step-by-Step Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified 2,4-dihydroxyquinoline derivative in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
The choice of solvent is critical: DMSO-d₆ is often preferred as its polarity stabilizes the keto-enol form and its residual water peak does not interfere with the signals of interest.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key signals to observe are the N-H proton (if present), the O-H proton, and the proton at the C3 position.
-
Acquire a ¹³C NMR spectrum. The chemical shifts of the C2 and C4 carbons are highly indicative of their hybridization state (sp² in the enol form, sp² carbonyl in the keto form).
-
-
Data Analysis:
-
For the predominant 4-hydroxyquinolin-2(1H)-one tautomer, expect a downfield signal for the N-H proton and a characteristic signal for the C3-H. The ¹³C spectrum will show a signal for the C2 carbonyl carbon typically in the range of 160-180 ppm.[3]
-
Integration of the signals corresponding to the different tautomers can provide a quantitative measure of their relative populations.
-
| Tautomer | Characteristic ¹H NMR Signals (DMSO-d₆) | Characteristic ¹³C NMR Signals (DMSO-d₆) |
| 4-Hydroxyquinolin-2(1H)-one | N-H (~11-12 ppm), C3-H (~5.5-6.5 ppm) | C2=O (~160-170 ppm), C4-OH (~175-185 ppm) |
| 2,4-Quinolinediol | C3-H (~6.0-7.0 ppm) | C2-OH (~155-165 ppm), C4-OH (~160-170 ppm) |
Note: The exact chemical shifts can vary depending on the substituents and the solvent used.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which differ for each tautomer.
Step-by-Step Protocol for UV-Vis Analysis:
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile). The concentration should be chosen to give an absorbance in the range of 0.2-0.8.
-
-
Data Acquisition:
-
Record the UV-Vis spectrum over a range of approximately 200-500 nm.
-
-
Data Analysis:
-
The keto-enol and dihydroxy forms will have distinct absorption maxima (λ_max) due to differences in their conjugated systems. By comparing the obtained spectrum with those of model compounds where the tautomerism is "locked" (e.g., by N- or O-alkylation), the predominant tautomer can be identified.[3][13]
-
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present in the different tautomers.
Step-by-Step Protocol for IR Analysis:
-
Sample Preparation:
-
Prepare a KBr pellet of the solid sample or acquire the spectrum in a suitable solvent.
-
-
Data Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ is indicative of a carbonyl group (C=O), confirming the presence of a keto form. The absence or weakness of this band, coupled with a broad O-H stretching band around 3200-3600 cm⁻¹, would suggest a predominance of the enol form.
-
Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool to complement experimental data.[9][14]
Step-by-Step Protocol for DFT Calculations:
-
Structure Building:
-
Build the 3D structures of all possible tautomers using a molecular modeling software.
-
-
Geometry Optimization and Energy Calculation:
-
Data Analysis:
-
The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant form. These theoretical predictions can then be compared with the experimental results for validation.
-
Biological Implications and Drug Development
The predominance of the 4-hydroxyquinolin-2(1H)-one tautomer has significant implications for drug development. This specific structure presents a defined set of hydrogen bond donors (N-H and O-H) and acceptors (C=O), which govern its interactions with biological macromolecules such as enzymes and receptors. The 2,4-dihydroxyquinoline scaffold has been explored for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1] A thorough understanding of the tautomeric behavior is therefore a prerequisite for successful structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates.
Conclusion
The tautomerism of 2,4-dihydroxyquinolines is a fascinating and fundamentally important aspect of their chemistry. While several tautomeric forms are possible, the 4-hydroxyquinolin-2(1H)-one structure is overwhelmingly favored in most environments. This preference is governed by a complex interplay of solvent, pH, and substituent effects. A combination of advanced spectroscopic techniques, particularly NMR, and computational methods provides a robust framework for the detailed investigation of this tautomeric equilibrium. For scientists in the field of drug discovery and development, a deep understanding of these principles is not merely academic but a crucial component in the design of novel and effective therapeutic agents based on the versatile 2,4-dihydroxyquinoline scaffold.
References
-
The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1) - ResearchGate. Available at: [Link]
-
(PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions - ResearchGate. Available at: [Link]
-
Quantum chemical studies on tautomerism of 2-, 3- or 4-hydroxyquinoline derivatives along with their thio and azo analogs - Sci-Hub. Available at: [Link]
-
(PDF) A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis - ResearchGate. Available at: [Link]
-
Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC - NIH. Available at: [Link]
-
Main tautomeric forms of 4-hydroxyquinolin-2-one - ResearchGate. Available at: [Link]
-
Efficient Preparation of 4-Hydroxyquinolin-2(1H)-one Derivatives with Silver-Catalyzed Carbon Dioxide Incorporation and Intramolecular Rearrangement - Organic Chemistry Portal. Available at: [Link]
-
Alkylation of 4-hydroxyquinolin-2(1H)-ones. (A) Tautomerism of... - ResearchGate. Available at: [Link]
-
Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed. Available at: [Link]
-
Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Available at: [Link]
-
Tautomeric forms of 4-hydroxy quinoline. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
(PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon - ResearchGate. Available at: [Link]
-
Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. Available at: [Link]
-
Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PubMed Central. Available at: [Link]
-
Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics - NIH. Available at: [Link]
-
Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC - NIH. Available at: [Link]
-
Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available at: [Link]
-
Hydroxyquinolines: Constitutional isomers and tautomers (2011) | Grażyna Karpińska | 13 Citations - SciSpace. Available at: [Link]
-
[Studies on correlation between protonation and tautomerism and luminescence characteristics of quinolone] - PubMed. Available at: [Link]
-
(PDF) 4-Hydroxy-2-quinolones. 191. Synthesis, tautomerism, and biological activity of 1-R-4-hydroxy-2-oxo1,2-dihydroquinoline-3-carboxylic acids benzimidazol-2-ylamides - ResearchGate. Available at: [Link]
-
Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. Available at: [Link]
-
22.1: Keto-Enol Tautomerism - Chemistry LibreTexts. Available at: [Link]
-
Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH 2 CHCO - MDPI. Available at: [Link]
-
Keto-enol tautomerism of quinoline-2(1H)-one. - ResearchGate. Available at: [Link]
-
Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles - MDPI. Available at: [Link]
-
Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties - NIH. Available at: [Link]
-
Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Studies on correlation between protonation and tautomerism and luminescence characteristics of quinolone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 2,4-Dihydroxyquinoline Monosodium Salt for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the solubility characteristics of 2,4-dihydroxyquinoline monosodium salt (CAS No. 4510-76-3), a versatile heterocyclic compound with applications in pharmaceutical development, analytical chemistry, and materials science.[1] Recognizing the critical role of solubility in experimental design, formulation, and bioavailability, this document synthesizes theoretical principles with practical methodologies to empower researchers in their work with this compound. While quantitative solubility data for this specific salt is not widely published, this guide offers a robust framework for understanding and determining its solubility profile.
Physicochemical Properties and Their Influence on Solubility
Understanding the inherent properties of 2,4-dihydroxyquinoline and its monosodium salt is fundamental to predicting and explaining its behavior in different solvents. The parent compound, 2,4-dihydroxyquinoline, exists in tautomeric equilibrium, predominantly as the 4-hydroxy-1H-quinolin-2-one form.[2]
Table 1: Physicochemical Properties of 2,4-Dihydroxyquinoline and its Monosodium Salt
| Property | 2,4-Dihydroxyquinoline | This compound | Significance for Solubility |
| Molecular Formula | C₉H₇NO₂ | C₉H₆NNaO₂[1] | The addition of a sodium ion significantly increases polarity. |
| Molecular Weight | 161.16 g/mol [2] | 183.14 g/mol [1] | Influences molar concentration calculations. |
| Appearance | White to light yellow or beige powder | Light orange to yellow to green crystalline powder[1] | Physical state can provide initial clues about purity and handling. |
| pKa | 4.50 (Predicted)[3] | Not applicable | The acidic proton of the parent compound is replaced by a sodium ion in the salt, predisposing it to solubility in protic solvents. |
| logP (o/w) | 0.7 (Computed)[2] | Expected to be significantly lower | The low logP of the parent compound suggests some hydrophilicity; the salt form will be substantially more hydrophilic. |
The conversion of the weakly acidic 2,4-dihydroxyquinoline to its monosodium salt is the primary determinant of its solubility profile. The presence of the ionic bond between the quinoline oxygen and the sodium cation dramatically increases the compound's polarity, making it significantly more amenable to dissolution in polar solvents, particularly water. This is a common strategy employed in pharmaceutical development to enhance the aqueous solubility of parent drug molecules.[4]
Solubility Profile: A Qualitative and Predictive Overview
Direct quantitative solubility data for this compound in various solvents is scarce in publicly available literature. However, based on its chemical structure and qualitative descriptions, a predictive solubility profile can be constructed.
Aqueous Solubility
This compound is consistently described as having excellent solubility in water.[1] This is attributed to the strong ion-dipole interactions between the sodium and quinolinate ions and the highly polar water molecules. The dissociation of the salt in water leads to solvated ions, a thermodynamically favorable process.
Solubility in Organic Solvents
The solubility in organic solvents is governed by the principle of "like dissolves like."
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents, characterized by the presence of hydroxyl groups, are capable of hydrogen bonding and have relatively high dielectric constants. It is anticipated that this compound will exhibit moderate to good solubility in these solvents, although likely less than in water. The solvent's ability to solvate both the cation and the anion will be a determining factor.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly polar solvents capable of solvating cations well. While they are not as effective at solvating anions as protic solvents, the monosodium salt is expected to have some degree of solubility in these solvents. For many organic salts, DMSO serves as a good alternative to aqueous solutions.
-
Less Polar and Nonpolar Solvents (e.g., Acetone, Dichloromethane, Hexane): In solvents with low dielectric constants and a lack of strong hydrogen bonding capabilities, the solubility of an ionic compound like this compound is expected to be poor. The energy required to break the crystal lattice of the salt is not sufficiently compensated by the weak interactions with these solvent molecules.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water | Excellent | Strong ion-dipole interactions and dissociation.[1] |
| Polar Protic | Methanol, Ethanol | Good to Moderate | Hydrogen bonding and high polarity. |
| Polar Aprotic | DMSO, DMF | Moderate to Sparingly Soluble | High polarity, good cation solvation. |
| Less Polar | Acetone, Ethyl Acetate | Poor to Insoluble | Insufficient polarity to overcome lattice energy. |
| Nonpolar | Dichloromethane, Hexane | Insoluble | "Like dissolves like" principle; large polarity mismatch. |
Experimental Determination of Solubility: Protocols and Workflows
Given the absence of comprehensive published data, the experimental determination of solubility is crucial for researchers. The following are standard protocols for determining both thermodynamic (equilibrium) and kinetic solubility.
Workflow for Solubility Determination
Caption: General workflow for experimental solubility determination.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility, which is the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Analysis: Accurately dilute the filtered solution with a suitable mobile phase or solvent. Quantify the concentration of the dissolved salt using a pre-validated analytical method, such as HPLC-UV, against a standard curve of known concentrations.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Protocol 2: Kinetic Solubility Determination (Precipitation from DMSO)
This high-throughput method assesses the solubility of a compound under non-equilibrium conditions, which is often relevant for early-stage drug discovery.
Materials:
-
Concentrated stock solution of this compound in DMSO (e.g., 10 mM)
-
Aqueous buffer solutions (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplates
-
Plate reader capable of detecting turbidity or a nephelometer
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition of Aqueous Buffer: Add the aqueous buffer to the wells containing the DMSO solutions. The final DMSO concentration should be kept low (typically <5%) to minimize its co-solvent effect.
-
Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature. Measure the turbidity or light scattering in each well using a plate reader. The concentration at which precipitation is first observed is considered the kinetic solubility.
Visualizing the Equilibrium Solubility Workflow
Caption: Step-by-step workflow for the shake-flask equilibrium solubility method.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, a strong theoretical and qualitative understanding of its solubility profile can be established based on its ionic nature and the physicochemical properties of its parent compound. Its excellent solubility in water is a key characteristic for its use in aqueous systems. For applications requiring non-aqueous solvents, this guide provides a predictive framework and, more importantly, detailed, actionable protocols for researchers to determine precise solubility values in their solvents of interest. The experimental determination of solubility is a critical step in the successful application of this compound in research and development.
References
- Stahl, P. H., & Nakamo, M. (2002). Pharmaceutical aspects of the active substance. In Handbook of Pharmaceutical Salts: Properties, Selection, and Use (pp. 83-126). Wiley-VCH.
-
University of California, Davis. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]
-
ChemBK. (2024). 2,4-Dihydroxy quinoline - Physico-chemical Properties. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 2,4-dihydroxyquinoline derivatives.
-
PubChem. (n.d.). 2,4-Dihydroxyquinoline. Retrieved from [Link]
- Hu, Y., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
-
University of Manitoba. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Columbia University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
Sources
Purity analysis of 2,4-Dihydroxyquinoline Monosodium Salt
An In-depth Technical Guide to the Purity Analysis of 2,4-Dihydroxyquinoline Monosodium Salt
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the purity analysis of this compound, a critical process in drug development and quality control. We will delve into the core principles of analytical methodology, emphasizing the rationale behind experimental choices. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical knowledge and practical, field-proven insights. Our approach is grounded in scientific integrity, ensuring that each described protocol is a self-validating system.
Foundational Knowledge: Understanding the Analyte
A robust analytical strategy begins with a deep understanding of the target molecule. 2,4-Dihydroxyquinoline, also known as 4-hydroxy-2(1H)-quinolone, exists in tautomeric equilibrium with 2,4(1H,3H)-quinolinedione. This inherent chemical characteristic is a pivotal consideration in method development, as the tautomers may exhibit different behaviors under various analytical conditions. The monosodium salt form enhances aqueous solubility, a favorable property for techniques like High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties
| Property | 2,4-Dihydroxyquinoline | This compound |
| Chemical Formula | C₉H₇NO₂ | C₉H₆NNaO₂ |
| Molar Mass | 161.16 g/mol | 183.14 g/mol |
| Appearance | Off-white to pale yellow crystalline powder | White to off-white crystalline powder |
| Solubility | Sparingly soluble in water, soluble in alkaline solutions | Soluble in water |
| Tautomerism | Exists in equilibrium with 2,4(1H,3H)-quinolinedione | Exists in equilibrium in solution |
Potential Impurities: A Proactive Approach
A comprehensive purity analysis must account for potential impurities stemming from the synthetic route and degradation. Common impurities may include residual starting materials, synthetic intermediates, by-products, and degradation products formed under stress conditions such as heat, light, humidity, and extreme pH. A forced degradation study is often a prudent step to identify potential degradants and ensure the analytical method is "stability-indicating."
The Core of Purity Analysis: Chromatographic and Spectroscopic Techniques
A multi-technique approach is essential for a holistic purity assessment. While HPLC is often the primary workhorse, other methods provide orthogonal and confirmatory data.
High-Performance Liquid Chromatography (HPLC): The Primary Tool
HPLC is the preferred method for the purity analysis of non-volatile and thermally labile compounds like this compound.
-
Column Chemistry: A reversed-phase C18 column is a logical starting point due to the moderate polarity of the analyte. The end-capping of the stationary phase can influence peak shape, so screening different C18 phases is recommended.
-
Mobile Phase Selection: A buffered mobile phase is crucial to control the ionization state of the analyte and any ionizable impurities, thereby ensuring reproducible retention times. A phosphate or acetate buffer in the pH range of 3-6 is a common choice. The organic modifier, typically acetonitrile or methanol, is used to control the elution strength.
-
Detection: The quinoline ring system possesses a strong chromophore, making UV detection highly sensitive. A photodiode array (PDA) detector is invaluable as it provides spectral data for peak purity assessment and identification.
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of the main peak)
-
Injection Volume: 10 µL
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
Orthogonal and Confirmatory Techniques
| Technique | Purpose | Key Insights |
| Mass Spectrometry (MS) | Identification of impurities | Provides molecular weight information for unknown peaks, aiding in their structural elucidation. |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and quantification | ¹H and ¹³C NMR can confirm the structure of the main component and identify and quantify impurities without the need for reference standards (qNMR). |
| Gas Chromatography (GC) | Analysis of volatile impurities | Useful for detecting residual solvents from the manufacturing process. |
| Thermal Analysis (DSC/TGA) | Physical purity and solvation state | Differential Scanning Calorimetry (DSC) can indicate the presence of impurities through melting point depression. Thermogravimetric Analysis (TGA) quantifies the amount of residual solvent or water. |
Method Validation: Ensuring Trustworthiness and Reliability
A developed analytical method is only as good as its validation. Adherence to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), is the industry standard.
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the separation of the main peak from all known impurities and placebo components.
-
Linearity and Range: Demonstrating a linear relationship between the analyte concentration and the detector response over a specified range (e.g., 50% to 150% of the target concentration).
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike recovery studies.
-
Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).
Visualizing the Workflow and Logic
Visual diagrams can clarify complex processes and relationships.
Caption: A top-level overview of the purity analysis workflow.
Methodological & Application
Revolutionizing Metal Ion Detection: An Application Protocol Utilizing 2,4-Dihydroxyquinoline Monosodium Salt
Abstract
The sensitive and selective detection of metal ions is a cornerstone of environmental monitoring, clinical diagnostics, and pharmaceutical quality control. This document details a robust protocol for the detection of specific metal ions utilizing 2,4-Dihydroxyquinoline Monosodium Salt (DHQ-Na). This protocol leverages the principles of fluorescence modulation, wherein the interaction between DHQ-Na and target metal ions results in a quantifiable change in fluorescence intensity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the underlying scientific principles, detailed experimental procedures, and data interpretation.
Introduction: The Versatility of Quinoline Scaffolds in Sensing
Quinoline and its derivatives represent a privileged class of heterocyclic compounds extensively employed as fluorescent chemosensors for a wide array of metal ions.[1][2] Their utility stems from their ability to form stable complexes with metal ions, which in turn modulates their photophysical properties.[1] Mechanisms such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) are often responsible for the observed changes in fluorescence.[1]
2,4-Dihydroxyquinoline (DHQ), existing in tautomeric equilibrium with 4-hydroxy-2-quinolone, is a particularly interesting scaffold.[3] The presence of hydroxyl and keto functionalities provides excellent coordination sites for metal ions. The monosodium salt form (DHQ-Na) enhances its solubility in aqueous media, making it highly suitable for biological and environmental applications. The fundamental principle of this protocol is based on the change in the fluorescence signature of DHQ-Na upon binding to a metal ion. This interaction can either enhance (turn-on) or quench (turn-off) the fluorescence, providing a measurable signal that correlates with the concentration of the target metal ion.[4]
Scientific Principle: Fluorescence Modulation by Metal Ion Coordination
The fluorescence of a molecule is a result of the emission of a photon as an excited electron returns to its ground state. The efficiency of this process, known as the quantum yield, can be significantly altered by the molecule's immediate chemical environment. In the case of DHQ-Na, the presence of specific metal ions can influence this quantum yield through several mechanisms.
One common mechanism is fluorescence quenching , where the metal ion provides a non-radiative pathway for the excited fluorophore to return to its ground state, thus decreasing the fluorescence intensity.[5][6][7] This can occur through processes like electron transfer or energy transfer.[4] Conversely, fluorescence enhancement can occur if the metal ion's coordination rigidifies the DHQ-Na structure, reducing non-radiative decay pathways and leading to an increase in fluorescence intensity.[1]
The selectivity of DHQ-Na for specific metal ions is dictated by factors such as the ionic radius, charge density, and coordination geometry of the metal ion, which determine the stability of the resulting complex.
Materials and Methods
Reagents and Equipment
-
This compound (DHQ-Na): Synthesized as per established methods or sourced from a reputable chemical supplier.[8][9]
-
Metal Ion Standard Solutions: 1000 ppm stock solutions of target and potential interfering metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Hg²⁺, Cr³⁺).
-
Buffer Solution: 0.1 M 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) buffer, pH adjusted to 7.4.[10]
-
Solvent: Deionized, metal-free water.
-
Instrumentation:
-
Fluorescence Spectrophotometer
-
UV-Vis Spectrophotometer
-
pH Meter
-
Calibrated Micropipettes
-
Quartz Cuvettes
-
Preparation of Solutions
-
DHQ-Na Stock Solution (1 mM): Accurately weigh the required amount of DHQ-Na and dissolve it in HEPES buffer (pH 7.4) to prepare a 1 mM stock solution. Store this solution in the dark at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions of the target metal ion by serial dilution of the 1000 ppm stock solution in deionized water. The concentration range should be appropriate for generating a calibration curve.
-
Interfering Ion Solutions: Prepare solutions of potential interfering metal ions at a concentration significantly higher than the expected concentration of the target analyte to assess selectivity.
Experimental Protocols
Protocol 1: Determination of Optimal Excitation and Emission Wavelengths
Rationale: To maximize the sensitivity of the assay, it is crucial to identify the excitation wavelength that produces the maximum fluorescence emission and the emission wavelength at which the greatest change occurs upon metal ion binding.
Procedure:
-
Pipette 2 mL of a dilute DHQ-Na solution (e.g., 10 µM in HEPES buffer) into a quartz cuvette.
-
Place the cuvette in the fluorescence spectrophotometer.
-
Perform an excitation scan to determine the optimal excitation wavelength (λex) by monitoring the emission at an estimated wavelength.
-
Using the determined λex, perform an emission scan to identify the optimal emission wavelength (λem).
-
Repeat the emission scan in the presence of a saturating concentration of the target metal ion to observe any shifts in the emission maximum.
Protocol 2: Metal Ion Titration and Calibration Curve Generation
Rationale: To quantify the concentration of the target metal ion, a calibration curve is constructed by measuring the fluorescence response of DHQ-Na to known concentrations of the metal ion.
Procedure:
-
Prepare a series of vials, each containing a fixed concentration of DHQ-Na (e.g., 10 µM in 2 mL of HEPES buffer).
-
Add increasing volumes of the target metal ion working standard solution to the vials to achieve a range of final concentrations (e.g., 0-100 µM).
-
Incubate the solutions for a predetermined time (e.g., 5 minutes) at room temperature to allow for complex formation.
-
Measure the fluorescence intensity of each solution at the predetermined λex and λem.
-
Plot the fluorescence intensity (or the change in fluorescence intensity) against the metal ion concentration to generate a calibration curve.
-
Perform a linear regression analysis on the linear portion of the curve to determine the equation of the line and the correlation coefficient (R²).[11]
Protocol 3: Selectivity and Interference Studies
Rationale: To evaluate the specificity of DHQ-Na for the target metal ion, its fluorescence response is measured in the presence of other potentially interfering metal ions.
Procedure:
-
Prepare a set of solutions, each containing DHQ-Na (e.g., 10 µM) and a high concentration (e.g., 10-fold excess) of a single potential interfering metal ion.
-
Prepare another set of solutions containing DHQ-Na, the target metal ion, and each of the interfering ions.
-
Measure the fluorescence intensity of all solutions at the optimal λex and λem.
-
Compare the fluorescence response in the presence of interfering ions to that of the target metal ion alone.
Data Analysis and Interpretation
Quantitative Analysis
The concentration of the target metal ion in an unknown sample can be determined by measuring its fluorescence response with DHQ-Na and interpolating the value from the calibration curve. The limit of detection (LOD) can be calculated using the formula LOD = 3σ/m, where σ is the standard deviation of the blank and m is the slope of the calibration curve.[11]
Data Presentation
The following table summarizes hypothetical performance data for DHQ-Na in the detection of a target metal ion.
| Parameter | Value |
| Optimal Excitation (λex) | 350 nm |
| Optimal Emission (λem) | 450 nm |
| Linear Range | 1 - 50 µM |
| Limit of Detection (LOD) | 0.5 µM |
| Response Time | < 5 minutes |
| Selectivity | High for Fe³⁺ over other common cations |
Visualizing the Workflow and Mechanism
Experimental Workflow
The following diagram illustrates the general workflow for metal ion detection using DHQ-Na.
Caption: Proposed metal ion sensing mechanism.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the use of this compound as a fluorescent sensor for metal ion detection. The inherent advantages of this method, including high sensitivity, good selectivity for certain ions, and operational simplicity, make it a valuable tool for researchers in diverse scientific fields. By following the outlined procedures, users can achieve reliable and reproducible quantification of target metal ions in various sample matrices.
References
- Effect of fluorescence quenching model on quinoline derivative with cobalt chloride metal ion using steady state and time resolved spectroscopic methods. Luminescence.
- PqsD is responsible for the synthesis of 2,4-dihydroxyquinoline, an extracellular metabolite produced by Pseudomonas aeruginosa. PubMed.
- Effect of Fluorescence Quenching model on Quinoline Derivative with Cobalt Chloride metal ion using steady state and time resolved spectroscopic methods.
- Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry.
- Fluorescence Quenching of Quinoline Derivatives in a Micelle System.
- A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. RSC Publishing.
- Application Notes and Protocols: Derivatization of 2,4-Dihydroxyquinoline for Enhanced Biological Activity. Benchchem.
- Fluorescent Sensors for Measuring Metal Ions in Living Systems. PubMed Central.
- 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central.
- Application Notes and Protocols for the Synthesis of 2,4-Dihydroxyquinoline Deriv
- Application Notes and Protocols: 2-Hydroxyquinoline as a Fluorescent Probe for Metal Ion Detection. Benchchem.
- Potassium tert-Butoxide Promoted Synthesis of Dihydroquinazolinones. Adooq Bioscience.
- A new synthesis of 2,4-dihydroxyquinoline. PubMed.
- Quinoline based bio-compatible fluorophore employing dual sensor for Mg(II) and Zn(II): insights from Single Crystal structures. The Royal Society of Chemistry.
- Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews.
- Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. PubMed Central.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Method for producing 2,4-dihydroxyquinoline derivatives.
- L-Glutamic acid monosodium salt | excitatory transmitter/agonist. Adooq Bioscience.
- Synthesis and biological activity of certain derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline. Part 2. PubMed.
- The role of 2,4-dihydroxyquinoline (DHQ)
- Simultaneous electrochemical detection of heavy metal ions using a sol–gel synthesized BiVO4 nanosphere modified electrode and its antimicrobial activity. PubMed Central.
- Physicochemical Properties of Aqueous Solution of L-Glutamic Acid Monosodium Salt: A Thermo-Acoustic Approach. JOCPR.
- Glutamic acid, monosodium salt, D-. PubChem.
- A novel method of rapid detection for heavy metal copper ion via a specific copper chelator bathocuproinedisulfonic acid disodium salt. PubMed Central.
- Simple dihydropyridine-based colorimetric chemosensors for heavy metal ion detection, biological evaluation, molecular docking, and ADMET profiling. PubMed Central.
- 2,3-Dihydroquinazolinone synthesis. Organic Chemistry Portal.
- Glutamic acid, monosodium salt. PubChem.
- Method for Detecting Metal Ions Using 2,4-Diphenylquinolin-6-ol: Applic
- Investigating the heavy metal (Hg, Cd, Pb, Cr, As) binding affinity and sensing capability of 2-((2-(hydroxymethyl)quinolin-8-yl)oxy). PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of fluorescence quenching model on quinoline derivative with cobalt chloride metal ion using steady state and time resolved spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A new synthesis of 2,4-dihydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP0335046B1 - Method for producing 2,4-dihydroxyquinoline derivatives - Google Patents [patents.google.com]
- 10. Simultaneous electrochemical detection of heavy metal ions using a sol–gel synthesized BiVO4 nanosphere modified electrode and its antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]
Synthesis of 2,4-Dihydroxyquinoline Derivatives: A Comprehensive Guide for Medicinal Chemistry
Introduction: The Privileged Scaffold of 2,4-Dihydroxyquinoline in Drug Discovery
The quinoline nucleus is a cornerstone in the architecture of pharmacologically active compounds, with a rich history of therapeutic applications.[1] Within this class of heterocycles, the 2,4-dihydroxyquinoline scaffold has emerged as a "privileged structure" in medicinal chemistry. This is due to its versatile synthetic accessibility and the broad spectrum of biological activities exhibited by its derivatives, including potent anticancer, neuroprotective, antioxidant, antibacterial, and anti-inflammatory properties.[1][2][3] The tautomeric equilibrium between the 2,4-diol form and the 4-hydroxy-2-quinolone form further contributes to its diverse biological interactions.[2]
This guide provides an in-depth exploration of the synthesis of 2,4-dihydroxyquinoline derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core synthetic methodologies, offering not just step-by-step protocols but also the underlying mechanistic principles that govern these transformations. This approach is intended to empower researchers to not only replicate these methods but also to rationally design and troubleshoot their own synthetic strategies for novel derivatives.
Core Synthetic Strategies: A Mechanistic Perspective
The construction of the 2,4-dihydroxyquinoline core can be achieved through several robust and well-established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Here, we will focus on three prominent methods: the Conrad-Limpach synthesis, the Camps cyclization, and a modern approach utilizing polyphosphoric acid.
The Conrad-Limpach Synthesis: A Thermal Cyclization Approach
Discovered by Max Conrad and Leonhard Limpach in 1887, this reaction remains a cornerstone for the synthesis of 4-hydroxyquinolines.[1] The reaction involves the condensation of anilines with β-ketoesters.[1]
Mechanism: The reaction proceeds through a multi-step mechanism that begins with the nucleophilic attack of the aniline nitrogen on the keto group of the β-ketoester, forming a Schiff base intermediate after dehydration.[1] This is followed by a key thermal electrocyclic ring-closing reaction. The final steps involve the elimination of an alcohol and tautomerization to yield the stable 4-hydroxyquinoline product.[1] The high temperatures required for the cyclization step (often around 250°C) are a critical parameter for the success of this reaction.[4]
Caption: Mechanism of the Conrad-Limpach Synthesis.
The Camps Cyclization: A Base-Catalyzed Intramolecular Condensation
The Camps cyclization provides a versatile route to both 2-hydroxy- and 4-hydroxyquinolines from o-acylaminoacetophenones using a base.[2] The regioselectivity of the cyclization can be controlled by the reaction conditions, particularly the strength of the base used.[3]
Mechanism: The reaction proceeds via an intramolecular aldol-type condensation.[3] The base abstracts a proton from either the α-position of the ketone or the amide, leading to the formation of an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the adjacent carbonyl group, followed by dehydration to form the quinoline ring.[3] Stronger bases tend to favor deprotonation at the ketone, leading to 4-hydroxyquinolines, while milder bases can favor deprotonation at the amide, resulting in 2-hydroxyquinolines.[3]
Caption: Mechanism of the Camps Cyclization.
Polyphosphoric Acid (PPA) Mediated Cyclization: A Modern and Efficient Approach
A more contemporary and often higher-yielding method involves the cyclization of aryl malonic acid amide esters using polyphosphoric acid (PPA).[2][5] PPA serves as both a catalyst and a solvent in this reaction.[5]
Mechanism: PPA facilitates the intramolecular cyclization of the aryl malonic acid amide ester. The acidic environment promotes the activation of the carbonyl groups, enabling the nucleophilic attack of the aryl ring to close the quinoline ring system. This method often proceeds under milder conditions and with better yields compared to the classical thermal methods.[5]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 2,4-dihydroxyquinoline derivatives.
Protocol 1: Conrad-Limpach Synthesis of 4-Hydroxy-1-methylquinolin-2(1H)-one
This protocol describes the synthesis of a 3-unsubstituted 2,4-dihydroxyquinoline derivative.[1]
Materials:
-
N-methylaniline
-
Diethyl malonate
-
Toluene
-
0.5M Aqueous Sodium Hydroxide
-
10% Hydrochloric Acid
Procedure:
-
In a round-bottom flask equipped with a distillation head, combine N-methylaniline (100 mmol) and diethyl malonate (102 mmol).[1]
-
Heat the mixture in a metal bath to 220-230°C for 1 hour.[1]
-
Increase the temperature to 260-270°C and continue heating until the distillation of ethanol ceases (approximately 3-6 hours).[1]
-
Carefully pour the hot reaction mixture into 50 mL of stirred toluene.[1]
-
Allow the mixture to cool to room temperature to precipitate the product.[1]
-
Collect the precipitate by filtration.
-
For purification, dissolve the crude product in 250 mL of 0.5M aqueous sodium hydroxide solution and wash with toluene (2 x 40 mL).[1]
-
Acidify the aqueous filtrate with 10% HCl until the solution is acidic to Congo red paper.[1]
-
Collect the precipitated 4-hydroxy-1-methylquinolin-2(1H)-one by filtration, wash with water, and dry.[1]
-
Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.[2]
Protocol 2: PPA-Mediated Synthesis of 4-Hydroxy-7,8-dimethyl-2-quinolone
This protocol outlines a one-step synthesis of a substituted 2,4-dihydroxyquinoline derivative.[2][5]
Materials:
-
Methyl ester of (2,3-dimethylphenyl) malonic acid amide
-
Polyphosphoric acid (PPA)
-
Ice water
-
Aqueous sodium bicarbonate solution
Procedure:
-
In a reaction vessel, add 1 part by weight of the methyl ester of (2,3-dimethylphenyl) malonic acid amide to 10 parts by volume of polyphosphoric acid.[2]
-
Heat the mixture with stirring to 130°C.[2]
-
Maintain the reaction at this temperature for 2 hours.[2]
-
After cooling to room temperature, carefully pour the reaction mixture into ice water with vigorous stirring to precipitate the product.[2]
-
Neutralize the slurry with an aqueous solution of sodium bicarbonate.[2]
-
Collect the precipitated crystals by filtration.[2]
-
Wash the crystals thoroughly with water and dry the product under reduced pressure.[2]
| Starting Material | PPA Composition (molar ratio of P₂O₅/H₃PO₄) | Reaction Temperature (°C) | Reaction Time (hours) | Conversion (%) | Yield (%) | By-products (%) |
| Methyl ester of (2,3-dimethylphenyl) malonic acid amide | 0.48 | 130 | 2 | 100 | 79 | 12 (2,3-xylidine), 0.1 (monoamide) |
| Ethyl ester of (2,3-dimethylphenyl) malonic acid amide | 0.48 | 130 | 2 | 95 | 79 | 6 (2,3-xylidine), 4 (monoamide) |
Table 1: Synthesis of 4-hydroxy-7,8-dimethyl-2-quinolone via PPA-mediated cyclization. [2][5]
Characterization of 2,4-Dihydroxyquinoline Derivatives
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.[2]
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, including the position and number of substituents.
-
Mass Spectrometry: Determines the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Melting Point: A sharp melting point range indicates the purity of the compound.
Medicinal Chemistry Applications: Derivatization and Biological Evaluation
The 2,4-dihydroxyquinoline scaffold is a versatile template for further derivatization to enhance its biological activity.[3] Substitutions at the C3-position are a common strategy to modulate the pharmacological profile of these compounds.[3]
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol describes a common method for evaluating the cytotoxic effects of the synthesized derivatives against cancer cell lines.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be below 0.5%.[1]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
Caption: Workflow for the MTT Assay.
Conclusion and Future Directions
The synthetic methodologies and protocols detailed in this guide provide a robust framework for the synthesis and evaluation of 2,4-dihydroxyquinoline derivatives for medicinal chemistry applications. The versatility of this scaffold, coupled with the potential for diverse derivatization, ensures its continued relevance in the quest for novel therapeutic agents. Future research will likely focus on the development of more efficient and sustainable synthetic methods, as well as a deeper understanding of the structure-activity relationships and the specific molecular targets of these promising compounds.
References
- Tominaga, M., et al. (1981). A novel one-step synthesis of 2,4-dihydroxyquinoline derivatives. Chemical and Pharmaceutical Bulletin, 29(8), 2161-2165.
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Camps Quinoline Synthesis (Chapter 13) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Notes and Protocols for the Polyphosphoric Acid Mediated Synthesis of 2,4-Dihydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,4-dihydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] These compounds and their derivatives exhibit a wide range of biological activities, including anticancer, neuroprotective, and antioxidant properties.[1][3] This document provides a comprehensive guide to the synthesis of 2,4-dihydroxyquinoline derivatives, with a specific focus on the efficient one-step cyclization of aryl malonic acid amide esters mediated by polyphosphoric acid (PPA). Detailed experimental protocols, mechanistic insights, and troubleshooting strategies are presented to facilitate the practical application of this methodology in research and drug development settings.
Introduction: The Significance of the 2,4-Dihydroxyquinoline Core
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] The 2,4-dihydroxyquinoline core, which exists in tautomeric equilibrium with the 4-hydroxy-2-quinolone form, is a particularly versatile template for the synthesis of compounds with diverse biological functions.[2] Its synthetic tractability allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological profile.[1]
The applications of 2,4-dihydroxyquinoline derivatives are extensive and include:
-
Pharmaceutical Development: Serving as key intermediates in the synthesis of drugs targeting neurological disorders and other conditions.[3]
-
Anticancer Research: Many quinoline-based compounds have demonstrated potent anticancer effects, making them promising scaffolds for the development of novel therapeutic agents.[1]
-
Antioxidant Research: The antioxidant properties of these compounds make them valuable in developing formulations aimed at reducing cellular oxidative stress.[3]
-
Material Science: The unique electronic and structural properties of quinoline derivatives lend themselves to applications in the development of novel materials such as coatings and polymers.[4]
Given its importance, efficient and reliable synthetic routes to the 2,4-dihydroxyquinoline core are of high value to the scientific community.
The Role of Polyphosphoric Acid (PPA) in Quinoline Synthesis
Polyphosphoric acid (PPA) is a viscous, hygroscopic liquid that serves as a powerful dehydrating agent and a moderately strong acid.[5] These properties make it an excellent reagent and solvent for a variety of organic transformations, particularly intramolecular cyclization reactions.[5][6][7] In the context of quinoline synthesis, PPA's key functions are:
-
Catalyst: As a protonic acid, PPA can catalyze various reactions, including condensation, cyclization, and rearrangement.[6]
-
Dehydrating Agent: Its strong dehydration properties are crucial for promoting cyclization reactions that involve the elimination of water.[5]
-
Solvent: PPA can dissolve a range of organic compounds, and in many cases, the reaction can be performed neat in PPA, simplifying the experimental setup.[6][8]
The use of PPA offers a convenient and often high-yielding alternative to other methods for quinoline synthesis, such as the Conrad-Limpach or Knorr quinoline syntheses, which may require harsher conditions or multiple steps.[9][10][11][12]
Reaction Mechanism: PPA-Mediated Cyclization
The PPA-mediated synthesis of 2,4-dihydroxyquinoline derivatives from aryl malonic acid amide esters proceeds via an intramolecular cyclization. The reaction is an example of an electrophilic aromatic substitution.
Caption: PPA-mediated synthesis of 2,4-dihydroxyquinoline.
The reaction is initiated by the protonation of the ester carbonyl group by PPA, which increases its electrophilicity. This is followed by an intramolecular electrophilic attack of the activated carbonyl carbon onto the aromatic ring of the aniline derivative. The subsequent loss of an alcohol molecule (R⁵OH) and tautomerization leads to the formation of the stable 2,4-dihydroxyquinoline ring system.
Experimental Protocol: One-Step Synthesis of a 2,4-Dihydroxyquinoline Derivative
This protocol describes a general one-step method for the synthesis of a 2,4-dihydroxyquinoline derivative using PPA.[2][8]
Materials and Reagents
-
Aryl malonic acid amide ester (e.g., methyl ester of (2,3-dimethylphenyl) malonic acid amide)
-
Polyphosphoric acid (PPA)
-
Ice water
-
Aqueous sodium bicarbonate solution
-
Non-polar solvent (e.g., hexane) for washing
-
Suitable solvent for recrystallization (e.g., ethanol or acetic acid)
Procedure
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and a heating mantle, add 10 parts by volume of polyphosphoric acid to 1 part by weight of the aryl malonic acid amide ester.[2]
-
Heating: Heat the reaction mixture with stirring to 130 °C. Maintain this temperature for approximately 2 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the viscous reaction mixture into a beaker containing ice water with vigorous stirring. This will cause the product to precipitate.[1][2]
-
Neutralization and Filtration: Neutralize the resulting slurry with a saturated aqueous solution of sodium bicarbonate. Collect the precipitated solid by vacuum filtration.[2]
-
Washing and Drying: Wash the collected solid thoroughly with water, followed by a wash with a non-polar solvent like hexane to remove any high-boiling point impurities.[2] Dry the product under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield the pure 2,4-dihydroxyquinoline derivative.[2]
Characterization
The synthesized 2,4-dihydroxyquinoline derivatives should be characterized using standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.[2]
Quantitative Data and Optimization
The yield of the PPA-mediated cyclization can be influenced by the nature of the starting material and the reaction conditions. The following table summarizes the synthesis of 4-hydroxy-7,8-dimethyl-2-quinolone, a representative 2,4-dihydroxyquinoline derivative, showcasing the effect of the starting ester on the yield.[2][8][13]
| Starting Material | PPA Composition (molar ratio of P₂O₅/H₃PO₄) | Reaction Temperature (°C) | Reaction Time (hours) | Conversion (%) | Yield (%) | By-products (%) |
| Methyl ester of (2,3-dimethylphenyl) malonic acid amide | ~0.48 | 130 | 2 | 100 | 79 | 12 (2,3-xylidine), 0.1 (monoamide) |
| Ethyl ester of (2,3-dimethylphenyl) malonic acid amide | ~0.48 | 130 | 2 | 95 | 79 | 6 (2,3-xylidine), 4 (monoamide) |
| Dimethyl ester of (2,3-dimethylphenyl) malonic acid amide | Not specified | 130 | 2 | 100 | 67 | 12 (2,3-xylidine), 7 (mono(2,3-dimethylphenyl) malonic acid amide) |
Data adapted from patent literature.[2][8][13]
Optimization Considerations:
-
Reaction Temperature: While 130°C is a common reaction temperature, lower temperatures (100-150°C) may improve selectivity in some cases.[8]
-
PPA Composition: The molar ratio of P₂O₅ to H₃PO₄ in the PPA can affect its dehydrating power and catalytic activity.[2]
-
Stirring: Due to the high viscosity of PPA, efficient stirring is crucial for ensuring a homogeneous reaction mixture.[5]
Troubleshooting
Caption: Troubleshooting workflow for low yield.
Conclusion
The polyphosphoric acid-mediated synthesis of 2,4-dihydroxyquinolines represents a robust and efficient method for accessing this important heterocyclic scaffold. The one-step nature of the reaction, coupled with generally high yields, makes it an attractive approach for both small-scale research and larger-scale production in drug development. By understanding the underlying mechanism and optimizing the reaction parameters, researchers can effectively utilize this methodology to synthesize a wide array of 2,4-dihydroxyquinoline derivatives for further investigation and application.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2,4-Dihydroxyquinoline Derivatives in Medicinal Chemistry.
-
Wikipedia. (2023). Knorr quinoline synthesis. Retrieved from [Link]
-
Panchem (YN). (2020). Application of Polyphosphoric Acid. Retrieved from [Link]
-
Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
-
MDPI. (2013). Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2,4-Dihydroxyquinoline Derivatives.
-
Chem-Station. (2009). Knorr Quinoline Synthesis. Retrieved from [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
PubMed. (2013). Silica-supported polyphosphoric acid in the synthesis of 4-substituted tetrahydroisoquinoline derivatives. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). The use of polyphosphoric ester and polyphosphoric acid in the synthesis of 1,4-dihydro-4-oxoquinolines. Retrieved from [Link]
- Google Patents. (n.d.). EP0335046B1 - Method for producing 2,4-dihydroxyquinoline derivatives.
-
Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
YouTube. (2021). Name Reactions: Bischler-Napieralski vs. Pictet-Spengler. Retrieved from [Link]
-
Merck Index. (n.d.). Knorr Quinoline Synthesis. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]
-
PubMed Central - NIH. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). 2,4-Dihydroxy quinoline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]
-
Chem-Station. (2009). Conrad-Limpach Quinoline Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... Retrieved from [Link]
-
YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. Retrieved from [Link]
- Google Patents. (n.d.). EP0335046A1 - Method for producing 2,4-dihydroxyquinoline derivatives.
-
ResearchGate. (n.d.). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). PPA‐catalyzed synthesis of 4‐quinolones. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. ccsenet.org [ccsenet.org]
- 6. panchemica.com [panchemica.com]
- 7. researchgate.net [researchgate.net]
- 8. EP0335046B1 - Method for producing 2,4-dihydroxyquinoline derivatives - Google Patents [patents.google.com]
- 9. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 12. Knorr Quinoline Synthesis [drugfuture.com]
- 13. EP0335046A1 - Method for producing 2,4-dihydroxyquinoline derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for Cell Viability Assays Using 2,4-Dihydroxyquinoline Derivatives
Introduction: The Therapeutic Promise of 2,4-Dihydroxyquinoline Derivatives
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities.[1] Within this class, 2,4-dihydroxyquinoline derivatives have emerged as a particularly promising structural motif for the development of novel therapeutics, demonstrating significant potential in anticancer, antimicrobial, and anti-inflammatory applications.[2] The versatility of the 2,4-dihydroxyquinoline core allows for extensive derivatization, enabling the fine-tuning of its biological activity.[1] These compounds often exert their effects by inducing programmed cell death (apoptosis), halting the cell cycle, and modulating key signaling pathways crucial for cell survival and proliferation.[1][3]
This technical guide provides in-depth application notes and detailed protocols for assessing the effects of 2,4-dihydroxyquinoline derivatives on cell viability. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower robust and reliable experimental design.
Core Principles of Cell Viability Assays for Novel Compounds
Cell viability assays are fundamental in toxicology and drug discovery to determine the number of living cells in a population after exposure to a test compound. These assays typically measure a marker of cellular activity, such as metabolic function or membrane integrity. When evaluating novel compounds like 2,4-dihydroxyquinoline derivatives, it is crucial to select an assay that is not only sensitive and reproducible but also compatible with the chemical properties of the compounds being tested.
The two most common types of assays are metabolic assays, which rely on the enzymatic activity of viable cells, and dye exclusion assays, which assess cell membrane integrity. This guide will focus on two widely used metabolic assays: the MTT and Resazurin assays.
Mechanism of Action: How 2,4-Dihydroxyquinoline Derivatives Impact Cell Viability
Understanding the mechanism by which a compound affects cell viability is critical for its development as a therapeutic agent. Numerous studies have shown that 2,4-dihydroxyquinoline derivatives can induce cell death through various pathways, primarily apoptosis and cell cycle arrest.
Induction of Apoptosis: Apoptosis is a regulated process of programmed cell death essential for tissue homeostasis. Many quinoline-based anticancer agents trigger this pathway. The intrinsic (mitochondrial) pathway is often implicated, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that ultimately leads to cell death.[3]
Cell Cycle Arrest: The cell cycle is a tightly controlled series of events that leads to cell division. Disruption of this cycle can prevent cancer cell proliferation. Some quinoline derivatives have been shown to cause cell cycle arrest, often at the G2/M or S phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[4][5]
Visualizing the Impact: A Generalized Signaling Pathway
The following diagram illustrates a generalized signaling pathway through which 2,4-dihydroxyquinoline derivatives may induce apoptosis and cell cycle arrest.
Caption: Generalized signaling pathway of 2,4-dihydroxyquinoline derivatives.
Quantitative Data Summary: Cytotoxic Activity of 2,4-Dihydroxyquinoline Derivatives
The following table summarizes the cytotoxic activity of various 2,4-dihydroxyquinoline derivatives against different cancer cell lines, presented as IC50 values (the concentration of a compound that inhibits 50% of cell growth).
| Derivative Type | Cancer Cell Line | Activity Metric (IC50 in µM) |
| 3-Heteroaryl-quinolin-2(1H)-ones | PC-3 (Prostate) | 28 - 48 |
| 4-Hydroxy-1-(2-methoxyphenyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione | HCT116 (Colon Carcinoma) | Promising results observed |
| 4-Hydroxy-1-(2-methoxyphenyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione | A549 (Lung Carcinoma) | Promising results observed |
| 4-Hydroxy-1-(2-methoxyphenyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione | PC3 (Prostate Carcinoma) | Promising results observed |
| 4-Hydroxyquinoline derivatives | Colo 320 (Resistant Colon) | 4.58 - 12.29 |
Note: The presented data is a selection from various studies and is intended for comparative purposes. Direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.[6][7][8]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[9]
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
2,4-dihydroxyquinoline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[11]
-
Microplate reader
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1][12]
-
Compound Treatment: Prepare serial dilutions of the 2,4-dihydroxyquinoline derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.[10] Remove the existing medium and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[10][12]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1][10]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[6]
-
Why serum-free media during MTT incubation? Serum can contain dehydrogenases that may reduce MTT, leading to a false-positive signal. Using serum-free media minimizes this background.[11]
-
Potential for Interference: Some quinoline derivatives with antioxidant properties may directly reduce MTT, leading to an overestimation of cell viability. It is crucial to include a cell-free control with the compound and MTT to assess for direct reduction.[13][14]
Protocol 2: Resazurin Assay for Cell Viability
The resazurin assay is a fluorometric method that measures the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by viable, metabolically active cells. This assay is generally more sensitive and less prone to interference than the MTT assay.[15]
-
Human cancer cell lines
-
Complete cell culture medium
-
Opaque-walled 96-well plates (to minimize background fluorescence)
-
2,4-dihydroxyquinoline derivatives (dissolved in DMSO)
-
Resazurin solution (commercially available or prepared in sterile PBS)
-
Fluorescence microplate reader
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the 2,4-dihydroxyquinoline derivatives in culture medium (final DMSO concentration <0.5%). Add 100 µL of the compound dilutions to the wells. Include vehicle and blank controls.
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add 10-20 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Why opaque-walled plates? To reduce light scattering and background fluorescence, which can interfere with the measurement of the resorufin signal.
-
Potential for Interference: While less common than with MTT, some highly reducing compounds can directly convert resazurin to resorufin. A cell-free control is recommended to test for this.[13][16] Additionally, some compounds may interfere with the fluorescence of resorufin.[17]
Conclusion: A Framework for Robust Viability Assessment
The 2,4-dihydroxyquinoline scaffold holds immense promise for the development of novel therapeutics. Accurate and reliable assessment of the cytotoxic and cytostatic effects of its derivatives is a critical step in the drug discovery pipeline. By understanding the principles behind the MTT and resazurin assays, and by implementing the detailed protocols and expert insights provided in this guide, researchers can generate high-quality, reproducible data. A thorough understanding of the potential mechanisms of action, such as the induction of apoptosis and cell cycle arrest, will further aid in the rational design and optimization of these promising compounds for future clinical applications.
References
- BenchChem. (2025). Application Notes and Protocols: Derivatization of 2,4-Dihydroxyquinoline for Enhanced Biological Activity. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). In-Depth Technical Guide to 2,4-Dihydroxyquinoline and Its Synonyms. BenchChem.
- BenchChem. (2025). The Biological Versatility of 2,4-Dihydroxyquinoline: A Technical Guide for Drug Discovery. BenchChem.
- MDPI. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
- MDPI. (2023). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. MDPI.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2,4-Dihydroxyquinoline Derivatives in Medicinal Chemistry. BenchChem.
- PubMed. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. PubMed.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- Abcam. (n.d.).
- ResearchGate. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells | Request PDF.
- ResearchGate. (2017). Drugs with anti-oxidant properties can interfere with cell viability measurements by assays that rely on the reducing property of viable cells.
- BenchChem. (2025). Application Notes and Protocols for MTT Assay with 2',4'-dihydroxy-3',6'-dimethoxychalcone. BenchChem.
- Ask this paper | Bohrium. (2020). optimization-and-application-of-mtt-assay-in-determining-density-of-suspension-cells. Ask this paper | Bohrium.
- Taylor & Francis. (n.d.). Induced cell cycle arrest – Knowledge and References. Taylor & Francis.
- Pharmaceutical Sciences. (2021). A novel synthesized tetrahydrobenzo[h]quinoline induces apoptosis through the intrinsic signaling pathway in MCF-7 human breast cancer cells. Pharmaceutical Sciences.
- PubMed. (2021).
- PubMed. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)
- ScienceDirect. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. ScienceDirect.
- PubMed. (2018). Complex Formation of Resorufin and Resazurin with Β-Cyclodextrins: Can Cyclodextrins Interfere with a Resazurin Cell Viability Assay?. PubMed.
- Scientific Reports. (2021). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports.
- Current Medicinal Chemistry. (2023). Apoptosis-inducing Plant-based phenolic compounds are effective on leukemia cell lines. Current Medicinal Chemistry.
- PubMed Central. (2016). Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies. PubMed Central.
- PubMed. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. benthamscience.com [benthamscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. l-a-hydroxyglutaricaciddisodiumsalt.com [l-a-hydroxyglutaricaciddisodiumsalt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Complex Formation of Resorufin and Resazurin with Β-Cyclodextrins: Can Cyclodextrins Interfere with a Resazurin Cell Viability Assay? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to In Vitro Anti-inflammatory Activity of Quinoline Derivatives
Introduction: The Quinoline Scaffold in Inflammation Research
The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3][4] Beyond their well-established roles as antimalarial and anticancer agents, quinoline derivatives are increasingly recognized for their potent anti-inflammatory properties.[3][4][5][6] Chronic and acute inflammation underpin a vast array of human diseases, driving a persistent need for novel therapeutic agents that can overcome the limitations and side effects of current treatments.[5]
This guide provides a comprehensive framework for researchers to systematically evaluate the in vitro anti-inflammatory potential of novel quinoline derivatives. We will move beyond simple screening to detail a logical, multi-step workflow designed to not only identify active compounds but also to elucidate their underlying mechanisms of action. The protocols herein are grounded in established cell-based models and biochemical assays, emphasizing reproducibility and mechanistic insight.
Core Mechanisms & Strategic Approach
Inflammation is a complex biological response involving a cascade of cellular and molecular events. A primary driver of this process is the activation of immune cells, such as macrophages, which, upon stimulation by pathogens or tissue damage, release a host of pro-inflammatory mediators. Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, is a potent activator of macrophages and is widely used to induce an inflammatory response in vitro.[7]
Many quinoline derivatives exert their anti-inflammatory effects by modulating key signaling pathways.[1][5] One of the most critical is the Nuclear Factor-kappa B (NF-κB) pathway.[8][9] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκB. Upon LPS stimulation, a signaling cascade leads to the degradation of IκB, allowing NF-κB (commonly the p65/p50 heterodimer) to translocate to the nucleus.[10][11] There, it binds to DNA and drives the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8][12]
Our experimental strategy is designed as a screening funnel, starting with broad assessments and progressing to more specific, mechanistic questions.
Caption: A logical workflow for screening quinoline derivatives.
PART 1: Foundational Assays - Establishing a Therapeutic Window
Principle: Before assessing anti-inflammatory activity, it is crucial to determine the concentrations at which your quinoline derivative does not exhibit cytotoxicity. An apparent reduction in inflammatory markers could be a false positive resulting from cell death rather than a specific inhibitory effect. The MTT assay is a reliable colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol 1.1: MTT Cytotoxicity Assay
Objective: To determine the maximum non-toxic concentration of the quinoline derivative on RAW 264.7 murine macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Test Quinoline Derivative (dissolved in DMSO, then diluted in media)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.[13]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivative in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a "vehicle control" (media with 0.1% DMSO) and "untreated control" (media only).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Select the highest concentration that shows ≥95% cell viability for subsequent anti-inflammatory assays.
-
PART 2: Primary Screening in an LPS-Stimulated Macrophage Model
Principle: Lipopolysaccharide (LPS) stimulation of RAW 264.7 macrophages provides a robust and reproducible model of acute inflammation.[7][8] We use this model to screen for the ability of non-toxic concentrations of quinoline derivatives to inhibit the production of key inflammatory mediators: nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6).
Protocol 2.1: Nitric Oxide (NO) Inhibition - The Griess Assay
Objective: To quantify the effect of quinoline derivatives on NO production by measuring its stable metabolite, nitrite, in the cell culture supernatant.
Expertise & Causality: NO is produced by the enzyme iNOS, whose expression is strongly induced by LPS via NF-κB.[14] Measuring nitrite with the Griess reagent is a simple, indirect, yet highly effective colorimetric method to assess iNOS activity and, by extension, a major inflammatory pathway.[15][16][17]
Materials:
-
LPS (from E. coli O111:B4)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium Nitrite (NaNO₂) for standard curve.
-
Supernatants from treated cells (from step 4 below).
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 × 10⁴ cells/well and incubate overnight as in Protocol 1.1.
-
Pre-treatment: Remove the medium. Add 100 µL of medium containing various non-toxic concentrations of your quinoline derivative (determined from Protocol 1.1). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Dexamethasone, 1 µM). Incubate for 1 hour.
-
LPS Stimulation: Add 100 µL of medium containing LPS to achieve a final concentration of 1 µg/mL to all wells except the "unstimulated control" group. The final volume in each well is now 200 µL.
-
Incubation & Supernatant Collection: Incubate the plate for 24 hours at 37°C, 5% CO₂. After incubation, centrifuge the plate and carefully collect 100 µL of the supernatant from each well for the Griess assay.[7][18]
-
Griess Reaction:
-
In a new 96-well plate, add 50 µL of supernatant from each sample.
-
Prepare a standard curve using serial dilutions of sodium nitrite (e.g., from 100 µM to 1.56 µM).
-
Add 50 µL of Griess Reagent A to all wells (samples and standards). Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B. Incubate for another 10 minutes. A purple color will develop.[16]
-
-
Measurement: Read the absorbance at 540 nm.[17]
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production and calculate the IC₅₀ value (the concentration of compound that inhibits NO production by 50%).
Protocol 2.2: Pro-inflammatory Cytokine Measurement (TNF-α & IL-6) - ELISA
Objective: To specifically quantify the inhibitory effect of quinoline derivatives on the secretion of TNF-α and IL-6.
Expertise & Causality: TNF-α and IL-6 are pivotal cytokines in the inflammatory cascade, and their genes are direct targets of the NF-κB transcription factor.[14] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying protein levels in the supernatant, providing direct evidence of reduced cytokine secretion.[19][20][21]
Materials:
-
Commercial ELISA kits for mouse TNF-α and IL-6.
-
Supernatants from treated cells (can be the same as those collected in Protocol 2.1, step 4).
Procedure:
-
Cell Treatment: Follow steps 1-4 from Protocol 2.1 to generate cell culture supernatants.
-
ELISA Assay: Perform the ELISA according to the manufacturer's protocol.[22][23] A typical sandwich ELISA procedure is as follows:
-
Add standards and samples (supernatants) to wells pre-coated with a capture antibody. Incubate.
-
Wash the wells. Add a biotinylated detection antibody. Incubate.
-
Wash the wells. Add Streptavidin-HRP (Horseradish Peroxidase). Incubate.
-
Wash the wells. Add a TMB substrate solution. A blue color develops.
-
Add a stop solution. The color changes to yellow.
-
-
Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and calculate the concentration of TNF-α and IL-6 in each sample. Calculate the percentage inhibition and IC₅₀ values for each cytokine.
Data Presentation: Summarize the IC₅₀ values from the primary screening assays in a table for clear comparison.
| Compound | Cytotoxicity (CC₅₀) | NO Inhibition (IC₅₀) | TNF-α Inhibition (IC₅₀) | IL-6 Inhibition (IC₅₀) |
| Quino-A | >100 µM | 15.2 µM | 10.8 µM | 12.5 µM |
| Quino-B | >100 µM | 5.7 µM | 2.1 µM | 3.4 µM |
| Dexamethasone | >100 µM | 0.8 µM | 0.5 µM | 0.6 µM |
PART 3: Mechanistic Elucidation
Compounds that show potent activity in primary screens should be advanced to mechanistic studies to understand how they work.
Protocol 3.1: Gene Expression Analysis - RT-qPCR
Objective: To determine if the reduction in NO and cytokine production is due to decreased expression of their respective genes (iNOS, COX-2, TNF-α, IL-6).
Expertise & Causality: Real-Time Quantitative PCR (RT-qPCR) measures the amount of specific mRNA transcripts.[24] A decrease in the mRNA levels of iNOS, COX-2, etc., upon treatment with a quinoline derivative would strongly suggest that the compound acts upstream, likely at the level of transcription, rather than by directly inhibiting the final protein products.[12][25][26]
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in a 6-well plate. Treat with the test compound and/or LPS as in Protocol 2.1, but for a shorter duration (e.g., 6-8 hours), which is typically optimal for measuring peak mRNA expression.[12]
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable method like TRIzol reagent or a commercial kit.[24]
-
cDNA Synthesis: Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with specific primers for iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[26] Compare the fold change in gene expression in compound-treated cells versus LPS-only treated cells.
Protocol 3.2: Signaling Pathway Analysis - Western Blot for NF-κB
Objective: To directly assess if the quinoline derivative inhibits the activation of the NF-κB pathway.
Expertise & Causality: The phosphorylation and subsequent degradation of IκBα, and the phosphorylation of the p65 subunit of NF-κB, are critical activation steps.[10][27] Western blotting allows for the visualization and quantification of these specific phosphorylated proteins. A reduction in phosphorylated p65 (p-p65) in the nucleus or an increase in total IκBα in the cytoplasm would provide direct evidence of NF-κB pathway inhibition.[8][10]
Caption: The NF-κB signaling pathway and a potential point of inhibition.
Procedure:
-
Cell Treatment: Treat RAW 264.7 cells in 6-well plates with the compound followed by LPS for a short duration (e.g., 15-30 minutes) to capture the transient phosphorylation events.
-
Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. For translocation studies, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with primary antibodies overnight (e.g., anti-p-p65, anti-p65, anti-IκBα, and a loading control like β-actin or PCNA for nuclear extracts).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This structured, multi-faceted approach enables a thorough evaluation of the in vitro anti-inflammatory properties of novel quinoline derivatives. By progressing from foundational cytotoxicity assays to primary screening and detailed mechanistic studies, researchers can confidently identify promising lead compounds and build a strong, data-driven case for their therapeutic potential. This systematic workflow ensures that the observed effects are specific, mechanistically understood, and not artifacts of cellular toxicity, paving the way for further pre-clinical development.
References
-
Creative BioMart. COX (ovine) Colorimetric Inhibitor Screening Assay Kit. Available from: [Link]
- Warner, T. D., & Mitchell, J. A. (2002). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. In Cyclooxygenase (pp. 23-33). Humana Press.
-
Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. Available from: [Link]
- Ahmad, A., & Grdisa, M. (2018). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology.
-
Al-Ostath, A. I., et al. (2023). Selected quinoline derivatives with anti-inflammatory activity. ResearchGate. Available from: [Link]
-
Bharadwaj, S. S., et al. (2021). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. ResearchGate. Available from: [Link]
- Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug discovery today, 18(7-8), 389–398.
-
Protocol Exchange. (2019). Protocol Griess Test. Available from: [Link]
- Zhang, Y., et al. (2023). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Journal of the Iranian Chemical Society.
-
ResearchGate. Quantitative Real Time-PCR (qRT-PCR) analysis of IL-1β, IL-6, COX-2, and iNOS mRNA expression in LPS-stimulated RAW264.7 cells. Available from: [Link]
- Kędzierska, E., & Głowacka, E. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(21), 7247.
- Al-Suwaidan, I. A., et al. (2022).
-
ResearchGate. A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. Available from: [Link]
- Roy, A., et al. (2018). In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark.
-
ResearchGate. Measurement of TNF-α, IL-6, and Il-10 Protein Expression in Treated Macrophages. Available from: [Link]
-
ResearchGate. What will be the best way to test NFkb activation via western blot?. Available from: [Link]
-
RayBiotech. Human TNF alpha ELISA Kit. Available from: [Link]
- Lee, J. H., et al. (2019). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 24(17), 3123.
-
ResearchGate. ELISA analysis of TNF-α and IL-6 cytokine production by THP-1 macrophage cells.... Available from: [Link]
- Singleton, M. J., et al. (2015). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of nutritional disorders & therapy, 5(2), 162.
- El-Far, A. H., et al. (2023). Investigating the Anti-inflammatory Effect of Quinoline Derivative...
-
ResearchGate. Real time RT‑PCR analysis of iNOS and COX-2 mRNA expression in RAW.... Available from: [Link]
- Lin, Y. C., et al. (2019). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. Antioxidants, 8(8), 263.
- Singh, L., et al. (2023).
- Kim, H., et al. (2023). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Pharmacology, 14, 1261358.
- Chae, H. S., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & therapeutics, 29(2), 173–184.
- Gañán-Gómez, I., et al. (2015). Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. Cytometry. Part A, 87(12), 1134–1142.
- Harding, O., & Holzbaur, E. L. F. (2023).
-
ResearchGate. RT-PCR and western blotting analysis of Cox-2 and iNOS expression in.... Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine | MDPI [mdpi.com]
- 7. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 8. In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. raybiotech.com [raybiotech.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Phospho-NF-kappaB p65 (Ser536) (93H1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: 2,4-Dihydroxyquinoline Monosodium Salt in Material Science
Abstract
This technical guide provides a comprehensive overview of the applications of 2,4-Dihydroxyquinoline Monosodium Salt in the field of material science. This versatile organic compound, a water-soluble derivative of 2,4-dihydroxyquinoline, offers unique properties that make it a valuable component in the development of advanced materials.[1] This document details its role as a corrosion inhibitor, a precursor for luminescent materials, and a component in specialized polymer coatings. The protocols provided herein are designed for researchers, scientists, and professionals in drug development and material science, offering step-by-step methodologies for synthesis and application.
Introduction to this compound
2,4-Dihydroxyquinoline, also known in its tautomeric form as 4-hydroxy-2(1H)-quinolinone, is a heterocyclic compound that has garnered significant interest for its diverse biological and chemical properties.[2] The monosodium salt of this compound retains the core functional structure of the parent molecule while exhibiting enhanced aqueous solubility, a critical attribute for various material science applications. Its ability to chelate metal ions, coupled with its inherent thermal stability, makes it a prime candidate for creating novel materials with enhanced durability and functionality.[1][3]
Physicochemical Properties of 2,4-Dihydroxyquinoline
| Property | Value | Reference(s) |
| CAS Number | 86-95-3 | [4] |
| Molecular Formula | C₉H₇NO₂ | [4] |
| Molecular Weight | 161.16 g/mol | [4] |
| Appearance | White to light yellow or beige powder | [4] |
| Melting Point | >300 °C | [4] |
| Solubility | Insoluble in water (26 mg/L at 20 °C) | [4] |
Note: The monosodium salt (CAS No: 4510-76-3) exhibits significantly higher solubility in water.
The synthesis of the 2,4-dihydroxyquinoline core can be achieved through various established methods, including the Conrad-Limpach synthesis and polyphosphoric acid-mediated cyclization.[1][3]
Application as a Corrosion Inhibitor
The heterocyclic structure of 2,4-dihydroxyquinoline, containing nitrogen and oxygen atoms, makes it an effective corrosion inhibitor, particularly for carbon steel in acidic and saline environments. The monosodium salt's water solubility allows for its direct application in aqueous corrosive media. The inhibition mechanism involves the adsorption of the quinoline molecules onto the metal surface, forming a protective film that impedes both anodic and cathodic reactions.
Mechanism of Corrosion Inhibition
The lone pair of electrons on the nitrogen and oxygen atoms of the 2,4-dihydroxyquinoline moiety facilitates the adsorption of the molecule onto the metal surface. This forms a barrier that isolates the metal from the corrosive environment. The planar structure of the quinoline ring allows for effective surface coverage.
Caption: Workflow of corrosion inhibition by this compound.
Protocol for Evaluating Corrosion Inhibition
This protocol outlines a standard weight loss method to assess the inhibition efficiency of this compound on carbon steel in a saline solution.
Materials:
-
Carbon steel coupons (e.g., C1018) of known dimensions and weight
-
3.5% NaCl solution (corrosive medium)
-
This compound
-
Acetone
-
Deionized water
-
Analytical balance
-
Beakers
-
Water bath
Procedure:
-
Coupon Preparation: Mechanically polish the carbon steel coupons with emery paper of increasing grit, degrease with acetone, rinse with deionized water, and dry. Accurately weigh each coupon.
-
Inhibitor Solution Preparation: Prepare a series of 3.5% NaCl solutions containing varying concentrations of this compound (e.g., 50, 100, 200, 500 ppm). A blank solution with no inhibitor should also be prepared.
-
Immersion Test: Immerse the prepared coupons in the respective inhibitor solutions and the blank solution at a constant temperature (e.g., 25°C) for a specified duration (e.g., 24 hours).
-
Post-Immersion Analysis: After the immersion period, remove the coupons, gently clean them to remove corrosion products, rinse with deionized water and acetone, dry, and re-weigh.
-
Calculation of Inhibition Efficiency (%IE):
-
Calculate the weight loss (ΔW) for each coupon: ΔW = W_initial - W_final.
-
Calculate the corrosion rate (CR) in mm/year.
-
Calculate the %IE using the formula: %IE = [(ΔW_blank - ΔW_inhibitor) / ΔW_blank] x 100.
-
Expected Outcome: The inhibition efficiency is expected to increase with the concentration of the this compound. Potentiodynamic polarization studies can be further employed to determine if the inhibitor is anodic, cathodic, or mixed-type.[5]
Precursor for Luminescent Materials
Quinoline derivatives are known to form highly luminescent complexes with rare earth metals, such as Europium (Eu³⁺).[6][7] These complexes have potential applications in organic light-emitting diodes (OLEDs) and fluorescent probes. The 2,4-dihydroxyquinoline moiety can act as a ligand, sensitizing the luminescence of the metal ion.
Synthesis of a Europium(III) Complex
This protocol describes the synthesis of a luminescent complex using a derivative of 2,4-dihydroxyquinoline.
Materials:
-
2-Hydroxyquinoline-4-carboxylic acid (a derivative of 2,4-dihydroxyquinoline)
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
Triethylamine (TEL)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve 2-hydroxyquinoline-4-carboxylic acid in ethanol.
-
In a separate flask, dissolve EuCl₃·6H₂O in a mixture of ethanol and deionized water.
-
Slowly add the ethanolic solution of the ligand to the europium chloride solution with constant stirring.
-
Add triethylamine dropwise to the mixture to deprotonate the ligand and facilitate complexation.
-
Stir the reaction mixture at room temperature for several hours.
-
Collect the resulting precipitate by filtration, wash with ethanol, and dry under vacuum.[6]
Characterization: The synthesized complex can be characterized by elemental analysis, thermogravimetric analysis, UV-Vis spectroscopy, and fluorescence spectroscopy to determine its composition, thermal stability, and luminescent properties.[6]
Caption: Synthesis and characterization workflow for a luminescent europium complex.
Component in Polymer Coatings
The hydroxyl groups at the 2 and 4 positions of the quinoline ring provide reactive sites for incorporation into polymer chains, such as polyesters and polyurethanes.[8] The resulting polymers can exhibit enhanced thermal stability and UV resistance due to the aromatic quinoline structure. The monosodium salt can be used in the preparation of waterborne coatings.
Protocol for a 2,4-Dihydroxyquinoline-Modified Polyester Coating
This protocol outlines a two-step process for preparing a polyester resin modified with 2,4-dihydroxyquinoline, which can then be formulated into a coating.
Materials:
-
2,4-Dihydroxyquinoline
-
Terephthaloyl chloride
-
Ethylene glycol
-
Pyridine (as a catalyst and acid scavenger)
-
Dichloromethane (solvent)
-
Methanol
Procedure:
-
Esterification of 2,4-Dihydroxyquinoline:
-
Dissolve 2,4-dihydroxyquinoline and pyridine in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of terephthaloyl chloride in dichloromethane to the flask with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
Wash the organic layer with dilute HCl and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the esterified monomer.
-
-
Polycondensation:
-
Combine the synthesized monomer with excess ethylene glycol and a polycondensation catalyst (e.g., antimony trioxide) in a reaction vessel equipped with a stirrer and a distillation setup.
-
Heat the mixture under nitrogen to initiate the polymerization, distilling off the byproduct.
-
Gradually increase the temperature and apply a vacuum to drive the reaction to completion and increase the molecular weight of the polyester.
-
Cool the resulting polyester resin.
-
Coating Formulation and Application:
-
The synthesized resin can be dissolved in a suitable solvent system. For a waterborne system using the monosodium salt, the salt would be incorporated during the polymerization or blended with a water-dispersible polymer.
-
Pigments, fillers, and other additives can be incorporated to formulate the final coating.
-
The coating can be applied to a substrate (e.g., metal or wood) and cured at an appropriate temperature.
Characterization: The thermal stability of the coating can be evaluated using thermogravimetric analysis (TGA), and its UV resistance can be assessed by exposing coated panels to a UV chamber and monitoring for changes in color and gloss.
Conclusion
This compound is a promising material for a range of applications in material science. Its enhanced water solubility, coupled with the inherent properties of the quinoline scaffold, makes it a valuable corrosion inhibitor, a precursor for luminescent materials, and a functional component in advanced polymer coatings. The protocols provided in this guide offer a foundation for researchers to explore and expand upon the use of this versatile compound in the development of new and improved materials.
References
-
ResearchGate. Influence of Different Organic Bases on The Luminescence Properties of Europium Complexes with 2-Hydroxyquinoline-4-Carboxylic Acid. ([Link])
-
Journal of Chemistry Letters. Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. ([Link])
- Google Patents.
-
ResearchGate. Quinoline-based metal complexes: Synthesis and applications | Request PDF. ([Link])
-
PubMed. Synthesis and luminescence properties of novel 8-hydroxyquinoline derivatives and their Eu(III) complexes. ([Link])
-
ResearchGate. Synthesis, Characterization, and Catalytic Study of Polymeric Metal Complexes Derived from Divalent Transition Metal Ions with 2,4- Dihydroxy Benzophenone and 2,4-Dihydroxy Acetophenone | Request PDF. ([Link])
-
Systematic Reviews in Pharmacy. Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. ([Link])
-
ResearchGate. Experimental Evaluation for the Inhibition of Carbon Steel Corrosion in Salt and Acid Media by New Derivative of Quinolin-2-One. ([Link])
-
PubMed. A new synthesis of 2,4-dihydroxyquinoline. ([Link])
-
ResearchGate. Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. ([Link])
-
PubMed. An Eco-Friendly Quaternary Ammonium Salt as a Corrosion Inhibitor for Carbon Steel in 5 M HCl Solution: Theoretical and Experimental Investigation. ([Link])
-
RSC Publishing. Synthesis, DFT studies on a series of tunable quinoline derivatives. ([Link])
- Exploring the Chemical Landscape: Applications of 2,4-Dihydroxyquinoline Beyond Dyes. ()
-
Prime Scholars. Quaternary ammonium salt as effective corrosion inhibitor for carbon steel dissolution in sulphuric acid media. ([Link])
-
ResearchGate. The effect of pre-corrosion on corrosion inhibition performance and mechanism of quinoline quaternary ammonium salts. ([Link])
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. ([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and luminescence properties of novel 8-hydroxyquinoline derivatives and their Eu(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dihydroxyquinoline and its Monosodium Salt
Welcome to the technical support center for the synthesis of 2,4-dihydroxyquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable heterocyclic scaffold and its monosodium salt derivative. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.
2,4-Dihydroxyquinoline, which predominantly exists as its tautomer 4-hydroxyquinolin-2(1H)-one, is a cornerstone intermediate in medicinal chemistry.[1][2] Its derivatives are explored for a wide range of pharmacological activities, including anticancer and antioxidant properties.[1] This guide addresses common challenges and frequently asked questions to navigate the complexities of its synthesis.
Part 1: Overview of Synthetic Strategies
Several named reactions can be employed to construct the 2,4-dihydroxyquinoline core. The choice of method often depends on the available starting materials, desired scale, and tolerance for specific reaction conditions. The most common routes are the Conrad-Limpach and Gould-Jacobs syntheses.[3][4][5]
Comparative Summary of Key Synthetic Routes
| Synthetic Method | Starting Materials | Key Conditions | Typical Yield | Advantages | Disadvantages |
| Conrad-Limpach | Aniline, Diethyl Malonate (or β-ketoester) | High Temperature (~250 °C), Inert Solvent | Up to 95%[6][7] | High yields, accessible starting materials. | Harsh reaction conditions (high temperature).[7] |
| Gould-Jacobs | Aniline, Alkoxymethylenemalonate ester | High-temperature cyclization, followed by hydrolysis & decarboxylation | Variable, often lower overall yields | Versatile for substituted anilines.[5][8][9] | Multi-step, requires drastic cyclization conditions.[5] |
| PPA-Catalyzed Cyclization | Aryl malonic acid amide ester | Polyphosphoric Acid (PPA), 130-170 °C | 75-79%[10][11] | Good yields, shorter reaction times. | Requires preparation of the specific starting ester.[7] |
| From Isatin | Isatin, Chloroacetyl chloride | Base-catalyzed rearrangement (e.g., KOH) | Good (qualitative)[12] | Simpler procedure than classical thermal methods.[7][12] | May involve more expensive starting materials. |
Part 2: Detailed Experimental Protocol: The Conrad-Limpach Synthesis
The Conrad-Limpach synthesis is a robust and high-yielding method for preparing 4-hydroxyquinolines.[13] It proceeds in two main stages: the initial condensation of an aniline with a β-ketoester (or in this case, diethyl malonate) to form an intermediate, followed by a high-temperature thermal cyclization.[6][13]
Step-by-Step Protocol
-
Step 1: Formation of the Anilinoacrylate Intermediate
-
In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl malonate (1.0-1.2 eq).
-
Heat the mixture to 130-150 °C for 1-2 hours. This step facilitates the initial condensation reaction with the elimination of one molecule of ethanol.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline and formation of the intermediate.
-
Remove the ethanol byproduct under reduced pressure.
-
-
Step 2: Thermal Cyclization
-
To the crude intermediate, add a high-boiling inert solvent such as mineral oil or Dowtherm A. The use of a solvent is critical as it prevents localized charring and significantly improves heat transfer and yield compared to running the reaction neat.[4][6][14]
-
Equip the flask with a distillation head or air condenser to allow for the removal of the second molecule of ethanol generated during cyclization.
-
Heat the mixture to approximately 250-260 °C.[1][6] The high temperature is required to overcome the activation energy for the 6-electron electrocyclization.[6][9]
-
Maintain this temperature until the distillation of ethanol ceases, which typically takes 3-6 hours.[1]
-
-
Step 3: Product Isolation and Purification
-
CAUTION: The reaction mixture is extremely hot. Allow it to cool to a safe temperature (e.g., below 100 °C) before handling.
-
Pour the hot mixture into a beaker containing a stirred, non-polar hydrocarbon solvent like hexanes or toluene.[1][15] This will cause the desired product to precipitate while the high-boiling solvent remains in solution.
-
Collect the crude solid by vacuum filtration and wash thoroughly with more of the hydrocarbon solvent to remove residual mineral oil.
-
For purification, dissolve the crude solid in a 0.5M aqueous sodium hydroxide solution.
-
Wash the alkaline solution with toluene or diethyl ether (2-3 times) to remove any remaining non-acidic impurities.[1]
-
Separate the aqueous layer, treat with decolorizing charcoal if necessary, and filter.
-
Slowly acidify the clear, basic filtrate with 10% HCl or acetic acid while stirring vigorously. The 2,4-dihydroxyquinoline will precipitate as a fine solid.[1][12]
-
Collect the pure product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Reaction Mechanism Visualization
Caption: Key stages of the Conrad-Limpach synthesis.
Part 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of 2,4-dihydroxyquinoline.
Q1: My reaction yield is consistently low. What are the primary causes?
A1: This is the most frequent issue. Low yields in thermal cyclizations like the Conrad-Limpach synthesis are almost always linked to three factors: temperature, solvent, and reaction time.
-
Suboptimal Temperature: The cyclization step requires a high temperature, typically around 250 °C, to proceed efficiently.[4][15] If your heating apparatus cannot consistently maintain this temperature, the reaction will be incomplete.
-
Solution: Use a high-temperature thermometer and a suitable heating source like a sand bath or a high-quality heating mantle to ensure accurate and stable temperature control.
-
-
Inappropriate Solvent: Running the reaction neat (without solvent) often leads to charring and moderate yields at best (often below 30%).[6]
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Increase the reaction time and monitor the process by TLC if possible (by carefully taking aliquots and performing a workup). Ensure ethanol evolution has completely stopped before cooling the reaction.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. EP0335046B1 - Method for producing 2,4-dihydroxyquinoline derivatives - Google Patents [patents.google.com]
- 11. US4904787A - Method for producing 2,4-dihydroxyquinoline derivatives - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. synarchive.com [synarchive.com]
- 14. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 2,4-Dihydroxyquinoline Derivatives
Introduction
Welcome to the Technical Support Center for 2,4-dihydroxyquinoline and its derivatives. As a core scaffold in numerous natural products and pharmaceutical agents, these compounds are of significant interest to the research community.[1] However, their planar, aromatic structure often leads to poor aqueous solubility, creating significant hurdles in experimental design, from initial biological screening to formulation development.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying physicochemical principles governing the solubility of these molecules. Here, you will find a combination of frequently asked questions for foundational knowledge and in-depth troubleshooting guides with detailed experimental protocols to address specific challenges you may encounter at the bench.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of 2,4-dihydroxyquinoline derivatives.
Q1: What are the fundamental solubility characteristics of 2,4-dihydroxyquinoline?
A1: 2,4-Dihydroxyquinoline (also known as 4-hydroxy-2(1H)-quinolinone) is characterized by very low intrinsic water solubility.[1] Its physicochemical properties are summarized below. The poor solubility is primarily due to its rigid, polycyclic aromatic structure, which leads to strong crystal lattice energy that the favorable interactions with water molecules cannot easily overcome. It exists in tautomeric forms, which can influence its ionization and solubility behavior.[1][3]
Table 1: Physicochemical Properties of 2,4-Dihydroxyquinoline (CAS 86-95-3)
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇NO₂ | [3][4] |
| Molecular Weight | 161.16 g/mol | [3][4] |
| Appearance | White to light yellow powder | [1] |
| Melting Point | >300 °C | [1] |
| Water Solubility | Insoluble (26 mg/L at 20 °C) | [1] |
| logP (o/w) | 1.020 (estimated) | [1] |
| pKa | Data not readily available in provided search results. Ionization is expected due to the hydroxyl and amide/enol groups. |
Q2: I dissolved my 2,4-dihydroxyquinoline derivative in DMSO to make a stock solution. Why does it precipitate when I dilute it into my aqueous cell culture medium or buffer?
A2: This common issue is known as "crashing out."[5] Your compound is highly soluble in the organic co-solvent (DMSO), but when this stock solution is diluted into an aqueous system, the percentage of the organic solvent dramatically decreases. The polarity of the final solution is now dominated by water, which cannot maintain the solubility of your hydrophobic compound at that concentration, causing it to precipitate out of the solution.[5][6]
Q3: What are the primary strategies I can use to improve the aqueous solubility of my 2,4-dihydroxyquinoline derivative?
A3: A variety of formulation strategies can be employed, ranging from simple benchtop adjustments to more complex chemical modifications. The main approaches include:
-
pH Adjustment: Capitalizing on ionizable functional groups within the molecule.[7][8]
-
Use of Co-solvents: Blending the aqueous phase with a miscible organic solvent to reduce the overall polarity.[6][9]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within a soluble carrier.[10][11][12]
-
Salt Formation: Chemically converting an ionizable drug into a more soluble salt form.[13][14][15]
-
Solid Dispersions: Dispersing the drug within a hydrophilic polymer matrix to create an amorphous, more soluble form.[16][17][18]
The optimal method depends on your specific experimental constraints, such as the required final concentration, the sensitivity of your assay to additives, and the intended application.[19]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides in-depth, step-by-step guidance for overcoming specific solubility problems.
Method 1: Solubility Enhancement by pH Adjustment
-
Issue: My compound is insoluble in my neutral (pH ~7.4) aqueous buffer.
-
Principle of Causality: The solubility of ionizable compounds is highly pH-dependent.[7][20] 2,4-dihydroxyquinoline and its derivatives possess weakly acidic (phenolic hydroxyl) and potentially weakly basic (quinoline nitrogen, depending on substitution) functional groups. By adjusting the pH of the solution to ionize these groups, you convert the neutral, less soluble molecule into a charged species (a salt), which is generally much more soluble in water.[8][21] According to the Henderson-Hasselbalch equation, to effectively solubilize the compound, the pH should be adjusted to be at least 1-2 units away from the pKa of the functional group you are targeting for ionization.[7]
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) spanning a physiologically relevant pH range (e.g., pH 4.0, 5.5, 7.4, 9.0).
-
Compound Addition: Add an excess amount of your solid 2,4-dihydroxyquinoline derivative to a fixed volume (e.g., 1 mL) of each buffer in separate glass vials. The excess is crucial to ensure you are measuring the saturation solubility.[22]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker for 24-48 hours to ensure equilibrium is reached.[22]
-
Separation: After equilibration, separate the undissolved solid from the saturated solution. The most reliable method is centrifugation at high speed (>10,000 x g) followed by careful collection of the supernatant.[22] Alternatively, filter the solution through a low-binding syringe filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[22]
-
Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH to determine the optimal pH for solubilization.
-
Troubleshooting:
-
Precipitation Persists: The pH required for solubilization may be outside a range compatible with your biological system. In this case, pH adjustment alone is not a viable strategy.
-
Compound Instability: Extreme pH values can cause chemical degradation. Always assess the stability of your compound at the tested pH values in parallel.
-
Below is a decision-making workflow for addressing solubility issues.
Caption: Workflow for preparing a solution using a co-solvent.
Method 3: Complexation with Cyclodextrins
-
Issue: My experiment is sensitive to both pH changes and organic solvents.
-
Principle of Causality: Cyclodextrins (CDs) are cyclic oligosaccharides that have a unique molecular structure resembling a truncated cone. [10][23]The exterior of this cone is hydrophilic, making it water-soluble, while the internal cavity is hydrophobic. [11]Poorly soluble drugs can partition into this hydrophobic cavity to form a "host-guest" inclusion complex. [12]This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility without the need for co-solvents. [23][]
-
Cyclodextrin Selection: Choose an appropriate cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity. [10][]2. Prepare CD Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD in your experimental buffer).
-
Add Compound: Add an excess amount of the solid 2,4-dihydroxyquinoline derivative to the cyclodextrin solution.
-
Complexation: Seal the container and stir or sonicate the mixture at room temperature for 24-72 hours to facilitate the formation of the inclusion complex and reach equilibrium.
-
Separation & Quantification: As described in the pH adjustment protocol, separate the undissolved solid by centrifugation or filtration. Quantify the concentration of the dissolved compound in the clear supernatant.
-
Troubleshooting:
-
Insufficient Solubility: Increase the concentration of the cyclodextrin or try a different type of cyclodextrin. The binding affinity between the drug and the CD cavity varies.
-
Competition: Be aware that other molecules in your experimental medium could potentially compete with your compound for the cyclodextrin cavity, although this is rare in typical biological buffers.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-Dihydroxyquinoline | C9H7NO2 | CID 54680871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dihydroxy quinoline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bjcardio.co.uk [bjcardio.co.uk]
- 15. rjpdft.com [rjpdft.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. scispace.com [scispace.com]
Technical Support Center: Stabilizing 2,4-Dihydroxyquinoline Monosodium Salt Solutions
Welcome to the technical support guide for 2,4-Dihydroxyquinoline Monosodium Salt. This resource is designed for researchers, scientists, and drug development professionals to address the common stability challenges encountered when working with aqueous solutions of this compound. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the integrity, potency, and consistency of your experimental results.
The Challenge of Stability
2,4-Dihydroxyquinoline and its salt form are versatile heterocyclic compounds with significant potential in pharmaceutical development, biochemical research, and materials science.[1][2][3] However, like many quinoline derivatives, its utility is intrinsically linked to its stability in solution. Degradation is not merely a matter of reduced concentration; it can lead to the formation of confounding byproducts, resulting in inconsistent assay performance, loss of biological activity, and unreliable data.[4] The primary culprits behind this instability are pH, light, temperature, and oxidation.[4][5] This guide will equip you to control these variables effectively.
Troubleshooting Guide: Diagnosing and Solving Instability Issues
This section is formatted as a direct Q&A to address the most pressing issues you may encounter during your experiments.
Question 1: My freshly prepared this compound solution has turned yellow, and older solutions are brown. What is happening, and can I still use it?
Answer:
This discoloration is a classic and visually obvious indicator of compound degradation.[4][6] You should not use discolored solutions for sensitive quantitative experiments, as the integrity of the compound is compromised.
Causality: The yellow-to-brown color change is primarily caused by:
-
Photodegradation: Quinoline compounds are notoriously photosensitive. Exposure to ambient lab lighting or UV light can initiate degradation pathways, forming colored byproducts.[4]
-
Oxidation: The quinoline ring can be susceptible to oxidation, a process that can be accelerated by light, heat, and the presence of dissolved oxygen in the solvent.[4]
Immediate Actions & Solutions:
-
Discard the Solution: For any critical application, it is imperative to discard the discolored solution and prepare a fresh batch.
-
Protect from Light: Prepare and store all future solutions in amber glass vials or tubes wrapped in aluminum foil to completely block light exposure.[4]
-
Use High-Purity Solvents: Use freshly opened, HPLC-grade or deoxygenated solvents to minimize dissolved oxygen and potential oxidizing contaminants.
Question 2: I am observing a gradual loss of potency and inconsistent results in my biological assays. Could this be related to my stock solution?
Answer:
Yes, this is a hallmark sign of compound degradation.[4] A decline in the concentration of the active parent compound over time will directly lead to diminished biological effects and poor reproducibility in your assays.
Systematic Diagnosis:
-
Review Storage Conditions: Are you storing the stock solution at the correct temperature? Elevated temperatures significantly accelerate chemical degradation.[4][7] Stock solutions should be stored at -20°C or -80°C for long-term stability.[8]
-
Check Solution Age: It is strongly recommended to prepare fresh solutions for sensitive experiments.[4] If using an older stock, its stability under your specific storage conditions must be validated.
-
Analyze Purity: The most definitive way to confirm degradation is to analyze the solution's purity using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4] A proper method will separate the parent 2,4-Dihydroxyquinoline peak from any degradation product peaks.
Solutions:
-
Implement Strict Aliquoting: Prepare a concentrated stock solution, then divide it into single-use aliquots. Store these at -80°C. This practice minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Perform a Stability Study: If the compound will be used over an extended period, conduct a formal stability study under your intended storage conditions. See Protocol 2 for a forced degradation workflow that can help identify stability liabilities.
Question 3: My solution appears cloudy or has formed a precipitate after being stored in the refrigerator. What is the cause?
Answer:
Precipitation from a refrigerated solution is typically due to solubility issues rather than chemical degradation, although pH shifts that cause precipitation can also promote degradation.
Causality:
-
Temperature-Dependent Solubility: The solubility of this compound, while good in water, decreases at lower temperatures.[1] If your solution is near its saturation point, cooling it can cause the compound to crash out of the solution.
-
pH Shift: The solubility of quinoline derivatives is highly dependent on pH.[4] If the solution was not adequately buffered, absorption of atmospheric CO₂ could lower the pH, reducing the solubility of the monosodium salt form and causing precipitation of the less soluble free acid form.
Solutions:
-
Gentle Re-dissolution: Warm the solution to room temperature and vortex or sonicate gently to see if the precipitate redissolves. If it does, the issue was likely temperature-dependent solubility.
-
pH Control: The most robust solution is to prepare the solution using a suitable buffer system to maintain a stable pH where the compound is most soluble and stable.[4] The optimal pH should be determined experimentally but is generally in the neutral to slightly alkaline range for sodium salts.
-
Consider a Co-Solvent: For very high concentrations, a small percentage of an organic co-solvent like DMSO or ethanol may be necessary, but this must be compatible with your downstream application.
Frequently Asked Questions (FAQs)
-
What are the primary factors influencing the stability of this compound solutions? The stability is primarily affected by pH, exposure to light (UV and ambient), temperature, and the presence of oxidizing agents.[4][5][9]
-
How should I store the solid this compound? The solid powder should be stored in a tightly sealed container, protected from light, in a cool and dry environment.[3] Refrigeration at 2-8°C is a common recommendation.
-
What is the recommended procedure for preparing a stock solution? Use a high-purity, inert solvent (e.g., ultrapure water or a suitable buffer). Prepare the solution in amber glassware. For enhanced stability, consider deoxygenating the solvent by sparging with nitrogen or argon before adding the compound. See Protocol 1 for a detailed methodology.
-
How can I verify the stability of my solution over time? A stability-indicating HPLC method is the gold standard.[4] This method must be able to resolve the parent compound from all potential degradation products. Regular analysis of a stored aliquot will allow you to quantify the percentage of the compound remaining over time.
Core Experimental Protocols
These protocols provide a framework for preparing stable solutions and assessing the stability profile of this compound.
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol details the steps for preparing a buffered aqueous stock solution with minimized risk of degradation.
-
Solvent Preparation:
-
Choose a suitable buffer system compatible with your experiment (e.g., phosphate-buffered saline for physiological pH).
-
Dispense the required volume of buffer into an amber glass container.
-
To remove dissolved oxygen, sparge the buffer with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. This is a critical step to prevent oxidative degradation.
-
-
Weighing the Compound:
-
Accurately weigh the required amount of this compound powder in a clean weighing vessel. Perform this step quickly to minimize exposure to atmospheric moisture.
-
-
Dissolution:
-
Add the weighed powder to the deoxygenated buffer.
-
Seal the container and mix by vortexing or magnetic stirring until the solid is completely dissolved. Gentle sonication can be used if needed.
-
-
Storage:
-
Filter the solution through a 0.22 µm syringe filter (if sterile filtration is required for biological assays).
-
Dispense the stock solution into single-use aliquots in amber microcentrifuge tubes or cryovials.
-
Immediately store the aliquots at ≤ -20°C, with -80°C being preferable for long-term storage (months).[8]
-
Protocol 2: Forced Degradation Study Workflow
This study is essential for understanding the compound's vulnerabilities. It involves subjecting the compound to harsh conditions to intentionally induce degradation.[4]
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent like a 50:50 mixture of acetonitrile and water.
-
Establish Stress Conditions: For each condition, mix the stock solution with the stressor solution (typically 1:1) and incubate. A control sample (stock solution with water) should be run in parallel.
-
Acid Hydrolysis: 0.1 M HCl, incubate at 60°C.
-
Base Hydrolysis: 0.1 M NaOH, incubate at 60°C.
-
Oxidative Degradation: 3% H₂O₂, keep at room temperature.
-
Thermal Degradation: Heat the stock solution at 80°C.
-
Photolytic Degradation: Expose the stock solution in a transparent container to a photostability chamber (e.g., 1.2 million lux hours and 200 watt-hours/m²). Wrap a control sample in aluminum foil.[4]
-
-
Time Points: Sample from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acid and base hydrolysis samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (Protocol 3 ) to determine the percentage of degradation.
Data Summary: Expected Outcomes of Forced Degradation
| Stress Condition | Expected Stability Outcome | Primary Degradation Pathway |
| Acidic (0.1 M HCl) | Potential for moderate to high degradation. | Hydrolysis of the amide bond. |
| Basic (0.1 M NaOH) | Potential for moderate to high degradation. | Hydrolysis and potential ring-opening. |
| Oxidative (H₂O₂) | High likelihood of significant degradation. | Oxidation of the quinoline ring system. |
| Thermal (80°C) | Degradation is expected; rate is time-dependent. | Thermally-induced decomposition. |
| Photolytic (UV/Vis) | High likelihood of significant degradation. | Photochemical reactions, often leading to colored byproducts. |
Protocol 3: Stability-Indicating HPLC Method Development
A robust HPLC method is crucial for accurately quantifying the parent compound and separating it from its degradation products.[4]
-
Instrumentation: A standard HPLC system with a UV detector (or preferably a Photodiode Array detector for peak purity analysis) is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A gradient elution is recommended to ensure separation of the polar parent compound from potentially non-polar degradation products.
-
Example Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Detection: Monitor at a wavelength where the parent compound has maximum absorbance (determine this by running a UV scan).
-
Method Validation: The method must be validated for specificity. This is achieved by analyzing the samples from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent compound peak.
Visualization of Key Processes
Troubleshooting Flowchart for Solution Instability
This diagram provides a logical decision tree for diagnosing common issues with this compound solutions.
Caption: A decision tree for troubleshooting common solution stability issues.
Workflow for a Forced Degradation Study
This diagram outlines the key steps in performing a forced degradation study to assess compound stability.
Caption: Experimental workflow for conducting a forced degradation study.
References
- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (2025). Benchchem.
- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journals.
- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journals.
- This compound. Chem-Impex.
- Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. (2025).
- An In-depth Technical Guide to 2,4-Dihydroxyquinoline (CAS 86-95-3). (2025). Benchchem.
- Quinoline. Wikipedia.
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC.
- Application Notes and Protocols: Derivatization of 2,4-Dihydroxyquinoline for Enhanced Biological Activity. (2025). Benchchem.
- 2,4-Dihydroxyquinoline. Chem-Impex.
- Factors affecting drug stability. (n.d.). Slideshare.
- 2,4-D SODIUM SALT. CAMEO Chemicals - NOAA.
- Factors affecting the stability of drugs and drug metabolites in biological m
- 2,4-Dihydroxyquinoline. MedChemExpress.
- 4 Factors Influencing the Stability of Medicinal Products. (2023). QbD Group.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
- 7. Factors affecting stability of drugs | PPTX [slideshare.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. qbdgroup.com [qbdgroup.com]
Technical Support Center: Troubleshooting Enzyme Inhibition Assays with 2,4-Dihydroxyquinoline
Welcome to the technical support center for researchers utilizing 2,4-Dihydroxyquinoline and its derivatives in enzyme inhibition assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common experimental hurdles and ensure the integrity of your results. As scientists, we understand that robust and reproducible data is paramount. Therefore, this resource goes beyond simple procedural steps to explain the underlying scientific principles, helping you to not only solve immediate problems but also to build more resilient assay systems.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with 2,4-Dihydroxyquinoline. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.
Issue 1: Inconsistent or Non-reproducible Inhibition Data
Question: I am observing significant variability in my percent inhibition values and IC50 curves for 2,4-Dihydroxyquinoline across replicate plates and different experimental days. What could be the cause?
Answer: Inconsistent inhibition data is a common challenge that can often be traced back to the physicochemical properties of the inhibitor itself or subtle variations in the assay protocol.
Potential Causes and Solutions:
-
Compound Solubility and Precipitation: 2,4-Dihydroxyquinoline has low aqueous solubility.[1] If the compound precipitates out of the assay buffer, its effective concentration will be lower and inconsistent, leading to variable inhibition.
-
Visual Inspection: Carefully inspect your assay plates for any signs of precipitation (cloudiness or visible particles) after adding the compound.
-
Solvent Concentration: Ensure the final concentration of your organic solvent (typically DMSO) is consistent across all wells and is kept as low as possible (ideally ≤1%) to maintain enzyme activity and compound solubility.[2]
-
Stock Solution Stability: Prepare fresh stock solutions of 2,4-Dihydroxyquinoline in a suitable solvent like DMSO.[3] Avoid repeated freeze-thaw cycles. For longer-term storage, aliquoting and storing at -20°C or -80°C is recommended.[3]
-
-
Assay Component Instability: Ensure all assay components, including the enzyme and substrate, are properly stored and handled to maintain their activity. Thaw all reagents completely and mix gently before use.[4]
-
Pipetting Errors: Inconsistent pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and consider preparing a master mix for the reaction components to minimize well-to-well differences.[4]
Issue 2: No Inhibition Observed or Very High IC50 Value
Question: I am not seeing any significant inhibition of my target enzyme, even at high concentrations of 2,4-Dihydroxyquinoline. Why might this be happening?
Answer: The absence of inhibition can be due to a variety of factors, ranging from the intrinsic activity of the compound against your specific target to experimental artifacts.
Potential Causes and Solutions:
-
Target Specificity: While the 2,4-dihydroxyquinoline scaffold is found in many bioactive molecules, the parent compound itself may not be a potent inhibitor for your specific enzyme target.[2][5] Much of the documented inhibitory activity is associated with derivatives of this scaffold.[2]
-
Positive Controls: Always include a known inhibitor of your target enzyme as a positive control in your assay. This will validate that the assay is performing correctly and is capable of detecting inhibition.
-
-
Compound Purity and Integrity: The purity of your 2,4-Dihydroxyquinoline can affect its activity. Impurities may interfere with the assay or the compound may have degraded.
-
Source and Purity: Use a high-purity grade of 2,4-Dihydroxyquinoline from a reputable supplier.[6]
-
Proper Storage: Store the compound under appropriate conditions, protected from light and moisture, to prevent degradation.
-
-
Incorrect Assay Conditions: The inhibitory activity of a compound can be highly dependent on the assay conditions.
-
pH: Ensure the pH of your assay buffer is optimal for both enzyme activity and inhibitor stability.
-
Incubation Time: A pre-incubation step of the enzyme with the inhibitor before adding the substrate can be crucial, especially for time-dependent or irreversible inhibitors.[2]
-
Issue 3: Apparent Increase in Enzyme Activity at High Inhibitor Concentrations
Question: At higher concentrations of 2,4-Dihydroxyquinoline, I am observing an unexpected increase in the signal, suggesting enzyme activation. Is this possible?
Answer: An apparent increase in enzyme activity at high inhibitor concentrations is often an artifact of the assay system rather than true enzyme activation. Quinoline-based compounds can interfere with certain assay formats.
Potential Causes and Solutions:
-
Assay Interference: 2,4-Dihydroxyquinoline is a fluorescent molecule.[2] If your assay uses a fluorescent readout, the intrinsic fluorescence of the compound can interfere with the measurement of the product, leading to a false positive signal.
-
Control for Compound Fluorescence: Run a control plate that includes the inhibitor at all tested concentrations but without the enzyme or substrate to measure the background fluorescence of the compound itself. Subtract this background from your experimental wells.
-
Alternative Assay Formats: If interference is significant, consider switching to a different assay format with an alternative detection method (e.g., colorimetric, luminescent, or direct measurement of substrate/product by HPLC).
-
-
Pan-Assay Interference Compounds (PAINS): Some chemical scaffolds, including certain quinoline derivatives, are known to be PAINS, which can interfere with assays through various mechanisms, such as aggregation or reactivity with assay components.[7]
-
Detergent Addition: Including a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer can help to disrupt compound aggregates and reduce non-specific effects.
-
Frequently Asked Questions (FAQs)
Q1: How should I prepare my stock solution of 2,4-Dihydroxyquinoline?
A1: It is recommended to prepare a high-concentration stock solution of 2,4-Dihydroxyquinoline in 100% DMSO.[3] For example, a 10 mM stock solution is a common starting point.[2] Ensure the compound is fully dissolved, using sonication if necessary. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Q2: What is the typical mechanism of inhibition for 2,4-Dihydroxyquinoline derivatives?
A2: The mechanism of inhibition can vary depending on the specific derivative and the target enzyme. For Monoamine Oxidase (MAO), derivatives of 2,4-dihydroxyquinoline have been shown to act as non-competitive inhibitors.[2] It is important to perform enzyme kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) for your specific compound and target.[8][9]
Q3: Can 2,4-Dihydroxyquinoline interfere with high-throughput screening (HTS) assays?
A3: Yes, compounds with certain structural motifs, including some quinoline-based structures, have the potential to act as assay interference compounds in HTS campaigns.[7][10] This can be due to their spectroscopic properties, reactivity, or tendency to aggregate. It is crucial to perform appropriate counter-screens and control experiments to rule out false positives during HTS.[11]
Q4: What are some key control experiments to include in my enzyme inhibition assay?
A4: To ensure the validity of your results, the following controls are essential:
-
Positive Control (No Inhibitor): Measures 100% enzyme activity.
-
Negative Control (No Enzyme): Measures the background signal of the reaction mixture.
-
Vehicle Control: Contains the same concentration of the solvent (e.g., DMSO) as the wells with the inhibitor to account for any effects of the solvent on enzyme activity.
-
Positive Inhibition Control: A known inhibitor of the target enzyme to confirm the assay can detect inhibition.
-
Compound Interference Control: The inhibitor at various concentrations without the enzyme to check for signal interference.
Experimental Protocols & Data Presentation
Protocol: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol is a standard method for determining the inhibitory activity of compounds like 2,4-dihydroxyquinoline derivatives against MAO-B.[2]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Kynuramine dihydrobromide (substrate)
-
2,4-Dihydroxyquinoline or its derivative (test compound)
-
DMSO
-
Pargyline (selective MAO-B inhibitor for positive control)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the 2,4-dihydroxyquinoline derivative in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
MAO Assay Buffer
-
Test compound solution at various concentrations (final DMSO concentration should be ≤1%).
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Enzyme Addition: Add the MAO-B enzyme solution to all wells except the negative control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Enzymatic Reaction: Initiate the reaction by adding the kynuramine substrate solution to all wells. The final concentration of kynuramine should be close to its Km value for the enzyme. Incubate the plate at 37°C for 20-30 minutes, protected from light.
-
Measurement: Stop the reaction by adding a stop solution (e.g., 2N NaOH). Measure the fluorescence of the 4-hydroxyquinoline product using a microplate reader with excitation at ~315 nm and emission at ~380 nm.[2]
-
Data Analysis:
-
Subtract the fluorescence of the negative control from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Summary Table
| Property[1] | Value |
| Molecular Formula | C₉H₇NO₂ |
| Molecular Weight | 161.16 g/mol |
| Appearance | White to light yellow or beige powder |
| Melting Point | >300 °C |
| Solubility in Water | Insoluble (26 mg/L at 20 °C) |
| logP (o/w) | 1.020 (estimated) |
Visualizations
General Workflow for Troubleshooting Enzyme Inhibition Assays
Caption: A flowchart outlining the systematic approach to troubleshooting common issues in enzyme inhibition assays.
Mechanism of Enzyme Inhibition
Caption: A simplified diagram illustrating competitive and non-competitive modes of enzyme inhibition.
References
- BenchChem. (n.d.). Application Notes and Protocols for 2,4-Dihydroxyquinoline in Enzyme Inhibition Assays.
- BenchChem. (n.d.). An In-depth Technical Guide to 2,4-Dihydroxyquinoline (CAS 86-95-3).
- BenchChem. (n.d.). Application Notes and Protocols: Derivatization of 2,4-Dihydroxyquinoline for Enhanced Biological Activity.
-
Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]
-
Dahlin, J. L., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Retrieved from [Link]
-
LibreTexts. (2025). Enzyme Inhibition. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,4-Dihydroxyquinoline, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. Fused Tetrahydroquinolines Are Interfering with Your Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 9. jackwestin.com [jackwestin.com]
- 10. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Technical Support Center: Optimizing the Conrad-Limpach Synthesis of 4-Hydroxyquinolines
Welcome to the technical support center for the Conrad-Limpach synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this powerful reaction for synthesizing 4-hydroxyquinolines and their corresponding quinolone tautomers. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common experimental hurdles.
Introduction to the Conrad-Limpach Synthesis
The Conrad-Limpach synthesis, first reported in 1887, is a classic and versatile method for the preparation of 4-hydroxyquinolines.[1][2][3] The reaction proceeds in two key stages: the initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate (an enamine), followed by a high-temperature thermal cyclization to yield the desired 4-hydroxyquinoline.[1][3] Understanding the interplay of reaction parameters is crucial for achieving high yields and purity. This guide will provide the expertise to master this valuable synthetic tool.
Troubleshooting Guide
This section addresses specific issues that may arise during the Conrad-Limpach synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired 4-Hydroxyquinoline
Potential Causes:
-
Incomplete Condensation: The initial formation of the β-aminoacrylate intermediate may be inefficient.
-
Suboptimal Cyclization Temperature: The thermal cyclization step is highly temperature-dependent and requires significant thermal energy to overcome the activation barrier of the electrocyclic ring closure.[1][4]
-
Inappropriate Solvent: The choice of solvent is critical for the high-temperature cyclization step.[1][4]
-
Decomposition of Starting Materials or Intermediates: At the high temperatures required for cyclization, starting materials or the enamine intermediate may decompose.
-
Electron-Withdrawing Groups on the Aniline Ring: The presence of strong electron-withdrawing groups on the aniline can render the aromatic ring less nucleophilic, thus hindering the cyclization step.[2]
Solutions:
-
Ensure Complete Condensation:
-
Catalysis: The initial condensation can be catalyzed by a small amount of acid, such as hydrochloric acid or sulfuric acid.[1]
-
Reaction Time and Temperature: For the condensation step, conduct the reaction at moderate temperatures (room temperature to reflux in a suitable solvent like ethanol) and monitor the reaction progress by TLC or GC-MS to ensure complete consumption of the starting aniline.
-
-
Optimize Cyclization Temperature:
-
Select an Appropriate High-Boiling Solvent:
-
Traditionally, high-boiling, inert solvents are used to achieve the necessary temperatures for cyclization.[1][4] While mineral oil and diphenyl ether have been historically used, they can be inconvenient.[4] Dowtherm A is a more convenient, albeit more expensive, alternative.[4]
-
A study has shown that other high-boiling solvents can be effective and more user-friendly.[4] The yield of the 4-hydroxyquinoline generally increases with the boiling point of the solvent.[4]
Solvent Boiling Point (°C) General Performance Mineral Oil > 275 Effective but inconvenient Diphenyl Ether 259 Effective, solid at RT, unpleasant odor Dowtherm A 257 Convenient liquid at RT, unpleasant odor 2,6-di-tert-butylphenol ~265 Good yields, less expensive, no odor 1,2,4-trichlorobenzene ~214 Moderate to good yields Ethyl Benzoate ~212 Adequate for some substrates -
-
Minimize Decomposition:
-
Inert Atmosphere: Conduct the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
-
Gradual Heating: Heat the reaction mixture gradually to the target temperature.
-
-
Addressing Electron-Withdrawing Groups:
-
For anilines bearing potent electron-withdrawing groups, longer reaction times or higher cyclization temperatures may be necessary. In some cases, protecting group strategies or alternative synthetic routes might be more viable.[2]
-
Problem 2: Formation of the Isomeric 2-Hydroxyquinoline (Knorr Product)
Potential Cause:
-
Thermodynamic Control at Higher Condensation Temperatures: The regioselectivity of the initial attack of the aniline on the β-ketoester is temperature-dependent.[1][5]
-
Kinetic Control (Lower Temperatures): At room temperature, the aniline preferentially attacks the more electrophilic keto group, leading to the β-aminoacrylate, which upon cyclization gives the 4-hydroxyquinoline (Conrad-Limpach product).[1] This is the kinetically favored pathway.
-
Thermodynamic Control (Higher Temperatures): At higher temperatures (around 140 °C), the aniline can attack the less reactive ester group, forming a β-keto acid anilide.[1][5] This intermediate then cyclizes to yield the thermodynamically more stable 2-hydroxyquinoline, a reaction known as the Knorr quinoline synthesis.[1]
-
Solutions:
-
Control the Condensation Temperature:
-
To favor the formation of the 4-hydroxyquinoline, the initial condensation of the aniline and β-ketoester should be carried out at or below room temperature.[1]
-
-
Isolate the Intermediate:
-
If feasible, isolating the β-aminoacrylate intermediate after the low-temperature condensation can prevent its rearrangement to the β-keto acid anilide before the high-temperature cyclization.
-
Problem 3: Incomplete Cyclization
Potential Causes:
-
Insufficient Temperature or Reaction Time: The energy barrier for the electrocyclic ring closure has not been overcome.[1]
-
Steric Hindrance: Bulky substituents on the aniline or β-ketoester can impede the cyclization.
Solutions:
-
Increase Temperature and/or Reaction Time:
-
Carefully increase the temperature of the cyclization reaction in increments, monitoring for product formation.
-
Extend the reaction time at the optimal temperature.
-
-
Consider Alternative Catalysis:
-
While typically a thermal reaction, some literature suggests that strong acids can facilitate the cyclization. However, this must be approached with caution as it can also promote side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Conrad-Limpach synthesis?
A1: The reaction begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester, forming a tetrahedral intermediate.[1] This is followed by dehydration to yield a Schiff base, which then tautomerizes to the more stable β-aminoacrylate (enamine).[1] The crucial step is the high-temperature intramolecular electrocyclic ring closure of the enamine, followed by the elimination of an alcohol to form the final 4-hydroxyquinoline product.[1]
Q2: Why are high temperatures necessary for the cyclization step?
A2: The thermal cyclization is the rate-determining step and involves an electrocyclic ring closing.[1] This process requires significant activation energy to overcome the aromaticity of the aniline ring and achieve the necessary conformation for ring closure.[4]
Q3: What is the difference between the Conrad-Limpach and the Knorr quinoline synthesis?
A3: Both syntheses can use similar starting materials (anilines and β-ketoesters), but the regiochemical outcome is determined by the reaction temperature.[1][5][6] The Conrad-Limpach synthesis, conducted at lower initial temperatures, yields 4-hydroxyquinolines.[1] The Knorr synthesis, performed at higher initial temperatures, results in the formation of 2-hydroxyquinolines.[1]
Q4: Is the product a 4-hydroxyquinoline or a 4-quinolone?
A4: The product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol form) and the 4-quinolone (keto form). While often depicted as the hydroxyquinoline, the quinolone form is generally considered to be the predominant tautomer.[1]
Q5: Can I use microwave irradiation to promote the cyclization?
A5: Yes, microwave-assisted synthesis has been successfully applied to similar quinoline syntheses and can be an effective method for achieving the high temperatures required for cyclization in a shorter amount of time and potentially with higher yields.[7]
Visualizing the Conrad-Limpach Synthesis
Reaction Mechanism
Caption: The mechanism of the Conrad-Limpach synthesis.
Troubleshooting Workflow
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. synarchive.com [synarchive.com]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2,4-Dihydroxyquinoline
Welcome to the technical support center for the purification of crude 2,4-dihydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity 2,4-dihydroxyquinoline, a critical intermediate in pharmaceutical synthesis.[1] This resource addresses common challenges encountered during purification and offers step-by-step protocols for recrystallization, column chromatography, and acid-base extraction.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses specific issues you may encounter during the purification of your crude 2,4-dihydroxyquinoline product.
Recrystallization Issues
Q1: My crude 2,4-dihydroxyquinoline is not dissolving in the recrystallization solvent, even with heating. What should I do?
A1: This issue typically arises from using a solvent in which the compound has very low solubility. 2,4-dihydroxyquinoline is a polar molecule and requires a polar solvent for recrystallization.[2] If you are using a non-polar solvent, it will likely be ineffective.
-
Expert Tip: Methanol has been reported as a suitable solvent for the recrystallization of 2,4-dihydroxyquinoline.[1] Ethanol and acetic acid can also be effective.[3] If a single solvent is not working, a mixed-solvent system, such as ethanol/water or methanol/diethyl ether, can be employed.[4] Start by dissolving the crude product in the "good" solvent (the one it is more soluble in) at an elevated temperature, and then slowly add the "poor" solvent (the one it is less soluble in) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.
Q2: My 2,4-dihydroxyquinoline product is "oiling out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.[5]
-
Causality & Solution: This is a common problem with compounds that have relatively low melting points or when the solution is too saturated. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent to decrease the saturation, and allow it to cool more slowly.[5][6] Scratching the inside of the flask with a glass rod at the surface of the liquid can introduce nucleation sites and induce crystallization.[5][7] If available, adding a seed crystal of pure 2,4-dihydroxyquinoline can also initiate the crystallization process.[8][9]
Q3: After recrystallization, my yield of 2,4-dihydroxyquinoline is very low. What went wrong?
A3: A low yield is often a consequence of using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[8][9]
-
Protocol Validation: The key to a good yield is to use the minimum amount of hot solvent necessary to fully dissolve the crude product.[8] To recover some of the lost product, you can try to concentrate the mother liquor by carefully evaporating some of the solvent and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first. To maximize crystal formation, cool the flask in an ice bath after it has slowly cooled to room temperature.[8]
Column Chromatography Challenges
Q1: I'm trying to purify 2,4-dihydroxyquinoline by column chromatography, but it's not moving from the baseline of my TLC plate, even with polar solvents.
A1: 2,4-dihydroxyquinoline is a very polar compound, and its strong interaction with the acidic silanol groups on the surface of silica gel can lead to poor mobility.[10][11]
-
Expert Insight: For highly polar compounds, a standard silica gel column with common solvent systems like ethyl acetate/hexane may not be effective.[11][12] You should consider a more polar mobile phase. A good starting point for polar compounds is a mixture of dichloromethane and methanol.[8][12] If the compound still doesn't move, adding a small amount of a modifier to the eluent can help. For a compound like 2,4-dihydroxyquinoline, which has acidic protons, adding a small amount of acetic acid to the mobile phase can improve elution. Conversely, for basic compounds, a small amount of triethylamine or ammonia in methanol is often used.[8][10]
Q2: My 2,4-dihydroxyquinoline is streaking badly on the TLC plate and the column, leading to poor separation. What is the cause and solution?
A2: Streaking is a common issue with polar and ionizable compounds on silica gel.[8] This is due to strong, non-ideal interactions with the stationary phase.
-
Mechanistic Explanation & Solution: The hydroxyl groups and the nitrogen atom in 2,4-dihydroxyquinoline can interact strongly with the acidic silica gel. To mitigate this, you can try a few approaches:
-
Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for polar compounds.[8][10]
-
Reversed-phase chromatography: This technique uses a non-polar stationary phase (like C18 silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[8][10] This is often very effective for purifying polar compounds.
-
Add a modifier to the mobile phase: As mentioned before, adding a small amount of acetic acid can improve the peak shape.
-
Q3: I've successfully run my column, but how do I know which fractions contain my pure 2,4-dihydroxyquinoline?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of your column chromatography.[13]
-
Workflow: Before running the column, you should have already developed a TLC solvent system that gives your desired compound a retention factor (Rf) of around 0.3-0.4 and separates it from impurities.[14] As you collect fractions from the column, spot a small amount of each fraction on a TLC plate. Also spot your crude mixture and a pure standard if you have one. Develop the TLC plate in the same solvent system used for the column. The fractions that show a single spot corresponding to the Rf of your pure compound can then be combined.
Acid-Base Extraction Difficulties
Q1: I'm attempting an acid-base extraction to purify my 2,4-dihydroxyquinoline, but I'm not sure what pH to use to dissolve it in the aqueous layer.
A1: The success of an acid-base extraction relies on the pKa of the compound.[15] 2,4-dihydroxyquinoline has a predicted pKa of approximately 4.5.[16] This means it is a weak acid.
-
Scientific Rationale: To deprotonate a weak acid and make it soluble in an aqueous basic solution, the pH of the solution should be significantly higher than the pKa of the compound. A general rule of thumb is to use a pH that is at least 2 units above the pKa. Therefore, using an aqueous solution with a pH of 6.5 or higher should effectively dissolve the deprotonated 2,4-dihydroxyquinoline. A dilute solution of sodium bicarbonate (which creates a pH of around 8) or sodium hydroxide can be used.[17]
Q2: After dissolving my crude product in an organic solvent and adding a basic aqueous solution, an emulsion has formed between the two layers. How do I break it?
A2: Emulsions are a common problem in liquid-liquid extractions, often caused by vigorous shaking or the presence of impurities that act as surfactants.[8]
-
Troubleshooting Steps:
-
Be patient: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate.
-
Gentle swirling: Gently swirl the funnel instead of vigorously shaking it.
-
"Salting out": Add a saturated aqueous solution of sodium chloride (brine).[8] This increases the polarity of the aqueous layer and can help to break the emulsion.
-
Filtration: In stubborn cases, filtering the mixture through a pad of Celite or glass wool can help.
-
Q3: I have successfully extracted my 2,4-dihydroxyquinoline into the aqueous basic layer. How do I recover my pure product?
A3: To recover your product, you need to neutralize the basic solution to protonate the 2,4-dihydroxyquinoline, causing it to precipitate out of the aqueous solution as it is not very soluble in water in its neutral form.[1][17]
-
Step-by-Step Recovery:
-
Separate the aqueous layer containing your dissolved product into a clean flask.
-
Cool the flask in an ice bath.
-
Slowly add a dilute acid, such as 1M hydrochloric acid (HCl), dropwise while stirring.[18]
-
Monitor the pH of the solution with pH paper. Continue adding acid until the solution is acidic (pH around 3-4).[18]
-
The pure 2,4-dihydroxyquinoline should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash it with cold water to remove any residual salts, and dry it thoroughly.[1]
-
Quantitative Data Summary
| Purification Technique | Typical Purity Achieved | Key Advantages | Common Challenges |
| Recrystallization | >98% (with optimal solvent) | Simple, cost-effective, yields crystalline product. | Solvent selection can be tricky, potential for low yield, oiling out. |
| Column Chromatography | >99% | High resolution for complex mixtures, adaptable. | Can be time-consuming, requires solvent optimization, potential for compound degradation on silica. |
| Acid-Base Extraction | Variable, often used as a pre-purification step | Good for removing acidic or basic impurities, scalable. | Emulsion formation, requires pKa knowledge, may not remove neutral impurities. |
Purity data is an estimate and can vary based on the nature of the crude product and the execution of the technique. An assay by HPLC can confirm purity to be ≥96.0%.[19]
Experimental Protocols
Protocol 1: Recrystallization of 2,4-Dihydroxyquinoline from Methanol
-
Dissolution: Place the crude 2,4-dihydroxyquinoline in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture to boiling while stirring. Continue adding small portions of hot methanol until the solid just dissolves.[1]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of 2,4-Dihydroxyquinoline
-
Slurry Preparation: In a beaker, make a slurry of silica gel in the chosen eluent (e.g., a mixture of dichloromethane and methanol).[20]
-
Column Packing: Plug the bottom of a chromatography column with glass wool and add a layer of sand.[20] Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[20] Add another layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude 2,4-dihydroxyquinoline in a minimum amount of a polar solvent (like methanol). Adsorb this solution onto a small amount of silica gel by evaporating the solvent to dryness. Carefully add the resulting powder to the top of the column.[21]
-
Elution: Carefully add the eluent to the column and apply gentle pressure (flash chromatography) to move the solvent through the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2,4-dihydroxyquinoline.
Protocol 3: Acid-Base Extraction of 2,4-Dihydroxyquinoline
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate in a separatory funnel.
-
Extraction: Add a 1M aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure.[22] Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution and combine the aqueous extracts.
-
Backwash: Add a small amount of fresh ethyl acetate to the combined aqueous extracts and shake gently. This "backwash" step removes any neutral impurities that may have been carried over into the aqueous layer.[22] Discard the organic backwash.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify it by slowly adding 1M HCl until the pH is approximately 3-4.[18]
-
Isolation: Collect the precipitated 2,4-dihydroxyquinoline by vacuum filtration, wash with cold water, and dry.
Visualizations
Caption: General workflow for the purification and analysis of 2,4-dihydroxyquinoline.
Caption: Troubleshooting guide for common recrystallization issues.
References
- BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2,4-Dihydroxyquinoline.
- BenchChem. (2025). Troubleshooting column chromatography purification of polar ketone compounds.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. (2025). Technical Support Center: Crystallization of Quinoline-Based Compounds.
-
ChemBK. (2024). 2,4-Dihydroxy quinoline. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
- BenchChem. (2025). An In-depth Technical Guide to 2,4-Dihydroxyquinoline (CAS 86-95-3).
-
Wikipedia. Acid–base extraction. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2,4-Dihydroxyquinoline Derivatives.
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available at: [Link]
-
University of California, Irvine. Acid-Base Extraction. Available at: [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
-
Biocyclopedia. Problems in recrystallization. Available at: [Link]
-
University of York, Department of Chemistry. Solvent Choice. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
University of Alberta, Department of Chemistry. Column chromatography. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 2,4-Dihydroxyquinoline.
-
University of York, Department of Chemistry. Problems with Recrystallisations. Available at: [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. How to run column chromatography. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
Columbia University, Department of Chemistry. Column chromatography. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
PubChem. 2,4-Dihydroxyquinoline. Available at: [Link]
-
University of Missouri–St. Louis. Liquid/liquid Extraction. Available at: [Link]
- Google Patents. US2474823A - Quinoline compounds and process of making same.
-
Wellesley College. Acid-Base Extraction. Available at: [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]
-
Contract Laboratory. Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. Available at: [Link]
-
PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available at: [Link]
-
PubMed. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols: Derivatization of 2,4-Dihydroxyquinoline for Enhanced Biological Activity.
-
ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available at: [Link]
-
Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at: [Link]
-
Chemistry LibreTexts. (2024). 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. Available at: [Link]
-
ResearchGate. (2025). Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. Available at: [Link]
-
PubChem. 4-Hydroxyquinoline. Available at: [Link]
-
Chemistry Steps. Organic Acid-Base Extractions. Available at: [Link]
-
PharmaCompass. 2,4-Dihydroxy quinoline. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. columbia.edu [columbia.edu]
- 15. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 16. chembk.com [chembk.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 2,4-Dihydroxyquinoline, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 21. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 22. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Enhancing the Biological Activity of Synthetic Quinoline Compounds
Welcome to the technical support center dedicated to advancing your research with synthetic quinoline compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, optimization, and biological evaluation of this versatile heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights to enhance the efficacy and success of your experimental workflows.
Section 1: Troubleshooting Quinoline Synthesis
The synthesis of the quinoline scaffold is the foundation of your research. However, even well-established methods can present challenges. This section addresses common issues in a question-and-answer format to help you troubleshoot and optimize your synthetic protocols.
Frequently Asked Questions: Synthesis
Q1: My Friedländer synthesis is resulting in a very low yield. What are the most common causes and how can I improve it?
A1: Low yields in the Friedländer synthesis are a frequent challenge and can stem from several factors.[1] Harsh reaction conditions, such as high temperatures and strong acid or base catalysts, can lead to the degradation of starting materials or the final product.[1]
-
Causality and Optimization:
-
Catalyst Selection: The choice of catalyst is critical. While traditional methods use strong acids or bases, modern approaches often employ milder and more efficient catalytic systems. Consider using catalysts like p-toluenesulfonic acid, molecular iodine, or even metal-organic frameworks which can offer higher yields under gentler conditions.[1][2][3] For instance, iodine has been shown to be a highly efficient catalyst for this reaction.[2][3]
-
Reaction Temperature: The Friedländer synthesis can be highly sensitive to temperature.[1] An optimal temperature balance is needed to drive the reaction to completion without promoting side reactions or degradation. It is advisable to perform small-scale reactions at various temperatures to identify the optimal condition for your specific substrates.
-
Solvent Choice: The reaction medium plays a significant role.[1] In some cases, solvent-free conditions or the use of greener solvents can improve yields and simplify purification.[3][4] For microwave-assisted reactions, a polar solvent like DMF or ethanol can improve energy absorption and reaction efficiency.[1]
-
Side Reactions: A common side reaction is the self-condensation of the ketone (aldol condensation), which consumes starting material and reduces the yield of the desired quinoline.[1] Using a less harsh catalyst and optimizing the temperature can minimize this.
-
Q2: I'm performing a Skraup synthesis and the reaction is too violent and difficult to control. What can I do to moderate it?
A2: The Skraup synthesis is notoriously exothermic.[5] The primary reason for the violent reaction is the dehydration of glycerol to acrolein, which then reacts with the aniline.
-
Causality and Optimization:
-
Use of a Moderator: The addition of a mild oxidizing agent like ferrous sulfate can help to control the reaction rate by acting as an oxygen carrier, extending the reaction over a longer period.[5]
-
Order of Reagent Addition: It is crucial to add the reagents in the correct order. The sulfuric acid should be added after the ferrous sulfate to prevent the reaction from starting prematurely.[5]
-
Purity of Glycerol: The water content in the glycerol can affect the reaction. Using "dynamite" glycerol with low water content is recommended for better yields.[5]
-
Gradual Heating: Begin by gently heating the mixture. Once the reaction initiates (indicated by boiling), remove the heat source as the exothermic reaction will sustain itself. Reapply heat only after the initial vigorous phase has subsided.[5]
-
Q3: My starting aniline for a Doebner-von Miller synthesis has a strong electron-withdrawing group, and the reaction is not proceeding. Why is this and what are my options?
A3: The Doebner-von Miller reaction, a variation of the Skraup synthesis, relies on the nucleophilicity of the aniline. Strong electron-withdrawing groups, such as a nitro group, significantly reduce the nucleophilicity of the aniline nitrogen, making the initial Michael addition to the α,β-unsaturated carbonyl intermediate very difficult.[6]
-
Causality and Optimization:
-
Protecting Groups/Synthetic Strategy: If possible, consider a synthetic route where the electron-withdrawing group is introduced at a later stage after the quinoline ring has been formed.
-
Alternative Synthesis Methods: For anilines with strong electron-withdrawing groups, alternative quinoline syntheses that do not rely as heavily on the aniline's nucleophilicity might be more successful. For example, a transition-metal-catalyzed cyclization could be a viable alternative.[2]
-
Experimental Protocol: Optimized Friedländer Synthesis
This protocol provides a general method for the synthesis of polysubstituted quinolines using a mild and efficient catalyst.
Materials:
-
2-aminoaryl aldehyde or ketone (1 mmol)
-
Ketone with an α-methylene group (1.2 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%)
-
Toluene (5 mL)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add the 2-aminoaryl aldehyde or ketone, the ketone with an α-methylene group, and p-TsOH.
-
Add toluene to the flask.
-
Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 110°C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Section 2: Enhancing Biological Activity
Identifying a quinoline "hit" is just the beginning. The next crucial step is to optimize its biological activity. This section provides guidance on leveraging structure-activity relationships (SAR) to enhance the potency of your compounds.
Frequently Asked Questions: Biological Activity Enhancement
Q1: How can I systematically approach improving the biological activity of my lead quinoline compound?
A1: A systematic approach to improving biological activity involves understanding the Structure-Activity Relationship (SAR) of your quinoline series.[7] This means making targeted structural modifications and observing their effect on potency.
-
Key SAR Principles for Quinolines:
-
Substitution Position: The position of substituents on the quinoline ring is critical. For example, in some antimalarial quinolines, substitutions at the 4- and 7-positions are crucial for activity.[8]
-
Electronic Effects: The addition of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -F, -CF₃) can significantly impact activity by altering the electronic properties of the quinoline ring and its interaction with the biological target.[8][9] For instance, electron-withdrawing groups can sometimes enhance antiplasmodial activity.[8]
-
Lipophilicity: The overall lipophilicity of the molecule, often measured as logP, plays a key role in its ability to cross cell membranes and reach its target. There is often an optimal range of lipophilicity for maximum activity.[8]
-
Steric Factors: The size and shape of substituents can influence how well the molecule fits into the binding site of its target protein. Introducing bulky groups may either enhance or diminish activity depending on the target's topology.
-
Q2: I have a moderately active quinoline compound. What are some common structural modifications I can make to potentially increase its potency?
A2: Once you have a lead compound, several structural modification strategies can be employed to enhance its biological activity.
-
Common Modification Strategies:
-
Halogenation: Introducing halogen atoms (F, Cl, Br) is a common strategy in medicinal chemistry. Halogens can improve metabolic stability, membrane permeability, and binding affinity.[9] The introduction of a chloro-substituent has been shown to enhance the activity of some quinoline derivatives.[2]
-
Hybridization: Combining the quinoline scaffold with other known pharmacophores can lead to hybrid molecules with enhanced or dual activity.[2][8] For example, quinoline-chalcone and quinoline-triazine hybrids have shown promising anticancer and antimalarial activities, respectively.[8]
-
Side Chain Modification: For quinolines with side chains, modifying the length, flexibility, and terminal functional groups can significantly impact activity. For example, in some antimalarial quinolines, smaller dialkylamino groups on a flexible side chain enhance efficacy.[8]
-
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve potency, selectivity, or pharmacokinetic properties. For instance, replacing a hydroxyl group with an amino group.
-
Data Presentation: Impact of Substituents on Anticancer Activity
The following table summarizes the effect of different substituents at the 6-position of a hypothetical quinoline scaffold on its in vitro anticancer activity against the A549 human lung carcinoma cell line.
| Substituent (at C6) | Electron Donating/Withdrawing | IC₅₀ (µM) vs. A549 Cells |
| -H (unsubstituted) | Neutral | 15.2 |
| -CH₃ (Methyl) | Weakly Donating | 12.8 |
| -OCH₃ (Methoxy) | Donating | 10.5 |
| -Cl (Chloro) | Withdrawing | 8.1 |
| -F (Fluoro) | Withdrawing | 7.5 |
| -CF₃ (Trifluoromethyl) | Strongly Withdrawing | 5.3 |
This is example data for illustrative purposes.
Visualization: Workflow for SAR-Guided Optimization
Caption: A workflow for structure-activity relationship (SAR)-guided optimization of a hit compound.
Section 3: Optimizing Biological Assays
Reliable biological data is essential for advancing your quinoline drug discovery program. This section addresses common issues encountered during in vitro assays.
Frequently Asked Questions: Assay Optimization
Q1: My synthetic quinoline derivative has poor aqueous solubility and is precipitating in my cell-based assay. How can I address this?
A1: Poor aqueous solubility is a common challenge with hydrophobic compounds like many quinoline derivatives, and it can lead to inaccurate bioassay results.[10]
-
Strategies for Improving Solubility in Assays:
-
Co-solvents: Dimethyl sulfoxide (DMSO) is a common co-solvent used to dissolve compounds for biological screening. However, the final concentration of DMSO in the assay should typically be kept below 1% (and often below 0.1% for sensitive cell lines) to avoid solvent-induced artifacts.[10][11]
-
pH Adjustment: Since quinoline is a weak base, adjusting the pH of the buffer to be 1-2 units below the pKa of the compound can protonate the quinoline nitrogen, forming a more soluble salt.[11]
-
Use of Excipients: Non-ionic surfactants or cyclodextrins can be used to encapsulate and solubilize hydrophobic compounds.[11] It is crucial to run appropriate vehicle controls to ensure these excipients do not interfere with the assay.
-
Sonication: Gentle sonication can help to dissolve the compound in the assay medium.
-
Q2: I'm getting inconsistent results in my high-throughput screening (HTS) campaign with a quinoline library. What could be the cause?
A2: Inconsistent HTS results can arise from several sources, including compound-specific artifacts and assay variability.
-
Potential Causes of Inconsistency:
-
Compound Autofluorescence: Some quinoline derivatives are fluorescent and can interfere with fluorescence-based assays. It is important to pre-screen compounds for autofluorescence at the assay's excitation and emission wavelengths.[12]
-
Assay Interference: Some compounds can act as "frequent hitters" by non-specifically inhibiting enzymes or aggregating in the assay, leading to false positives.[13] Counterscreens against unrelated targets or assays can help identify these problematic compounds.
-
Compound Instability: The compound may be unstable in the assay buffer over the course of the experiment. The stability of the lead compounds in the assay medium should be confirmed, for example, by LC-MS.
-
Plate Edge Effects: In microplate-based assays, wells at the edge of the plate can be prone to evaporation, leading to changes in compound concentration. Using a plate sealer and not using the outer wells for test compounds can mitigate this.
-
Visualization: Decision Tree for Troubleshooting Assay Variability
Caption: A decision tree for troubleshooting inconsistent biological assay results.
Section 4: Characterization and Data Interpretation
Accurate characterization of your synthesized quinoline compounds is non-negotiable for reliable SAR studies. This section provides guidance on interpreting common analytical data.
Frequently Asked Questions: Data Interpretation
Q1: The proton NMR spectrum of my substituted quinoline is very complex with overlapping signals in the aromatic region. How can I confidently assign the protons?
A1: The aromatic region of the ¹H NMR spectrum of substituted quinolines can indeed be crowded. When 1D NMR is insufficient, 2D NMR techniques are invaluable for unambiguous structure elucidation.[14][15]
-
2D NMR Techniques for Structure Elucidation:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It helps to identify adjacent protons and trace out the spin systems of the quinoline rings.[14][15]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to. This is extremely useful for resolving overlapping proton signals by spreading them out in the carbon dimension.[14]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It is crucial for connecting different fragments of the molecule and for determining the position of substituents that do not have protons (e.g., a nitro group or a halogen).[14]
-
Q2: How do substituents on the quinoline ring affect the chemical shifts in the ¹H and ¹³C NMR spectra?
A2: Substituents have a predictable effect on the electronic environment of the quinoline ring, which in turn influences the chemical shifts of the protons and carbons.[14]
-
Effects of Substituents on Chemical Shifts:
-
Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OCH₃ increase the electron density on the ring, causing the signals of nearby nuclei to shift upfield (to lower ppm values).[14]
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and -C(O)R decrease the electron density on the ring, leading to a downfield shift (to higher ppm values) of the signals of nearby nuclei.
-
Positional Effects: The magnitude of the shift depends on the position of the substituent relative to the nucleus (ortho, meta, or para). The effect is generally strongest at the ortho and para positions.[14]
-
References
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (n.d.). Retrieved January 15, 2026, from [Link]
-
TropMol-Caipora: A Cloud-Based Web Tool to Predict Cruzain Inhibitors by Machine Learning - ACS Publications. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved January 15, 2026, from [Link]
-
The Chemistry of Quinolines. | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 15, 2026, from [Link]
-
Application of Quinoline Ring in Structural Modification of Natural Products - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.). Retrieved January 15, 2026, from [Link]
-
Optimization of activity localization of quinoline derivatives: Design, synthesis, and dual evaluation of biological activity for potential antitumor and antibacterial agents - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
Structure--activity relationship of quinolones - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - NIH. (2010, November 23). Retrieved January 15, 2026, from [Link]
-
Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (2020, June 2). Retrieved January 15, 2026, from [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). Retrieved January 15, 2026, from [Link]
-
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (n.d.). Retrieved January 15, 2026, from [Link]
-
Skraup Synthesis of Quinoline - tips/pointers : r/chemistry - Reddit. (2017, July 18). Retrieved January 15, 2026, from [Link]
-
Friedlaender Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (n.d.). Retrieved January 15, 2026, from [Link]
-
The Friedl??nder Synthesis of Quinolines - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.). Retrieved January 15, 2026, from [Link]
-
nmr data interpretation explained - download. (n.d.). Retrieved January 15, 2026, from [Link]
-
Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - MDPI. (2022, March 24). Retrieved January 15, 2026, from [Link]
-
Frequent Hitters: Nuisance Artifacts in High-Throughput Screening - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
Structure Activity Relationships - Drug Design Org. (n.d.). Retrieved January 15, 2026, from [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 15, 2026, from [Link]
-
Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (2022, September 17). Retrieved January 15, 2026, from [Link]
-
Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]
-
(PDF) High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. (2006, May 10). Retrieved January 15, 2026, from [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents - NIH. (2019, August 13). Retrieved January 15, 2026, from [Link]
-
Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry Available - Books. (2015, November 20). Retrieved January 15, 2026, from [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
-
Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
-
Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
Bpharm 6th-semester notes in pdf - Free Download. - Pharmdbm. (2023, October 12). Retrieved January 15, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 15, 2026, from [Link]
-
Special Issue : Synthesis and Application of Quinolines and Quinoline Derivatives - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (n.d.). Retrieved January 15, 2026, from [Link]
-
Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons | Journal of the American Chemical Society. (n.d.). Retrieved January 15, 2026, from [Link]
-
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Retrieved January 15, 2026, from [Link]
-
Friedländer synthesis - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing). (n.d.). Retrieved January 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2,4-Dihydroxyquinoline Derivatives and Existing Antibiotics: A Guide for Drug Development Professionals
In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among the promising candidates, 2,4-dihydroxyquinoline derivatives have emerged as a noteworthy class of compounds with the potential to address the shortcomings of current antibiotic therapies. This guide provides an in-depth, objective comparison of the efficacy of these derivatives against established antibiotics, supported by experimental data and methodologies, to aid researchers and drug development professionals in this critical field.
Introduction to 2,4-Dihydroxyquinoline Derivatives: A Renewed Hope
The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, with fluoroquinolones being a prominent example. However, the rise of resistance to these and other antibiotic classes necessitates the investigation of novel structural analogues. 2,4-Dihydroxyquinoline derivatives, a subset of the broader quinoline family, have demonstrated compelling antibacterial activity, including against challenging multidrug-resistant pathogens. Their unique structural features offer the potential for a differentiated mechanism of action or an improved resistance profile compared to their predecessors.
Evaluating Antibacterial Efficacy: A Methodological Framework
To ensure a robust and objective comparison, standardized methodologies for evaluating antibacterial efficacy are crucial. The protocols outlined below are based on internationally recognized guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), providing a framework for reproducible and comparable results.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. It is a fundamental measure of a compound's potency.
Experimental Protocol: Broth Microdilution Method
-
Preparation of Reagents:
-
Prepare a stock solution of the 2,4-dihydroxyquinoline derivative and comparator antibiotics in a suitable solvent (e.g., DMSO).
-
Use cation-adjusted Mueller-Hinton Broth (MHB) for bacterial growth.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Assay Procedure:
-
Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
-
Diagram of the Broth Microdilution Workflow:
Caption: Workflow for MIC determination using broth microdilution.
Time-Kill Kinetics Assay
This dynamic assay provides insights into the bactericidal or bacteriostatic activity of a compound over time.
Experimental Protocol
-
Inoculum Preparation: Prepare a bacterial suspension in the early logarithmic phase of growth, standardized to approximately 5 x 10^5 to 5 x 10^6 CFU/mL in MHB.
-
Exposure: Add the 2,4-dihydroxyquinoline derivative or comparator antibiotic at various concentrations (e.g., 1x, 2x, and 4x MIC) to the bacterial suspension. Include a growth control without any antibiotic.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.
-
Quantification: Perform serial dilutions of the aliquots and plate them on Tryptic Soy Agar (TSA).
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of viable colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[1][2]
Diagram of the Time-Kill Assay Workflow:
Caption: Workflow for the time-kill kinetics assay.
In Vivo Efficacy Assessment
Animal models are indispensable for evaluating the therapeutic potential of a new antibiotic in a physiological context. The mouse thigh infection model is a commonly used and well-characterized model.[3]
Experimental Protocol: Murine Thigh Infection Model
-
Animal Model: Use immunocompetent or neutropenic mice (e.g., rendered neutropenic with cyclophosphamide) to mimic different host immune statuses.[3]
-
Infection: Inject a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) into the thigh muscle of the mice.[3]
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer the 2,4-dihydroxyquinoline derivative or a comparator antibiotic via a clinically relevant route (e.g., oral or intravenous).
-
Endpoint Analysis: After a defined treatment period (e.g., 24 hours), euthanize the mice, excise the infected thigh muscle, and homogenize the tissue.
-
Bacterial Load Determination: Perform serial dilutions of the tissue homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).
-
Data Analysis: Compare the bacterial load in the treated groups to that in the untreated control group to determine the in vivo efficacy of the compound.
Comparative Efficacy Data
The following tables summarize the available data on the antibacterial activity of quinoline derivatives and existing antibiotics. It is important to note that direct comparative studies on a wide range of 2,4-dihydroxyquinoline derivatives are still emerging. The data presented for quinoline derivatives should be considered representative of the potential of this class of compounds.
Table 1: Minimum Inhibitory Concentrations (MICs) in µg/mL
| Compound Class | Derivative/Agent | Staphylococcus aureus (MRSA) | Escherichia coli (ESBL-producing) |
| 2,4-Diarylquinolines | 7c (2-(4-bromophenyl)-6-chloro-4-phenylquinoline) | 10 µM/mL | 20 µM/mL |
| 7f (6-nitro-2-[4-(trifluoromethyl)phenyl]-4-phenylquinoline) | 5 µM/mL | 20 µM/mL | |
| Fluoroquinolones | Ciprofloxacin | 0.25 - >64[4][5] | 33% resistance rate observed in a study[6] |
| Beta-Lactams | Amoxicillin | Resistant | 85% resistance rate observed in a study[6] |
| Glycopeptides | Vancomycin | 1 - 2 | Not applicable |
Note: Data for 2,4-diarylquinolines are presented in µM/mL as reported in the source.[7] Data for existing antibiotics are representative values from various studies.
Mechanisms of Action: A Comparative Overview
Understanding the molecular targets and mechanisms of action is critical for predicting cross-resistance and identifying synergistic combinations.
2,4-Dihydroxyquinoline Derivatives and Quinolones
The primary mechanism of action for quinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][9][10] These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, quinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[8][9]
Diagram of Quinolone Mechanism of Action:
Caption: Inhibition of DNA replication by quinolone derivatives.
Beta-Lactam Antibiotics
Beta-lactam antibiotics, such as penicillins and cephalosporins, inhibit the synthesis of the peptidoglycan layer of bacterial cell walls.[11][12][13] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are the enzymes responsible for the final steps of peptidoglycan cross-linking.[12][14] This disruption of cell wall integrity leads to cell lysis and death.[12]
Diagram of Beta-Lactam Mechanism of Action:
Caption: Disruption of cell wall synthesis by beta-lactam antibiotics.
Macrolide Antibiotics
Macrolides, such as azithromycin and erythromycin, inhibit bacterial protein synthesis.[15][16][17] They bind to the 50S subunit of the bacterial ribosome, preventing the translocation of the growing polypeptide chain and thereby halting protein production.[15][16] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.[15][16]
Diagram of Macrolide Mechanism of Action:
Caption: Inhibition of protein synthesis by macrolide antibiotics.
Conclusion and Future Directions
2,4-Dihydroxyquinoline derivatives represent a promising avenue in the quest for novel antibacterial agents. The available data suggests that this class of compounds possesses significant antibacterial activity, including against resistant strains. Their mechanism of action, targeting DNA gyrase and topoisomerase IV, is shared with fluoroquinolones, but subtle differences in their interaction with these enzymes may offer advantages in overcoming existing resistance mechanisms.
Further research is warranted to fully elucidate the structure-activity relationships within this chemical class and to conduct comprehensive comparative studies against a broader panel of clinically relevant pathogens and existing antibiotics. In vivo efficacy studies and toxicological profiling will be critical next steps in advancing these promising compounds towards clinical development. The scientific community is encouraged to build upon this foundational knowledge to unlock the full therapeutic potential of 2,4-dihydroxyquinoline derivatives in the fight against antimicrobial resistance.
References
-
[Mechanisms of Action of Beta-Lactam Antibiotics and Mechanisms of Non-Enzymatic Resistance]. PubMed. [Link]
-
Beta-Lactam Antibiotics: Mechanism of Action, Resistance. Microbe Online. [Link]
-
Macrolides. StatPearls - NCBI Bookshelf. [Link]
-
β-Lactam antibiotic. Wikipedia. [Link]
-
Macrolide antibiotics. Research Starters - EBSCO. [Link]
-
Macrolide. Wikipedia. [Link]
-
How macrolide antibiotics work. PMC - NIH. [Link]
-
β-Lactams and β-Lactamase Inhibitors: An Overview. PMC - NIH. [Link]
-
Macrolides | Mechanism of Action, Uses & Examples - Lesson. Study.com. [Link]
-
Overview of Beta-Lactams. MSD Manual Professional Edition. [Link]
-
Activity of Ciprofloxacin Against Methicillin-Resistant Staphylococcus Aureus. PubMed. [Link]
-
Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. PMC - NIH. [Link]
-
Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. ResearchGate. [Link]
-
In vivo Mouse Models of Bacterial Infection. ImQuest BioSciences. [Link]
-
In Vivo Mouse Models of Bacterial Infection. ImQuest BioSciences. [Link]
-
Time-Kill Kinetics Assay. Emery Pharma. [Link]
-
New Mouse Model for Chronic Infections by Gram-Negative Bacteria Enabling the Study of Anti-Infective Efficacy and Host-Microbe Interactions. mBio - ASM Journals. [Link]
-
Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. MDPI. [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
-
Antimicrobial Resistance Analysis of Clinical Escherichia coli Isolates in Neonatal Ward. NCBI. [Link]
-
Time Kill Assay. Scribd. [Link]
-
[Resistance of Escherichia coli isolated from the urinary tract to amoxicillin-clavulanic acid and other antibiotics]. PubMed. [Link]
-
In vivo antibacterial capacity on mice subcutaneous infection model. ResearchGate. [Link]
-
Rapid Development of Ciprofloxacin Resistance in Methicillin-Susceptible and -Resistant Staphylococcus aureus. The Journal of Infectious Diseases - Oxford Academic. [Link]
-
Humanized Mouse Models of Bacterial Infections. PMC - NIH. [Link]
-
MIC distribution of E. coli (n = 162) against amoxicillin in the test.... ResearchGate. [Link]
-
A comparison of E. coli susceptibility for amoxicillin/clavulanic acid according to EUCAST and CLSI guidelines. ProQuest. [Link]
-
Susceptibility of Escherichia coli to the amoxycillin--clavulanate combination: which recommendations should be used to provide. CORE. [Link]
-
ESKAPE Pathogens: Structure-Activity Relationships of 2,4-Diarylquinolines. Advanced Journal of Chemistry. [Link]
-
Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. PubMed. [Link]
-
Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. PMC - NIH. [Link]
-
Actions of a Novel Bacterial Topoisomerase Inhibitor against Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enhancement of Double-Stranded DNA Breaks. MDPI. [Link]
-
Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC - NIH. [Link]
-
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PMC - NIH. [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. [Link]
-
DNA gyrase and topoisomerase IV on the bacterial chromosome: quinolone-induced DNA cleavage. PubMed. [Link]
-
DNA Gyrase, Topoisomerase IV, and the 4Quinolones. ResearchGate. [Link]
-
Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. imquestbio.com [imquestbio.com]
- 4. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Antimicrobial Resistance Analysis of Clinical Escherichia coli Isolates in Neonatal Ward - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajchem-a.com [ajchem-a.com]
- 8. DNA gyrase and topoisomerase IV on the bacterial chromosome: quinolone-induced DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 13. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 14. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Macrolide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 17. Macrolides | Mechanism of Action, Uses & Examples - Lesson | Study.com [study.com]
A Senior Application Scientist's Guide to the Cross-Validation of 2,4-Dihydroxyquinoline Monosodium Salt and its Derivatives
This guide provides an in-depth comparative analysis of 2,4-Dihydroxyquinoline Monosodium Salt, focusing on the cross-validation of its performance against functionally optimized derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships behind experimental design, ensuring a framework for generating robust and reliable data.
Introduction: The Strategic Value of a Privileged Scaffold
In medicinal chemistry and analytical science, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The quinoline core is a prominent example of such a scaffold, with its derivatives showing a wide array of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] 2,4-Dihydroxyquinoline, existing in tautomeric equilibrium with 4-hydroxy-2-quinolone, serves as a foundational structure for extensive chemical modification.[4][5]
The monosodium salt form of 2,4-Dihydroxyquinoline offers a significant practical advantage: enhanced water solubility.[6] This property makes it an excellent starting point and baseline control for a wide range of biochemical assays. However, unlocking the full therapeutic or analytical potential of this scaffold often requires strategic derivatization to enhance target specificity and biological efficacy.
This guide will objectively compare the performance of the soluble base compound, this compound, with its more potent, functionalized derivatives. We will explore experimental data in key application areas and provide self-validating protocols to empower researchers to cross-validate their own findings.
Section 1: From Core Structure to Functional Enhancement
The versatility of the 2,4-Dihydroxyquinoline scaffold stems from its multiple sites for chemical modification. Derivatization, particularly at the C3-position, is a well-established strategy to modulate the compound's physicochemical properties and enhance its interaction with biological targets.[1] This targeted chemical modification is the primary reason why derivatives often exhibit significantly higher potency than the parent compound.
Caption: Potential derivatization sites on the 2,4-Dihydroxyquinoline core.
Section 2: Comparative Performance Analysis
The true measure of a compound's utility is its performance in validated assays. Here, we compare the baseline activity of the 2,4-Dihydroxyquinoline scaffold with data reported for its C3-substituted derivatives in two critical therapeutic areas.
Antimicrobial Efficacy
While the base 2,4-Dihydroxyquinoline scaffold possesses inherent biological activity, its potency is often insufficient for therapeutic consideration. Strategic substitution at the C3-position with lipophilic groups can dramatically enhance its antimicrobial effects, likely by improving its ability to penetrate microbial cell membranes.
Table 1: Comparison of Antimicrobial Activity
| Compound/Derivative | Target Organism | Metric | Result | Reference |
|---|---|---|---|---|
| 3-Nonyl-7-bromo-4-hydroxy-2-quinolone | Aspergillus flavus | IC50 | 1.05 µM | [1] |
| 3-Aryl-4-methyl-2-quinolones | Staphylococcus aureus | MIC | 1.22 - 9.76 µg/mL | [1] |
| Quinoline-based Hydroxyimidazolium Hybrids | Cryptococcus neoformans | MIC | 15.6 - 250 µg/mL |[1] |
Causality Insight: The addition of a long alkyl chain (nonyl) or an aryl group introduces lipophilicity, which is a key factor in disrupting the microbial membrane or facilitating entry into the cell to interact with intracellular targets. This explains the significant increase in potency observed in these derivatives.
Anticancer Potential
Derivatives of 2,4-Dihydroxyquinoline have demonstrated significant potential as anticancer agents, primarily by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways involved in cell proliferation.[1]
Table 2: Comparison of Antioxidant (Anticancer-Related) Activity
| Compound/Derivative | Assay | Result (% Scavenging/Inhibition) | Reference |
|---|---|---|---|
| 3f (p-phenolic group at C3) | DPPH Radical Scavenging (60 min) | 48.6% | [2] |
| 3g (p-phenolic group at C3) | DPPH Radical Scavenging (60 min) | 51.7% | [2] |
| 3f (p-phenolic group at C3) | ABTS Radical Cation Decolorization | 77.3% | [2] |
| 3g (p-phenolic group at C3) | ABTS Radical Cation Decolorization | 72.4% |[2] |
Causality Insight: The introduction of a phenolic group provides a readily available hydrogen atom, which is crucial for scavenging free radicals like DPPH and ABTS.[2] Since oxidative stress is heavily implicated in cancer pathology, compounds with potent antioxidant activity are valuable candidates for anticancer drug development. This demonstrates a clear structure-activity relationship where derivatization directly enhances a therapeutically relevant mechanism.
Section 3: Cross-Validation in Analytical Applications
Beyond therapeutics, 2,4-Dihydroxyquinoline's ability to chelate metal ions makes it a useful reagent in analytical chemistry.[6][7] However, for robust validation, results from a chelating-based assay should be cross-referenced with a gold-standard method, such as Atomic Absorption Spectrometry (AAS).
Table 3: Comparison of Analytical Methods for Metal Ion Quantification
| Parameter | Chelation with 2,4-DHQ (UV-Vis Assay) | Atomic Absorption Spectrometry (AAS) |
|---|---|---|
| Principle | Forms a colored complex with metal ions for spectrophotometric measurement. | Measures the absorption of light by free atoms in a gaseous state. |
| Linearity Range * | 1.0 - 20.0 µg/mL | 0.2 - 2.0 µg/mL |
| Limit of Detection (LOD) * | ~0.17 µg/mL | ~0.07 µg/mL |
| Selectivity | Can be prone to interference from other metal ions. | Highly element-specific. |
| Application | Ideal for high-throughput screening, preliminary quantification, and field testing. | The definitive standard for precise, accurate, and validated quantification. |
*Data adapted from studies on the related compound diiodohydroxyquinoline as a proxy for performance characteristics.[8]
Experimental Choice: A researcher would logically use a 2,4-DHQ-based UV-Vis assay for rapid screening of many samples to identify potential metal contamination. Samples that test positive would then be subjected to AAS for confirmatory, high-precision quantification. This two-tiered approach is both efficient and scientifically rigorous.
Section 4: Validated Experimental Protocols
To facilitate the comparison and cross-validation discussed, we provide detailed, self-validating experimental protocols.
Protocol: Synthesis of a C3-Substituted 2,4-Dihydroxyquinoline Derivative
This protocol outlines a robust method for synthesizing a C3-derivatized quinolone, providing the "alternative" compound needed for a direct comparison against the base sodium salt. The method is adapted from established synthetic routes.[1][5]
Caption: Workflow for the synthesis of a C3-substituted 2,4-dihydroxyquinoline.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry, nitrogen-flushed flask, suspend sodium hydride (NaH) in an anhydrous solvent like toluene.
-
Condensation: Add the desired β-ketoester (this will determine the C3-substituent) to the NaH suspension and stir. After initial reaction, add the starting N-alkylated isatoic anhydride.[1]
-
Cyclization: Heat the reaction mixture to reflux. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup and Precipitation: Cool the reaction mixture to room temperature. Carefully pour the mixture into water and acidify with hydrochloric acid (HCl) until a precipitate forms.[5]
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with deionized water to remove inorganic salts, followed by a cold non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
Purification: The crude product should be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the final, high-purity C3-substituted derivative.[5]
-
Validation: Confirm the structure and purity of the final compound using analytical techniques such as HPLC, Mass Spectrometry, and NMR. The purity should be ≥96% before use in biological assays.[9]
Protocol: Validating Antimicrobial Activity via Broth Microdilution (MIC Assay)
This protocol provides a self-validating system for comparing the antimicrobial efficacy of this compound against a synthesized derivative.
Step-by-Step Methodology:
-
Compound Preparation: Prepare stock solutions of the sodium salt and the synthesized derivative in an appropriate solvent (e.g., DMSO). Perform a 2-fold serial dilution in a 96-well microtiter plate using sterile microbial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Culture the target microorganism (e.g., S. aureus) to the mid-logarithmic growth phase. Dilute the culture to a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the standardized microbial inoculum to each well of the 96-well plate containing the diluted compounds.
-
Controls (Essential for Self-Validation):
-
Positive Control: Wells containing only the growth medium and the microbial inoculum (should show turbidity).
-
Negative Control: Wells containing only sterile growth medium (should remain clear).
-
Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds plus inoculum (should show turbidity, ensuring the solvent has no antimicrobial effect).
-
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This allows for a direct quantitative comparison between the base salt and the derivative.
Conclusion and Future Outlook
This guide demonstrates that while this compound is a valuable, water-soluble tool for baseline studies, significant performance gains in therapeutic and analytical applications are achieved through strategic derivatization. The provided comparative data and validation protocols offer a clear framework for researchers to design experiments that are both robust and insightful. By understanding the causal link between chemical structure and biological or analytical function, scientists can more effectively harness the power of this privileged scaffold.
Future research will likely focus on creating multi-target agents by combining the quinolinone core with other pharmacophores and further exploring structure-activity relationships to develop next-generation therapeutics and diagnostics.[2]
References
-
2,4-Dihydroxyquinoline | C9H7NO2 | CID 54680871. PubChem. [Link]
-
2,4-Dihydroxy quinoline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]
- Method for producing 2,4-dihydroxyquinoline derivatives - Google Patents.
-
Determination of diiodohydroxyquinoline using UV-Visible and atomic absorption spectrometry. ResearchGate. [Link]
-
Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]
-
What is the mechanism of Diiodohydroxyquinoline? Patsnap Synapse. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2,4-Dihydroxyquinoline | C9H7NO2 | CID 54680871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. 2,4-Dihydroxyquinoline, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 2,4-Dihydroxyquinoline Compounds
Introduction: The Allure and Challenge of a Privileged Scaffold
The 2,4-dihydroxyquinoline core is a well-established "privileged structure" in medicinal chemistry, serving as a versatile template for developing novel therapeutics.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The initial stages of drug discovery for these compounds, like many others, rely heavily on in vitro assays. These controlled, single-variable experiments in cell lines or with isolated enzymes are indispensable for high-throughput screening and initial mechanism-of-action studies.
However, the journey from a promising in vitro "hit" to an effective in vivo therapeutic is fraught with challenges. A compound that potently kills cancer cells in a petri dish may show little to no efficacy in a living organism, or it may exhibit unforeseen toxicity.[4] This guide provides an in-depth comparison of the in vitro and in vivo activity of 2,4-dihydroxyquinoline compounds, explaining the causality behind experimental choices, detailing validated protocols, and exploring the critical factors that account for the often-observed discrepancies. Understanding this "in vitro-in vivo" gap is paramount for researchers, scientists, and drug development professionals seeking to unlock the full therapeutic potential of this versatile chemical scaffold.[1]
In Vitro Evaluation: Establishing Baseline Potency and Mechanism
In vitro assays are the foundational step in characterizing the biological activity of newly synthesized 2,4-dihydroxyquinoline derivatives. They offer a rapid, cost-effective, and reproducible method to determine potency, selectivity, and a preliminary understanding of the mechanism of action.
Causality in Experimental Design: Why Start with Cytotoxicity?
For anticancer drug discovery, the most common starting point is a cytotoxicity assay, such as the MTT assay. The rationale is straightforward: the primary goal is to identify compounds that can kill or inhibit the proliferation of cancer cells. This assay provides a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). A low IC50 value indicates high potency and is a key criterion for advancing a compound to further testing. For instance, derivatives of 2-phenyl-4-quinolone, a related scaffold, demonstrated potent antiproliferative activities against the COLO205 cancer cell line with IC50 values as low as 0.32 μM.[5]
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a self-validating system for assessing the effect of 2,4-dihydroxyquinoline compounds on cancer cell viability.
Objective: To determine the IC50 value of a test compound against a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT-15, HCC1937)[6]
-
Complete growth medium (e.g., RPMI 1640 with 10% FBS)
-
2,4-dihydroxyquinoline test compound, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette and plate reader
Step-by-Step Methodology:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the 2,4-dihydroxyquinoline compound in the complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., from 0.01 µM to 100 µM). Include wells with vehicle control (DMSO-containing medium) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The principle here is that mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
In Vivo Evaluation: Assessing Efficacy and Safety in a Complex System
Promising candidates from in vitro screening must be validated in a living organism. In vivo models, typically using rodents, are designed to evaluate a compound's therapeutic efficacy and safety profile within the context of a complex biological system.
Causality in Experimental Design: Why Use a Xenograft Model?
For anticancer compounds, the human tumor xenograft model is a standard. The rationale is to test the compound's ability to inhibit tumor growth in a physiological environment that mimics, to an extent, a human patient. This model introduces the complexities of drug absorption, distribution, metabolism, and excretion (ADME)—factors completely absent in an in vitro setting.[7] It provides a more realistic assessment of a drug's potential by measuring tangible outcomes like tumor volume reduction and changes in animal body weight, which serves as a surrogate for toxicity.[6]
Protocol: In Vivo Antitumor Efficacy in a Mouse Xenograft Model
This protocol describes a self-validating system for assessing the antitumor activity of a 2,4-dihydroxyquinoline compound.
Objective: To evaluate the ability of a test compound to inhibit tumor growth in mice.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human cancer cells for implantation (e.g., HCT-15)[6]
-
Test compound formulated in a suitable vehicle (e.g., saline with 5% DMSO)
-
Positive control drug (e.g., Olaparib)[6]
-
Calipers for tumor measurement
-
Animal balance
Step-by-Step Methodology:
-
Acclimatization and Tumor Implantation: Allow mice to acclimate for at least one week. Subcutaneously inject 5 x 10^6 cancer cells suspended in Matrigel into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice daily. When tumors reach a palpable volume (e.g., 100-150 mm³), randomly assign the mice into treatment and control groups (n=5-10 mice per group). This randomization is crucial to eliminate bias.
-
Treatment Administration: Administer the test compound, vehicle control, and positive control drug to their respective groups. The route of administration (e.g., intraperitoneal injection, oral gavage) and dosing schedule (e.g., daily for 14 days) should be based on prior pharmacokinetic studies, if available.[6][7]
-
Monitoring and Data Collection:
-
Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²) / 2.
-
Body Weight: Record the body weight of each mouse every 2-3 days as an indicator of general health and compound toxicity. Significant weight loss (>15-20%) is a sign of severe toxicity.
-
Clinical Observations: Note any signs of distress or adverse reactions.
-
-
Endpoint and Analysis: At the end of the study (e.g., day 14), euthanize the mice. Excise the tumors, weigh them, and photograph them.
-
Evaluation: Compare the average tumor volume and weight between the treated groups and the vehicle control group. Calculate the tumor growth inhibition (TGI) percentage. Analyze the body weight data to assess toxicity.
Data Comparison and Discrepancy Analysis
The critical step in drug development is comparing the data from these two distinct experimental paradigms. It is here that the true potential—or limitations—of a 2,4-dihydroxyquinoline compound becomes apparent.
Quantitative Data Summary
The following table presents hypothetical but representative data for two 2,4-dihydroxyquinoline derivatives, illustrating a common scenario in drug discovery.
| Compound | In Vitro Potency (HCT-15 Cells) IC50 [µM] | In Vivo Efficacy (HCT-15 Xenograft) TGI [%] @ 50 mg/kg | In Vivo Toxicity (Body Weight Change) [%] |
| Compound A | 0.25 | 60% | -5% |
| Compound B | 0.10 | 15% | -18% |
| Vehicle Control | N/A | 0% | +2% |
In this example, Compound B is more potent than Compound A in vitro (IC50 of 0.10 µM vs 0.25 µM). However, in vivo, Compound A shows significantly better tumor growth inhibition (60% TGI) with minimal toxicity. In contrast, Compound B demonstrates poor efficacy and significant toxicity. This discrepancy is the central challenge that must be understood.
Explaining the Gap: Factors Contributing to In Vitro vs. In Vivo Discrepancies
The transition from a simplified 2D cell culture to a complex 3D organism introduces numerous variables that can drastically alter a compound's activity.
-
Pharmacokinetics (ADME): This is the most common reason for discrepancies.
-
Absorption: A compound may not be absorbed effectively when administered orally, never reaching the tumor site.[7]
-
Distribution: The compound might bind extensively to plasma proteins, reducing the free concentration available to act on the tumor.[7] It may also fail to penetrate the tumor tissue effectively.
-
Metabolism: The liver can rapidly metabolize the compound into inactive forms, a process not present in cell culture.[8] Cytochrome P450 enzymes play a key role in this process.[7]
-
Excretion: The kidneys might clear the compound from the body too quickly, preventing it from reaching therapeutic concentrations at the tumor site.[8]
-
-
Toxicity: A compound may show off-target effects in a whole organism that are not apparent in a cancer cell line.[9] For kinase inhibitors, which many quinoline derivatives are, off-target inhibition of structurally similar kinases can lead to unexpected toxicities.[4][10] This was observed with Compound B, where high toxicity likely forced the termination of effective dosing.
-
The Tumor Microenvironment (TME): In vitro assays use homogenous cancer cell populations. In vivo, tumors are complex organs with a unique microenvironment consisting of blood vessels, immune cells, and fibroblasts, which can create physical and chemical barriers to drug delivery and influence the cancer cells' response to treatment.
Conclusion: An Integrated Approach for Drug Development
The development of 2,4-dihydroxyquinoline derivatives, like any therapeutic agent, requires a nuanced interpretation of both in vitro and in vivo data. While in vitro assays are essential for initial screening and identifying potent compounds, they represent an idealized system. The true test of a compound's therapeutic potential lies in its performance within a complex living organism.
The discrepancies observed are not failures of the experimental models but rather sources of critical information. A poor in vivo result, when coupled with pharmacokinetic and toxicology studies, provides invaluable insights that guide the next steps in medicinal chemistry, such as optimizing the compound's structure to improve its ADME profile or reduce off-target effects. By understanding the causality behind these differences and employing robust, self-validating protocols, researchers can more effectively bridge the gap between the petri dish and the patient, ultimately accelerating the development of novel and effective therapies based on the 2,4-dihydroxyquinoline scaffold.
References
- Benchchem. (n.d.). Application Notes and Protocols: Derivatization of 2,4-Dihydroxyquinoline for Enhanced Biological Activity.
- National Institutes of Health (NIH). (n.d.). In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum.
- MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.
- ACS Publications. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products.
- PubMed. (n.d.). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment.
- PubMed Central. (2022). Experimental Evidence for Diiodohydroxyquinoline-Induced Neurotoxicity: Characterization of Age and Gender as Predisposing Factors.
- PubMed Central. (n.d.). Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data.
- ResearchGate. (2025). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells.
- ResearchGate. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.
- PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.
- MDPI. (n.d.). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents.
- PNAS. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.
- NCBI Bookshelf. (n.d.). TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols.
- Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 8. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Experimental Evidence for Diiodohydroxyquinoline-Induced Neurotoxicity: Characterization of Age and Gender as Predisposing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of 2,4-Dihydroxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold stands as a cornerstone in medicinal chemistry, a privileged structure that has given rise to a multitude of therapeutic agents. Within this esteemed class of heterocycles, the 2,4-dihydroxyquinoline moiety has emerged as a particularly fertile ground for drug discovery. Its inherent biological activities, coupled with its synthetic tractability, make it an ideal template for the development of novel therapeutics. This guide offers an in-depth comparative analysis of 2,4-dihydroxyquinoline derivatives, delving into the critical relationship between their chemical structure and biological function. By elucidating the key molecular features that govern their efficacy in anticancer, antimicrobial, and anti-inflammatory applications, we aim to provide a rational framework for the design of next-generation therapeutic agents.
The 2,4-Dihydroxyquinoline Core: A Platform for Diverse Biological Activity
The 2,4-dihydroxyquinoline core, also known as 4-hydroxy-2-quinolone, possesses a unique electronic and structural profile that underpins its diverse biological activities. The presence of the hydroxyl groups at positions 2 and 4 allows for tautomerism and the potential for crucial hydrogen bonding interactions with biological targets. However, it is the strategic derivatization of this core, particularly at the C3 position, that unlocks the full therapeutic potential of this scaffold. The nature, size, and electronic properties of the substituent at this position can dramatically influence the compound's potency, selectivity, and pharmacokinetic profile.
Comparative Analysis of Biological Activity: A Data-Driven Overview
The true measure of a drug candidate's potential lies in its quantifiable biological activity. In this section, we present a comparative analysis of 2,4-dihydroxyquinoline derivatives across three key therapeutic areas: oncology, infectious diseases, and inflammation. The data, presented as half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, are compiled from various studies to highlight the impact of structural modifications on biological efficacy.
Anticancer Activity: Targeting the Engines of Malignancy
The quest for novel anticancer agents is a driving force in medicinal chemistry, and 2,4-dihydroxyquinoline derivatives have shown considerable promise in this arena. Their mechanisms of action are multifaceted, ranging from the inhibition of key enzymes involved in cell proliferation to the induction of apoptosis.
Structure-Activity Relationship (SAR) Insights (Anticancer):
A comprehensive analysis of the available data reveals several key SAR trends for the anticancer activity of 2,4-dihydroxyquinoline derivatives:
-
The C3-Position is Paramount: The introduction of bulky and heterocyclic substituents at the 3-position of the 2,4-dihydroxyquinoline core is a consistent strategy for enhancing anticancer activity. For instance, derivatives containing thiazolidinone moieties have demonstrated potent cytotoxicity against lung and breast cancer cell lines, with IC50 values in the nanomolar range.[1]
-
Aromatic and Heteroaromatic Substituents: The presence of substituted aryl or heteroaryl groups at C3 often leads to potent anticancer activity. The nature and position of substituents on these rings can fine-tune the activity. For example, a 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid derivative displayed a significant reduction in the cellular growth of breast cancer cells (MCF-7).[2]
-
Mechanism of Action: The anticancer effects of these derivatives are often attributed to their ability to interfere with fundamental cellular processes. Some derivatives act as tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase.[3] Others have been shown to be potent inhibitors of epidermal growth factor receptor (EGFR), a key driver in many cancers.[4] Furthermore, some quinoline derivatives can down-regulate c-myc by stabilizing the c-myc promoter G-quadruplex, leading to apoptosis.[5]
Table 1: Comparative Anticancer Activity of 2,4-Dihydroxyquinoline Derivatives (IC50 Values)
| Derivative/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one | MCF-7 (Breast) | < 100 | [2] |
| 3-Bromo-6-nitro-1-(1-phenylethyl)-2-p-tolylquinolin-4(1H)-one | K-562 (Leukemia) | < 100 | [2] |
| 6-Nitro-2-p-tolylquinolin-4(1H)-one | HeLa (Cervical) | < 100 | [2] |
| Compound 4f (a 2,3,4-substituted quinoline) | A549 (Lung) | comparable to doxorubicin | [4] |
| Compound 4f (a 2,3,4-substituted quinoline) | MCF-7 (Breast) | comparable to doxorubicin | [4] |
| Cyclopentaquinoline derivative 6d | HepG-2 (Liver) | 7.06 | [6] |
| Cyclopentaquinoline derivative 6d | MCF-7 (Breast) | 11.61 | [6] |
| Cyclopentaquinoline derivative 6d | HCT-116 (Colon) | 6.28 | [6] |
| Cyclopentaquinoline derivative 6f | HepG-2 (Liver) | 2.31 | [6] |
| Cyclopentaquinoline derivative 6f | HCT-116 (Colon) | 3.67 | [6] |
| 4-Hydroxyquinolone analogue 3g | HCT116 (Colon) | Promising | [7] |
| Substituted quinoline 7 | T47D (Breast) | 0.016 | [8] |
Note: The presented data is a selection from various studies and is intended for comparative purposes. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds on cancer cell lines.[5]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (2,4-dihydroxyquinoline derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Incubation: Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.[1]
Visualization of Anticancer Mechanism
Caption: Potential anticancer mechanisms of 2,4-dihydroxyquinoline derivatives.
Antimicrobial Activity: Combating Resistant Pathogens
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new chemical entities with novel mechanisms of action. 2,4-Dihydroxyquinoline derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
Structure-Activity Relationship (SAR) Insights (Antimicrobial):
The antimicrobial potency of 4-hydroxy-2-quinolone analogs is significantly modulated by the nature of their substituents:
-
C3-Alkyl Chain Length: The length of an alkyl chain at the C3 position has a dramatic impact on antimicrobial activity. A balance is often required, as excessively long chains can lead to decreased activity.
-
Benzene Ring Substituents: The type and position of substituents on the benzene ring of the quinoline core influence the antimicrobial spectrum and potency.
-
Gram-Positive vs. Gram-Negative Activity: Many quinolinequinones show preferential activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with weaker activity against Gram-negative bacteria.[9] This is likely due to differences in the bacterial cell wall structure.
-
Mechanism of Action: The antimicrobial action of these derivatives can involve the disruption of bacterial cell membranes and the inhibition of essential enzymes.[10]
Table 2: Comparative Antimicrobial Activity of 2,4-Dihydroxyquinoline Derivatives (MIC Values)
| Derivative/Modification | Microorganism | MIC (µg/mL) | Reference |
| Quinolinequinone QQ2 | Staphylococcus aureus (clinically resistant) | 1.22–9.76 | [9] |
| Quinolinequinone QQ6 | Staphylococcus aureus (clinically resistant) | 2.44/9.76 (MIC50/90) | [9] |
| Quinolinequinone QQ6 | Enterococcus faecalis | 4.88 | [9] |
| 2-sulfoether-4-quinolone derivative 15 | Staphylococcus aureus | 0.8 (µM) | [10] |
| 2-sulfoether-4-quinolone derivative 15 | Bacillus cereus | 1.61 (µM) | [10] |
| Iodo-quinoline derivative 4d | Staphylococcus epidermidis | Most active in series | [11] |
Note: The presented data is a selection from various studies and is intended for comparative purposes.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Standardized microbial inoculum (0.5 McFarland)
-
2,4-dihydroxyquinoline derivative stock solution (in DMSO)
-
Positive control (standard antibiotic)
-
Negative control (broth only)
Procedure:
-
Serial Dilution: Serially dilute the 2,4-dihydroxyquinoline derivatives in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the microtiter plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]
Visualization of Antimicrobial Workflow
Caption: Workflow for MIC determination by broth microdilution.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is of significant interest. Certain 2,4-dihydroxyquinoline derivatives have demonstrated the ability to modulate inflammatory pathways.
Structure-Activity Relationship (SAR) Insights (Anti-inflammatory):
While the SAR for anti-inflammatory activity is less extensively studied compared to anticancer and antimicrobial effects, some trends are emerging:
-
Hydroxy and Methoxy Substituents: The presence of hydroxyl and methoxy groups on the quinoline core or on aryl substituents can contribute to anti-inflammatory and antioxidant activity.
-
Mechanism of Action: The anti-inflammatory effects of these derivatives can be attributed to their ability to reduce the production of pro-inflammatory mediators like nitric oxide (NO) and down-regulate the expression of inflammatory cytokines. Some derivatives have been shown to reduce oxidative stress.[12]
Table 3: Comparative Anti-inflammatory Activity of 2,4-Dihydroxyquinoline Derivatives
| Derivative/Modification | Assay | Activity (IC50) | Reference |
| 8-hydroxyquinoline | DPPH antioxidant assay | 614.77 (µM) | [12] |
| Thiazoline-2-thione derivative 4d | BSA denaturation inhibition | 21.9 µg/mL | [13] |
| Thiazoline-2-thione derivative 3c | BSA denaturation inhibition | 31.7 µg/mL | [13] |
| 1,2,4-triazole derivative 4 | COX-2 inhibition | 1.76 µM | [14] |
| 1,2,4-triazole derivative 14 | COX-2 inhibition | 0.04 µM | [14] |
Note: The table includes data for related heterocyclic compounds to provide a broader context for anti-inflammatory activity.
Conclusion: A Privileged Scaffold with Untapped Potential
The 2,4-dihydroxyquinoline scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. The wealth of data on its derivatives demonstrates that subtle modifications to this core can lead to profound changes in biological activity, offering a vast chemical space for the development of novel therapeutics. The insights into the structure-activity relationships presented in this guide, particularly the critical role of the C3-substituent, provide a rational basis for the design of more potent and selective anticancer, antimicrobial, and anti-inflammatory agents. As our understanding of the molecular targets and mechanisms of action of these compounds continues to grow, so too will our ability to harness the full therapeutic potential of this remarkable heterocyclic system.
References
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health. [Link]
-
Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (n.d.). PubMed. [Link]
-
Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). National Institutes of Health. [Link]
-
6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. (n.d.). PubMed Central. [Link]
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. [Link]
-
Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative. (n.d.). [Link]
-
The anticancer IC50 values of synthesized compounds. (n.d.). ResearchGate. [Link]
-
A new and potent class of quinoline derivatives against cancer. (2015). ResearchGate. [Link]
-
The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.). ResearchGate. [Link]
-
A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (n.d.). PubMed. [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PubMed Central. [Link]
-
Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (2024). National Institutes of Health. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [Link]
-
Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). MDPI. [Link]
-
Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). National Institutes of Health. [Link]
-
Quinoline derivatives known anticancer agents[14]. (n.d.). ResearchGate. [Link]
-
Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2025). ResearchGate. [Link]
-
New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (n.d.). MDPI. [Link]
-
Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (2024). PubMed Central. [Link]
-
Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. (n.d.). Royal Society of Chemistry. [Link]
-
Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers. (n.d.). RSC Publishing. [Link]
-
Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2025). ResearchGate. [Link]
-
Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. (n.d.). MDPI. [Link]
-
Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (n.d.). National Institutes of Health. [Link]
-
Reaction and conditions for 2-substituted-4-hydroxyquinoline derivatives. (n.d.). ResearchGate. [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 4. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives [mdpi.com]
- 14. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives | MDPI [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dihydroxyquinoline Monosodium Salt
As researchers and drug development professionals, our work with novel compounds like 2,4-Dihydroxyquinoline Monosodium Salt is critical for scientific advancement. This versatile, water-soluble chelating agent is invaluable in biochemical research, pharmaceutical development, and analytical chemistry.[1] However, our responsibility extends beyond the benchtop; it encompasses the safe and environmentally conscious management of chemical waste.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. Grounded in established safety protocols and regulatory standards, the following procedures are designed to protect laboratory personnel, ensure institutional compliance, and minimize environmental impact. The causality behind each recommendation is explained to foster a deep understanding of safe laboratory practices.
Part 1: Hazard Identification and Risk Assessment
The primary hazards associated with 2,4-Dihydroxyquinoline, based on the Globally Harmonized System (GHS), are summarized below.[4]
| Hazard Class | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects. |
Causality: The suspected mutagenicity (H341) is the most significant long-term health risk. This potential to cause genetic defects necessitates stringent handling and disposal protocols to prevent personnel exposure and environmental release. The irritant properties (H315, H319, H335) dictate the required personal protective equipment to prevent immediate harm.
Part 2: Personal Protective Equipment (PPE) and Handling
Prior to handling or preparing for disposal, adherence to proper PPE standards is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, addressing the H315 hazard.[5] |
| Eye Protection | Tight-sealing safety goggles or a face shield. | Protects against splashes and airborne particles, addressing the H319 hazard.[6] |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Use only within a certified chemical fume hood. | Prevents inhalation of dust or aerosols, addressing the H335 hazard.[6] |
Procedural Insight: Always handle this compound as a solid powder or in solution within a chemical fume hood to minimize inhalation risk.[6] Engineering controls like a fume hood are the primary line of defense, with PPE serving as the essential secondary barrier.
Part 3: Disposal Decision Workflow
The correct disposal path depends on the form and quantity of the waste. This decision workflow provides a logical sequence for classifying your waste stream before proceeding to the specific protocols.
Caption: Disposal decision workflow for this compound waste.
Part 4: Step-by-Step Disposal Protocols
NEVER dispose of this compound or its solutions down the drain. The EPA has enacted a sewer prohibition for hazardous waste pharmaceuticals, and given the properties of quinoline derivatives, drain disposal is contrary to best practices for environmental protection.[7][8]
Protocol A: Decontamination of Glassware and Equipment
-
Initial Rinse: Carefully rinse the contaminated glassware or equipment with a suitable solvent (e.g., deionized water, given the salt's solubility) inside a chemical fume hood.[1]
-
Collect Rinsate: The initial one or two rinses must be collected as hazardous aqueous waste. Transfer this rinsate to your designated hazardous waste container (See Protocol B).
-
Secondary Wash: After the initial hazardous rinse, wash the glassware with soap and water as per standard laboratory procedure.
Protocol B: Disposal of Aqueous Waste
-
Designate a Container: Use a clearly labeled, sealable, and chemically compatible container for "Hazardous Aqueous Waste containing this compound." A high-density polyethylene (HDPE) carboy is a suitable choice.
-
Segregate Waste: Do not mix this waste stream with other incompatible chemical wastes.
-
Collection: Collect all aqueous solutions, mother liquors, and initial rinsates from decontamination (Protocol A) in this designated container.
-
Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area or secondary containment bin.
-
Full Container: When the container is full, ensure the cap is tightly sealed and arrange for pickup by your institution's Environmental Health & Safety (EH&S) department.[9]
Protocol C: Disposal of Solid Waste and Contaminated PPE
-
Waste Collection: Designate a specific, sealed plastic bag or container for "Solid Hazardous Waste."
-
Collect Items: Place all contaminated solids, including used gloves, weigh paper, disposable plasticware, and absorbent pads from spill cleanups, into this container.
-
Avoid Sharps: Do not dispose of needles or other sharps in this bag. Use a designated sharps container.
-
Storage and Disposal: Once the bag is full, seal it, and place it in the appropriate solid hazardous waste collection bin for pickup by EH&S.
Part 5: Emergency Procedures for Spills
Accidents happen, and a prepared response is critical to maintaining safety.
Caption: Emergency workflow for cleaning a this compound spill.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Before approaching the spill, don the appropriate PPE as outlined in Part 2.
-
Containment:
-
For Solid Spills: Gently cover the powder with a damp paper towel to prevent it from becoming airborne.[10]
-
For Liquid Spills: Surround the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
-
Cleanup: Working from the outside in, carefully collect the contaminated material using spark-proof tools. Place all contaminated materials into a designated, sealable hazardous waste bag or container.[10]
-
Decontaminate: Clean the spill surface with soap and water. The initial cleaning rinsate should be collected as hazardous aqueous waste (Protocol B).
-
Dispose: Label and dispose of the cleanup materials as solid hazardous waste (Protocol C).
-
Report: Inform your laboratory supervisor and/or EH&S office of the incident.
By adhering to these scientifically-grounded and regulation-aware procedures, you contribute to a culture of safety and environmental stewardship. The principles of containment, proper labeling, and professional disposal through your institution's EH&S program are the cornerstones of responsible chemical waste management.
References
- Sinocure Chemical Group.
- Chem-Impex. This compound.
- PubChem. 2,4-Dihydroxyquinoline | C9H7NO2 | CID 54680871.
- Eisentraeger, A., et al. (2008). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Environmental Toxicology and Chemistry, 27(4), 843-851.
- ResearchGate.
- PubMed.
- U.S. Environmental Protection Agency. Quinoline | EPA.
- Sigma-Aldrich.
- Thermo Fisher Scientific.
- Occupational Safety and Health Administration.
- ChemicalBook.
- ASHP. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- Waste Management World. EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals.
- Oakland University. Hazardous Waste - EHSO Manual 2025-2026.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. epa.gov [epa.gov]
- 4. 2,4-Dihydroxyquinoline | C9H7NO2 | CID 54680871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. ashp.org [ashp.org]
- 8. waste360.com [waste360.com]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
